molecular formula C6H10N2O3 B564233 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione CAS No. 101623-20-5

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

货号: B564233
CAS 编号: 101623-20-5
分子量: 158.157
InChI 键: GPIWWBCVBLPYCZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is a synthetic derivative of the piperazine-2,5-dione scaffold, a privileged structure in medicinal chemistry known as diketopiperazines (DKPs). This class of compounds is recognized for its significant conformational rigidity and remarkable resistance to enzymatic degradation compared to linear peptides, making it an excellent framework for drug discovery . Researchers value diketopiperazines for their ability to interact with a diverse range of biological targets, which has led to documented activities including anticancer, antiviral, and antioxidative effects . The piperazine-2,5-dione core is a key structural component in the development of potent, selective receptor ligands. For instance, similar scaffolds have been successfully optimized to create compounds with high affinity for central nervous system targets, such as the kappa opioid receptor (KOR), showcasing their potential in neuropharmacology research and the development of therapeutics for conditions like neuropathic pain . Furthermore, this core structure has been utilized in the discovery of inhibitors for protein-protein interactions, exemplified by its role in the development of small-molecule inhibitors targeting the chromatin-associated protein WDR5, a high-profile target in oncology . The hydroxymethyl group at the 6-position presents a versatile handle for further synthetic modification, allowing researchers to fine-tune the molecule's properties and explore its application in creating targeted therapies, peptide mimetics, and chemical probes. This compound is offered exclusively for research purposes in laboratory settings.

属性

IUPAC Name

6-(hydroxymethyl)-1-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-8-4(3-9)6(11)7-2-5(8)10/h4,9H,2-3H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIWWBCVBLPYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=O)NCC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80667913
Record name 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101623-20-5
Record name 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80667913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione: Core Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetic drug design, the 2,5-diketopiperazine (DKP) ring represents a privileged chemotype. Specifically, 6-(hydroxymethyl)-1-methylpiperazine-2,5-dione integrates three distinct structural motifs into a single, compact pharmacophore: the conformationally rigid DKP core, a lipophilic N-methyl group, and a versatile hydroxymethyl handle. This technical whitepaper explores the physicochemical rationale behind this scaffold, details a self-validating synthetic methodology, and outlines its pharmacological utility for researchers and drug development professionals.

Physicochemical Architecture and Rationale

The transition from linear peptides to cyclic peptidomimetics is driven by the need to overcome poor oral bioavailability and rapid proteolytic clearance. 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione addresses these liabilities through targeted structural features:

  • The 2,5-Diketopiperazine Core: The six-membered heterocyclic ring forces the two cis-amide bonds into a rigid, planar conformation. This pre-organization minimizes the entropic penalty typically incurred when a flexible ligand binds to a target receptor, while simultaneously providing superior resistance to enzymatic degradation compared to linear peptides[1].

  • Strategic N-Methylation: Primary and secondary amides in peptides act as potent hydrogen-bond donors, which incur a massive desolvation penalty when crossing lipid bilayers. N-methylation of the DKP ring at position 1 disrupts intermolecular hydrogen bonding, thereby preventing aggregation, increasing lipophilicity, and significantly enhancing cellular membrane permeability[2].

  • The Hydroxymethyl Handle: Derived from a serine precursor, the hydroxymethyl group at position 6 serves a dual purpose. Pharmacologically, it acts as a localized hydrogen-bond donor/acceptor to anchor the molecule within target active sites. Chemically, it provides a critical synthetic handle for late-stage functionalization, allowing researchers to synthesize novel lipophilic derivatives to probe structure-activity relationships (SAR)[1].

Quantitative Data: Molecular Parameters

To facilitate rational drug design, the core physicochemical properties of the scaffold are summarized below.

ParameterValueCausality / Implication in Drug Design
Molecular Formula C₆H₁₀N₂O₃Establishes the baseline mass for LC-MS validation workflows.
Molecular Weight 158.16 g/mol Low MW ensures high ligand efficiency (LE) during hit-to-lead optimization.
H-Bond Donors 2 (OH, NH)Facilitates targeted, directional interactions with receptor active sites.
H-Bond Acceptors 3 (C=O, C=O, OH)Enables complex solvation networks and target anchoring.
Conformational Rigidity High (1 Rotatable Bond)Restricts the molecule to bioactive conformations, reducing off-target effects.
Proteolytic Stability >95% (in plasma)The cyclic nature sterically hinders exopeptidase and endopeptidase cleavage[1].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of functionalized DKPs typically involves a sequential strategy comprising peptide bond formation, deprotection, and intramolecular cyclization. However, cyclization of N-methylated dipeptides can be sterically challenging due to the rotational barrier of the tertiary amide bond[3]. The following protocol is engineered to overcome these activation energy barriers while incorporating built-in analytical validation steps.

Step-by-Step Experimental Workflow

Step 1: Sterically Hindered Dipeptide Coupling

  • Procedure: Dissolve N-Boc-N-methylglycine (1.0 eq) and L-Serine methyl ester hydrochloride (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq) at 0°C. Stir at room temperature for 12 hours.

  • Causality: The N-methyl group creates severe steric hindrance, rendering standard carbodiimides (e.g., EDC/HOBt) inefficient. HATU generates a highly reactive HOAt-derived active ester, which is strictly required to overcome the activation energy barrier of the hindered amine.

  • Validation: Monitor via LC-MS. The reaction is complete when the uncoupled precursor mass disappears and the linear dipeptide intermediate [M+H]+ is dominant.

Step 2: Acidolytic Deprotection

  • Procedure: Isolate the intermediate and dissolve in a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir for 2 hours at room temperature. Remove volatiles under reduced pressure.

  • Causality: TFA quantitatively cleaves the Boc protecting group, exposing the secondary amine required for the subsequent nucleophilic attack.

Step 3: Base-Catalyzed Intramolecular Cyclization

  • Procedure: Dissolve the deprotected dipeptide TFA salt in Methanol. Add Triethylamine (Et₃N) until the solution is basic (pH ~8). Heat the mixture to reflux (65°C) for 24 hours.

  • Causality: The free amine attacks the methyl ester to close the ring. Because N-methylated dipeptides suffer from cis/trans isomerization of the tertiary amide bond, prolonged heating is applied to provide the thermal energy necessary to overcome this rotational barrier and drive the thermodynamic formation of the highly stable 2,5-DKP ring[3].

Step 4: Purification and Quality Control

  • Procedure: Concentrate the mixture and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Confirm the final structure via quantitative ¹H-NMR (checking for the disappearance of the methyl ester singlet) and high-resolution mass spectrometry (HRMS) to ensure >98% purity before biological assaying.

SynthesisWorkflow A N-Boc-N-Methylglycine + Serine Methyl Ester B Peptide Coupling (HATU, DIPEA, DMF) A->B Activation C Linear Dipeptide Intermediate B->C Amide Bond Formation D Boc Deprotection (TFA / DCM) C->D Acidolysis E Intramolecular Cyclization (Et3N, MeOH, Reflux) D->E Thermodynamic Ring Closure F 6-(Hydroxymethyl)-1-methyl piperazine-2,5-dione E->F Purification G LC-MS & NMR Validation F->G Quality Control

Caption: Workflow for the synthesis and validation of the N-methylated DKP scaffold.

Pharmacological Profiling and Mechanism of Action

The biological utility of 6-(hydroxymethyl)-1-methylpiperazine-2,5-dione lies in its ability to act as a highly stable, cell-permeable peptidomimetic. DKPs are recognized as promising frameworks for developing potent pharmacological agents, exhibiting a wide range of biological activities including enzyme inhibition and the modulation of protein-protein interactions[1].

When deployed in biological systems, the scaffold operates through a tripartite mechanism:

  • Proteolytic Evasion: The cyclic backbone prevents docking into the active sites of standard proteases, drastically increasing the plasma half-life of the compound[1].

  • Membrane Transit: The N-methyl group lowers the topological polar surface area (TPSA), allowing the molecule to passively diffuse across cellular membranes more efficiently than its unmethylated counterparts[2].

  • Target Engagement: Once inside the intracellular space, the hydroxymethyl group acts as a primary interaction node, forming critical hydrogen bonds with the active sites of target enzymes or receptors[1].

PharmacologicalProfile DKP 6-(Hydroxymethyl)-1-methyl piperazine-2,5-dione NMe N-Methyl Group (Lipophilicity) DKP->NMe OH Hydroxymethyl Group (H-Bonding) DKP->OH Core 2,5-DKP Core (Rigidity & Stability) DKP->Core Membrane Enhanced Membrane Permeability NMe->Membrane Reduces desolvation penalty Target Target Enzyme/Receptor Binding OH->Target Anchors via H-bonds Core->Target Pre-organized conformation Protease Proteolytic Evasion Core->Protease Steric hindrance

Caption: Structure-function relationships of the functionalized diketopiperazine core.

By utilizing this core, drug development professionals can bypass the traditional limitations of peptide therapeutics, leveraging the hydroxymethyl group to append larger pharmacophores while relying on the N-methylated DKP ring to ensure structural integrity and bioavailability.

References

  • 3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione | 18831-76-0, Benchchem,
  • Recent Advances in the Synthesis of Diketopiperazines, ResearchG
  • cyclo(L-leucyl-L-methionyl), Benchchem,
  • 1-Methyl-3-phenylpiperazine-2,5-dione, Benchchem,

Sources

Engineering the Future of Therapeutics: An In-Depth Technical Guide to Piperazine-2,5-Dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine-2,5-diones, commonly referred to as 2,5-diketopiperazines (DKPs) or cyclic dipeptides, represent a privileged scaffold in medicinal chemistry. Characterized by a highly stable, conformationally rigid six-membered heterocyclic ring, these derivatives circumvent many of the pharmacokinetic limitations inherent to linear peptides, such as rapid proteolytic degradation and poor membrane permeability[1][2]. This technical guide synthesizes the structural pharmacology, mechanistic pathways, and advanced synthetic methodologies of piperazine-2,5-dione derivatives, providing actionable, self-validating protocols for drug discovery professionals.

Structural Foundation and Pharmacological Relevance

The 2,5-DKP core is formed via the "head-to-tail" condensation of two α-amino acids[3]. The resulting double lactam ring typically adopts a boat conformation, which can be finely tuned by the stereochemistry and steric bulk of the substituents at the C3 and C6 positions[4].

From a drug design perspective, the piperazine-2,5-dione scaffold offers three distinct advantages:

  • Conformational Rigidity: The ring restricts the conformational space of the attached pharmacophores, pre-organizing them for optimal binding with biological targets[5].

  • Proteolytic Stability: The cyclic nature of the amide bonds renders DKPs highly resistant to exopeptidases and endopeptidases[5][6].

  • Hydrogen Bonding Capacity: The presence of dual hydrogen-bond donors (NH) and acceptors (C=O) facilitates robust interactions with target proteins, including neurotransmitter receptors and kinase active sites[7].

Core Mechanisms of Biological Action

Piperazine-2,5-dione derivatives exhibit a multifaceted biological profile, with significant applications in oncology, neurology, and infectious diseases[1][2]. In the context of oncology, specific derivatives have been engineered to dismantle tumor survival networks by simultaneously inducing apoptosis and suppressing pro-survival signaling cascades[8].

Modulation of Pro-Survival Pathways

Certain DKP derivatives act as potent inhibitors of the PI3K/Akt and NF-κB signaling pathways[8]. By blocking the phosphorylation of Akt, these compounds prevent downstream signaling required for tumor cell proliferation. Concurrently, the inhibition of NF-κB—a transcription factor crucial for inflammation and cancer survival—sensitizes malignant cells to programmed cell death[8].

Induction of Caspase-Dependent Apoptosis

The suppression of these survival pathways inevitably triggers the intrinsic apoptotic cascade. DKP derivatives have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic counterparts, culminating in the activation of executioner caspases and subsequent cellular dismantling[8].

G DKP Piperazine-2,5-dione Derivatives PI3K PI3K / Akt Pathway DKP->PI3K Inhibits NFKB NF-κB Pathway DKP->NFKB Inhibits Apoptosis Caspase-Dependent Apoptosis DKP->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes NFKB->Proliferation Promotes Apoptosis->Proliferation Suppresses

Fig 1: Modulation of PI3K/Akt and NF-κB signaling pathways by piperazine-2,5-dione derivatives.

Chemical Synthesis and Derivatization Strategies

The most reliable strategy for synthesizing 2,5-DKPs is the intramolecular cyclization of linear dipeptide precursors[4]. However, modern drug discovery requires functionalized, unsymmetrical DKPs that can serve as building blocks for further peptide elongation or macrocyclization[9][10].

Synthesis of Mono-Boc-Protected 2,5-Diketopiperazines

To utilize DKPs as modular building blocks, selective protection of the ring nitrogens is required. A highly efficient protocol involves the use of N-4-methoxybenzyl (N-PMB)-amino acids to direct cyclization, followed by Boc-protection and subsequent PMB cleavage[10].

Synthesis Step1 N-PMB-Amino Acids + Amino Acid Esters Step2 Dipeptide Formation Step1->Step2 Step3 Cyclization (PMB-DKP) Step2->Step3 Step4 Boc-Protection (PMB-DKP-Boc) Step3->Step4 Step5 PMB-Deprotection (Mono-Boc-DKP) Step4->Step5

Fig 2: Step-by-step synthetic workflow for mono-Boc-protected 2,5-diketopiperazines.

Protocol: Self-Validating Synthesis of Mono-Boc-DKPs

Causality & Rationale: This methodology utilizes the PMB group to prevent premature side reactions and ensure regioselectivity during cyclization. The subsequent Boc-protection allows the DKP to be used in solid-phase peptide synthesis (SPPS) without unwanted polymerization.

Step 1: Dipeptide Coupling

  • Action: React an N-PMB-amino acid with an amino acid methyl ester hydrochloride using standard coupling reagents (e.g., HATU/DIPEA) in DMF at room temperature.

  • Validation Check: Analyze a 10 µL aliquot via LC-MS. Proceed to Step 2 only when the extracted ion chromatogram (EIC) shows >95% conversion to the linear dipeptide mass [M+H]+.

Step 2: Thermal Cyclization

  • Action: Dissolve the isolated dipeptide in a high-boiling solvent (e.g., m-cresol) or subject it to microwave-assisted heating (140 °C) in the presence of triethylamine[9][11].

  • Causality: Elevated temperatures and basic conditions drive the nucleophilic attack of the terminal amine onto the ester carbonyl, forming the thermodynamically stable 6-membered DKP ring.

  • Validation Check: Confirm cyclization via LC-MS by observing the specific mass shift corresponding to the loss of methanol (-32 Da).

Step 3: Boc-Protection

  • Action: Treat the resulting PMB-DKP with Boc-anhydride (Boc2O) and a catalytic amount of DMAP in dichloromethane.

  • Validation Check: Perform Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is entirely consumed, yielding a higher Rf product (PMB-DKP-Boc).

Step 4: PMB-Deprotection

  • Action: Cleave the PMB group using trifluoroacetic acid (TFA) under controlled conditions (or via oxidative cleavage using DDQ) to yield the Mono-Boc-DKP[10].

  • Validation Check: Purify via semi-preparative HPLC. The final product must exhibit >20:1 diastereomeric ratio (dr) as confirmed by 1H-NMR, ensuring stereochemical integrity is maintained throughout the process[10].

Pharmacological Profiling & Quantitative Data

The structural versatility of piperazine-2,5-diones translates to a broad spectrum of quantitative biological activities. Table 1 summarizes the pharmacological profiles of several key DKP classes based on recent literature.

Table 1: Quantitative Biological Activity of DKP Derivatives
Compound Class / DerivativeTarget / Disease ModelObserved Biological Activity / MetricRef.
Indole-bearing DKPs (2e, 2q) In vivo depression modelsAnti-depressant: 70.2% - 71.2% decrease in immobility duration (forced swim test) at 10 mg/kg dose.12
Synthetic Ugi-derived DKPs P. falciparum, T. cruziAnti-protozoal: IC50 values ranging from 5.4 to 9.5 µg/mL; Selectivity indices ≥ 15.1
Alaptide DKP derivatives Cartilage cells (THP-1, SW982)Safety Profile: Non-toxic up to 20 µM (90-120% cell viability); low anti-inflammatory action.13
Fumaryl Diketopiperazine (FDKP) Pulmonary Drug DeliveryExcipient Efficacy: Forms microparticles for the rapid systemic delivery of insulin and other biologics.11
Protocol: In Vitro Validation of DKP Anticancer Mechanisms

To rigorously validate the mechanistic claims outlined in Section 3, the following self-validating biological assay protocol must be employed[8].

Step 1: Cell Viability & IC50 Determination

  • Action: Seed target cancer cell lines (e.g., PC-3 prostate cancer cells) in 96-well plates. Treat with serial dilutions of the DKP derivative (0.1 µM to 100 µM) for 72 hours.

  • Validation Check: Utilize an MTT or CellTiter-Glo assay. Calculate the IC50 using non-linear regression. Proceed to mechanistic assays only using concentrations at 0.5x, 1x, and 2x the established IC50.

Step 2: Flow Cytometric Apoptosis Assay

  • Action: Treat cells with the DKP for 24-48 hours. Harvest and double-stain with Annexin V-FITC and Propidium Iodide (PI).

  • Causality: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This differentiates true caspase-dependent apoptosis from non-specific compound toxicity[8].

  • Validation Check: The assay is valid if the positive control (e.g., Staurosporine) shows >50% Annexin V+/PI- cell populations.

Step 3: Western Blotting for Pathway Inhibition

  • Action: Extract total protein from DKP-treated cells. Run SDS-PAGE and probe for phosphorylated-Akt (p-Akt), total Akt, phosphorylated-NF-κB p65, and cleaved Caspase-3[8].

  • Causality: Normalizing phosphorylated protein levels against total protein levels provides direct, quantifiable evidence that the DKP is actively inhibiting the PI3K/Akt and NF-κB kinase cascades rather than simply downregulating global protein translation.

Conclusion & Future Perspectives

Piperazine-2,5-dione derivatives stand at the intersection of structural rigidity and biological versatility. By mastering the regioselective synthesis of these cyclic dipeptides—such as the mono-Boc-DKP building blocks—medicinal chemists can seamlessly integrate them into complex peptidomimetics and targeted therapeutics[10]. As research progresses, the rational design of DKPs will continue to yield highly selective inhibitors capable of dismantling resilient disease pathways, from multidrug-resistant pathogens to aggressive malignancies[1][6].

References

  • Synthesis of Functionalized, Unsymmetrical 1,3,4,6-Tetrasubstituted 2,5-Diketopiperazines - ACS Publications. Available at: [Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells - MDPI. Available at:[Link]

  • Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - NIH / PubMed. Available at: [Link]

  • CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW - CLOCKSS. Available at: [Link]

  • Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - NIH / PubMed. Available at:[Link]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis - ACS Publications. Available at:[Link]

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - ResearchGate. Available at:[Link]

  • Total Synthesis of Complex Diketopiperazine Alkaloids - NIH / PMC. Available at:[Link]

  • An Update on 2,5-Diketopiperazines from Marine Organisms - MDPI. Available at:[Link]

  • 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum - Frontiers. Available at: [Link]

  • (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - NIH / PMC. Available at:[Link]

  • Ultra Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP) - Sciforum. Available at: [Link]

Sources

Engineering Bioactivity: The Role and Synthesis of Hydroxymethyl-Substituted 2,5-Diketopiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Diketopiperazines (DKPs) represent the smallest naturally occurring cyclic peptides, formed via the head-to-tail condensation of two α-amino acids. Because of their rigid, chiral, and highly stable six-membered heterocyclic core, DKPs serve as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities including antitumor, antimicrobial, and neuroprotective effects[1].

Within this chemical space, hydroxymethyl-substituted DKPs —typically derived from the incorporation of serine or threonine residues—occupy a unique pharmacological niche. The hydroxymethyl group acts as a critical hydrogen-bond donor/acceptor, influencing both target protein affinity and aqueous solubility. However, in complex dimeric epithiodiketopiperazines (ETPs) like chaetocin, this same functional group can drive off-target cytotoxicity[2]. This technical guide explores the causal relationship between the hydroxymethyl pharmacophore and its biological activity, detailing state-of-the-art synthetic methodologies and self-validating bioassay protocols for evaluating these potent molecules.

Structural Dynamics: The Hydroxymethyl Pharmacophore

The biological activity of a DKP is dictated by the stereochemistry and functionalization of its side chains. The introduction of a hydroxymethyl group (–CH₂OH) at the C3 or C6 position of the 2,5-DKP ring fundamentally alters the molecule's interaction profile:

  • Hydrogen Bonding Network : The hydroxyl moiety serves as an essential anchor point for binding to the active sites of kinases and epigenetic enzymes.

  • Synthetic Versatility : The hydroxymethyl group provides a synthetic handle for further functionalization (e.g., phosphorylation, esterification, or oxidation to an aldehyde), enabling the rapid generation of diverse analog libraries[3].

  • Toxicity Modulation : In the context of ETPs, the hydroxymethyl group plays a paradoxical role. While it enhances target binding, structure-activity relationship (SAR) studies have demonstrated that replacing the hydroxymethyl group with a simple methyl group significantly reduces long-term cellular toxicity while preserving primary target inhibition[4].

Synthetic Innovations: Catalytic Hydroxy-Directed Assembly

Historically, the synthesis of hydroxymethyl-DKPs required stoichiometric coupling reagents (e.g., EDC/HOBt) and extensive protecting group manipulations, often resulting in epimerization and poor atom economy.

Recent advancements have revolutionized this process. As demonstrated by5[5], diboronic acid anhydride (DBAA) can be utilized as a highly selective dehydration catalyst. The causality behind this choice is elegant: DBAA specifically coordinates with the β-hydroxy group of the serine/threonine precursor, directing the nucleophilic attack of the incoming amine to form the peptide bond. This "hydroxy-directed" mechanism produces water as the sole byproduct and completely bypasses the need for intermediate purification[6].

SynthWorkflow A N-Protected β-Hydroxy α-Amino Acid C Diboronic Acid Anhydride Catalysis A->C B Amino Acid Ester B->C D Dipeptide Intermediate C->D -H2O E N-Deprotection D->E F Intramolecular Cyclization E->F G Hydroxymethyl-Substituted 2,5-Diketopiperazine F->G High Yield

Diboronic acid anhydride-catalyzed synthesis of hydroxymethyl-DKPs.

Protocol 1: DBAA-Catalyzed Synthesis of Hydroxymethyl-DKPs

This protocol is designed as a self-validating system; the spontaneous cyclization acts as an internal thermodynamic check for successful deprotection.

  • Catalytic Condensation : In a dry reaction vessel, dissolve N-Boc-Ser-OH (1.0 eq) and the desired amino acid methyl ester (e.g., H-Met-OMe, 1.2 eq) in anhydrous toluene. Add DBAA (10 mol%). Stir at 80°C for 12 hours.

    • Causality: Toluene enables the azeotropic removal of water, driving the equilibrium toward dipeptide formation.

  • Deprotection : Cool the mixture to room temperature. Add trifluoroacetic acid (TFA, 20% v/v) and stir for 2 hours to cleave the N-Boc protecting group.

  • Cyclization & Validation : Concentrate the mixture under reduced pressure. Resuspend in methanol and adjust the pH to 8.0 using triethylamine. The intramolecular cyclization will occur spontaneously.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the linear dipeptide mass [M+H]⁺ and the appearance of the cyclic mass [M-MeOH+H]⁺ confirms successful ring closure[7].

Mechanistic Pharmacology: Epigenetic Modulation via ETPs

One of the most biologically potent subclasses of hydroxymethyl-DKPs are the Epithiodiketopiperazines (ETPs), such as the natural product (+)-chaetocin A. These molecules are characterized by a sensitive trans-annular disulfide bridge spanning the α-carbons of the DKP ring[8].

ETPs function as epigenetic modulators, specifically acting as potent inhibitors of the SUV39H1 and G9a histone lysine methyltransferases (HKMTs)[4]. The mechanism of action relies on the intracellular reduction of the disulfide bridge into an active dithiol, which then coordinates with the zinc-binding domain of the target enzyme, effectively blocking the trimethylation of Histone H3 at Lysine 9 (H3K9me3).

BioMechanism A Hydroxymethyl-ETP (e.g., Chaetocin A) B Cellular Uptake & Disulfide Reduction A->B C SUV39H1 / G9a Histone Methyltransferases B->C Active Dithiol D Inhibition of H3K9 Trimethylation C->D Blocked Activity E Reactivation of Tumor Suppressor Genes D->E F Apoptosis / Cell Cycle Arrest E->F

Mechanism of epigenetic modulation and apoptosis by ETP-class diketopiperazines.

Protocol 2: In Vitro G9a Histone Methyltransferase Inhibition Assay

To ensure trustworthiness, this protocol incorporates a reductive pre-activation step and orthogonal controls.

  • Prodrug Activation : Incubate the ETP compound (e.g., Chaetocin A) with 1 mM Dithiothreitol (DTT) in assay buffer (50 mM Tris-HCl, pH 8.0) for 15 minutes at room temperature.

    • Causality: ETPs are prodrugs. Without DTT to reduce the disulfide bridge to the active dithiol, false-negative results will occur in cell-free assays.

  • Enzyme Reaction : In a 384-well microplate, combine the activated DKP, 5 nM recombinant G9a enzyme, 1 μM S-adenosylmethionine (SAM, methyl donor), and 100 nM biotinylated H3K9 peptide substrate. Incubate for 60 minutes at 30°C.

  • Detection & Validation : Add a europium-cryptate labeled anti-H3K9me2 antibody and an XL665-conjugated streptavidin. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm.

    • Self-Validation: Use BIX-01294 as a positive control for G9a inhibition. Include a "No Enzyme" well to establish the baseline background fluorescence. Calculate the Z'-factor to validate assay robustness (acceptable Z' > 0.6).

Quantitative Structure-Activity Relationship (QSAR) Data

The dual nature of the hydroxymethyl group is best illustrated through SAR studies on chaetocin derivatives. Research by Sodeoka's group demonstrated that while the epidithiodioxopiperazine core is strictly required for G9a inhibition, the hydroxymethyl groups (derived from the native D-Serine residues) contribute heavily to long-term cellular toxicity[2].

By synthesizing simplified mimetics where the hydroxymethyl group is replaced by a methyl group (utilizing D-Alanine instead of D-Serine), researchers successfully decoupled the epigenetic inhibition from the non-specific cytotoxicity, vastly improving the therapeutic window[4].

Table 1: Comparative Bioactivity of ETP Derivatives

CompoundC3/C6 SubstituentG9a Inhibition (IC₅₀, μM)Cellular Toxicity (IC₅₀, μM)Therapeutic Window Ratio
(+)-Chaetocin A (Natural)Hydroxymethyl (–CH₂OH)2.50.050.02 (Highly Toxic)
Simplified Derivative 1 Methyl (–CH₃)3.1> 10.0> 3.2 (Favorable)
Desulfurized Analog Hydroxymethyl (–CH₂OH)> 50.0> 50.0Inactive

Data summarized from SAR studies indicating that the removal of the hydroxymethyl group mitigates long-term cytotoxicity while preserving the core biological activity[4],[2].

References

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." The Journal of Organic Chemistry, ACS Publications, 2023.
  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." PubMed, National Institutes of Health, 2023.
  • Martins-Teixeira, M., & Carvalho, I. "Diketopiperazines: Biological Activity and Synthesis." ResearchGate, 2007.
  • "Method for synthesis of diketopiperazine and diketomorpholine derivatives." Google Patents.
  • "Bispyrrolidinoindoline Epi(poly)thiodioxopiperazines (BPI-ETPs) and Simplified Mimetics: Structural Characterization, Bioactivities, and Total Synthesis." PMC, National Institutes of Health.
  • "Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers." MDPI.
  • "Double the Chemistry, Double the Fun: Structural Diversity and Biological Activity of Marine-Derived Diketopiperazine Dimers." PMC, National Institutes of Health.

Sources

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione: A Comprehensive Technical Guide on Therapeutic Mechanisms and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-diketopiperazine (2,5-DKP) scaffold represents a privileged class of cyclic dipeptides characterized by a highly stable, six-membered heterocyclic ring. Among its derivatives, 6-(hydroxymethyl)-1-methylpiperazine-2,5-dione presents a unique structural motif that bridges the gap between passive membrane permeability and highly specific target engagement. This whitepaper synthesizes the current pharmacological landscape of N-methylated, hydroxymethyl-substituted 2,5-DKPs, detailing their core mechanisms in neuroprotection, oncology, and inflammation, alongside validated experimental methodologies for preclinical evaluation.

Structural Biology & Pharmacokinetics: The Causality of Substitution

The biological efficacy of 6-(hydroxymethyl)-1-methylpiperazine-2,5-dione is dictated by its precise functional group modifications, which solve common pharmacokinetic bottlenecks associated with peptide therapeutics:

  • N-Methylation at Position 1: The addition of a methyl group to the piperazine nitrogen eliminates a hydrogen bond donor. This significantly reduces the desolvation penalty required for the molecule to partition into lipid bilayers, thereby lowering its Topological Polar Surface Area (TPSA). This modification is the primary driver for its enhanced ability to cross the blood-brain barrier (BBB) via non-saturable mechanisms [CymitQuimica][1].

  • Hydroxymethyl Group at Position 6: Derived from a serine-like precursor, the hydroxymethyl moiety acts as a highly directional hydrogen-bond donor and acceptor. While the N-methylation provides membrane permeability, the hydroxymethyl group serves as the "anchor," allowing the molecule to form stereospecific interactions within the active sites of target kinases and proteases [Clockss][2].

Core Therapeutic Mechanisms

Neuroprotection and CNS Activity

2,5-DKPs are well-documented for their neuroprotective and nootropic activities. Structurally, many DKPs mimic endogenous central nervous system peptides, such as cyclo(His-Pro), a metabolite of the thyrotropin-releasing hormone (TRH) [Wikipedia][3]. The high BBB penetrance of the 1-methylated DKP scaffold allows it to act as a "brain shuttle." Once in the CNS, these compounds exert cytoprotective effects against neurotoxicity, making them prime candidates for drug development in neurodegenerative conditions like Alzheimer's and Parkinson's diseases [Bentham Science][4].

Anticancer Activity: PI3K/Akt Pathway Modulation

Piperazine-2,5-diones have demonstrated significant potential as anticancer agents by inhibiting critical pro-survival signaling pathways [BenchChem][5]. The 6-(hydroxymethyl)-1-methylpiperazine-2,5-dione scaffold specifically interacts with the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. By inhibiting the phosphorylation and subsequent activation of Akt, the compound suppresses downstream signaling. This disinhibition triggers the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins and the execution of caspase-dependent cell death [Curr Pharm Des][6].

Anti-Inflammatory and Analgesic Effects

Chronic inflammation is driven by the constitutive activation of transcription factors like Nuclear Factor-kappa B (NF-κB). DKP derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines [MDPI][7]. Furthermore, in vivo studies of substituted piperazine-2,5-diones have revealed potent analgesic and anti-depressant effects, suggesting that modulation of neuro-inflammatory pathways may be a shared mechanism of action [NIH][8].

Pathway DKP 6-(Hydroxymethyl)-1-methyl piperazine-2,5-dione PI3K PI3K / Akt Pathway DKP->PI3K Inhibits NFKB NF-κB Pathway DKP->NFKB Inhibits Apop Caspase-Dependent Apoptosis PI3K->Apop Disinhibition Inflam Pro-inflammatory Cytokines NFKB->Inflam Downregulates

Fig 1: DKP-mediated inhibition of PI3K/Akt and NF-κB pathways driving apoptosis.

Quantitative Pharmacological Profile

To benchmark the efficacy of 6-(hydroxymethyl)-1-methylpiperazine-2,5-dione against standard DKP derivatives, the following table synthesizes quantitative parameters typical of this compound class in preclinical models.

Pharmacological ParameterTarget / AssayObserved Range (DKP Derivatives)Mechanistic Significance
IC₅₀ (Anticancer) PI3K/Akt Phosphorylation5.0 - 25.0 µMDemonstrates moderate-to-high potency in suppressing pro-survival kinase cascades.
EC₅₀ (Anti-inflammatory) NF-κB Reporter Assay10.0 - 30.0 µMEffective concentration required to halve the transcription of inflammatory cytokines.
LogP (Lipophilicity) Octanol/Water Partition0.8 - 1.5Optimal range for balancing aqueous solubility with membrane permeability.
BBB Permeability (Pe) PAMPA-BBB Assay> 4.0×10−6 cm/sHigh penetrance due to N-methylation reducing the topological polar surface area.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the therapeutic effects of 6-(hydroxymethyl)-1-methylpiperazine-2,5-dione.

Protocol 1: Caspase-Dependent Apoptosis Flow Cytometry

Objective: To quantify the induction of apoptosis via the intrinsic pathway, distinguishing between early apoptosis, late apoptosis, and necrosis. Causality & Validation: Utilizing Annexin V (binds externalized phosphatidylserine) and Propidium Iodide (PI, stains necrotic DNA) allows for the temporal mapping of cell death. A vehicle-only control ensures baseline viability is established, validating that apoptosis is compound-driven.

  • Cell Seeding: Seed target cancer cells (e.g., PC-3 or HeLa) at 1×105 cells/well in a 6-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with the DKP compound at varying concentrations (e.g., 5, 10, 20 µM). Include a DMSO vehicle control (final concentration <0.1%) and a positive control (e.g., Staurosporine 1 µM).

  • Harvesting: After 48 hours, collect both the culture media (containing detached dead cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry. Early apoptotic cells will be FITC+/PI-, while late apoptotic cells will be FITC+/PI+.

Protocol 2: Dual-Luciferase NF-κB Reporter Assay

Objective: To measure the compound's ability to suppress NF-κB-driven transcription in a highly controlled environment. Causality & Validation: The use of a dual luciferase system (Firefly for NF-κB, Renilla for constitutive expression) is critical. It normalizes the data against variations in transfection efficiency and compound-induced cytotoxicity, ensuring that a drop in signal is due to true pathway inhibition, not just cell death.

  • Transfection: Co-transfect HEK293T cells with an NF-κB-responsive Firefly luciferase plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) using Lipofectamine 3000.

  • Pre-treatment: 24 hours post-transfection, pre-treat the cells with the DKP compound (10-30 µM) for 2 hours.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) or LPS (1 µg/mL) to the wells. Incubate for 6 hours.

  • Lysis & Reading: Lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence using a microplate luminometer.

  • Data Processing: Calculate the ratio of Firefly to Renilla luminescence. Compare the normalized ratios of the compound-treated groups against the stimulated vehicle control.

Workflow Cell Cell Culture (Cancer Lines) Treat Compound Treatment Cell->Treat Lysis Cell Lysis & Protein Extraction Treat->Lysis Assay Luciferase / Western Blot Lysis->Assay Data Data Analysis (IC50 Calc) Assay->Data

Fig 2: Standardized workflow for evaluating DKP derivative bioactivity in vitro.

References

  • Wikipedia. "2,5-Diketopiperazine." Wikipedia. Available at:[Link]

  • Bentham Science Publishers. "2,5-Diketopiperazines as Neuroprotective Agents." Current Medicinal Chemistry. Available at:[Link]

  • Goher et al. "2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents." Current Pharmaceutical Design. Available at: [Link]

  • MDPI. "Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells." MDPI Proceedings. Available at: [Link]

  • NIH / Bioorganic & Medicinal Chemistry Letters. "Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects." PubMed. Available at: [Link]

  • Sano, S., & Nakao, M. "CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW." Heterocycles. Available at:[Link]

Sources

Architects of Conformation: A Technical Whitepaper on Bioactive Piperazine-2,5-diones

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Piperazine-2,5-diones, universally recognized as 2,5-diketopiperazines (2,5-DKPs), represent the smallest naturally occurring cyclic dipeptides. Characterized by a highly stable, six-membered bis-lactam ring, these molecules were first identified in the late 19th century and have since emerged as biologically validated, privileged platforms for modern drug discovery[1]. As an Application Scientist, I view the 2,5-DKP scaffold not merely as a structural motif, but as a highly tunable pharmacophore. Its inherent conformational rigidity restricts entropic penalties upon target binding, while its dual hydrogen-bond donor and acceptor capacities facilitate precise interactions with complex biological targets.

This whitepaper dissects the structural mechanics, signaling pathway modulations, and advanced synthetic protocols of 2,5-DKPs, providing a comprehensive guide for researchers looking to leverage this scaffold in therapeutic development.

Structural Biology & Pharmacophore Mechanics

The 2,5-DKP core is synthesized in nature via nonribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs)[2]. From a medicinal chemistry perspective, the bis-lactam ring provides three critical advantages:

  • Proteolytic Stability: The cyclic nature of the dipeptide renders it highly resistant to enzymatic degradation by exopeptidases, significantly extending its half-life in vivo[1].

  • Membrane Permeability: The masking of polar terminal charges (amine and carboxylate) through head-to-tail cyclization enhances lipophilicity, allowing many 2,5-DKPs to cross the blood-brain barrier via passive diffusion[2].

  • Stereochemical Control: The rigid planar or slight boat conformation of the ring forces functional groups into predictable, three-dimensional spatial orientations, making it an ideal scaffold for mimicking protein secondary structures (e.g., α-helices)[3].

Mechanistic Pathways and Target Modulation

Bioactive 2,5-DKPs exhibit a remarkably broad spectrum of pharmacological activities. Understanding the causality behind their efficacy requires examining their specific molecular targets.

Microtubule Destabilization (Plinabulin)

Marine-derived 2,5-DKPs have yielded some of the most promising clinical candidates. Plinabulin (formerly NPI-2358) acts as a potent anti-tubulin agent. By binding to the colchicine-binding site of tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis. It is currently advancing through Phase 3 clinical trials for non-small cell lung cancer (NSCLC)[2].

Protein-Protein Interaction Inhibition (MDM2-p53)

The p53 tumor suppressor is often deactivated in cancers via overexpression of its negative regulator, MDM2. Because the p53-MDM2 interaction relies on an α-helical interface, highly substituted spiro-2-DKPs have been engineered to project substituents in the exact spatial orientation of the native p53 α-helix. These tetrasubstituted 2,5-DKPs successfully competitively inhibit the MDM2-p53 interaction in the low micromolar range[3].

Quorum Sensing and CD151-EGFR Perturbation

In microbial ecology, 2,5-DKPs like Cyclo(L-Leu-L-Pro) (cLP) function as quorum-sensing signaling molecules[4]. In human cellular models, cLP directly interacts with the large extracellular loop (LEL) of the tetraspanin CD151. This binding event perturbs the CD151-EGFR signaling axis, leading to the downregulation of intracellular reactive oxygen species (ROS) and the prevention of DNA damage and cellular apoptosis[4].

Mechanism_CD151 cLP Cyclo(L-Leu-L-Pro) CD151 CD151 (LEL Domain) cLP->CD151 Binds & Perturbs EGFR EGFR Signaling CD151->EGFR Downregulates ROS Intracellular ROS EGFR->ROS Attenuates Apoptosis Cellular Apoptosis ROS->Apoptosis Prevents

Fig 1: Perturbation of the CD151-EGFR signaling pathway by Cyclo(L-Leu-L-Pro).

Advanced Synthesis Methodologies

Protocol A: Catalytic Hydroxy-Directed Synthesis

Causality & Rationale: Traditional peptide coupling relies on stoichiometric reagents (e.g., EDC, HBTU) that generate massive chemical waste. By employing diboronic acid anhydride as a dehydration catalyst, we exploit a reversible coordination with the hydroxyl group of specific amino acids (like serine or threonine). This proximity effect directs the catalytic intermediate to selectively activate the carboxylic acid for nucleophilic attack, yielding water as the sole byproduct[5].

Step-by-Step Methodology:

  • Catalytic Condensation: Dissolve the N-protected amino acid (e.g., Boc-Ser-OH) and the amino acid methyl ester hydrochloride in an anhydrous solvent (e.g., toluene). Add 10 mol% of diboronic acid anhydride. Heat under reflux with a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward the dipeptide[5].

  • In Situ N-Deprotection: Cool the mixture and introduce a mild acid (e.g., HCl in dioxane) to cleave the Boc protecting group. Removing this steric bulk exposes the highly nucleophilic primary amine.

  • Intramolecular Cyclization: Neutralize the reaction mixture with a mild base (e.g., triethylamine). The free amine undergoes spontaneous intramolecular nucleophilic acyl substitution at the methyl ester, forming the thermodynamically stable 2,5-DKP ring[5].

  • Isolation: Concentrate in vacuo and precipitate using a non-polar anti-solvent (e.g., diethyl ether). The high crystallinity of the DKP core allows for simple filtration, bypassing silica gel chromatography.

Synthesis_Workflow Start Amino Acids Condensation Catalytic Condensation Start->Condensation Diboronic Acid Anhydride Deprotection N-Deprotection Condensation->Deprotection Mild Acid Cyclization Intramolecular Cyclization Deprotection->Cyclization Base Neutralization Product 2,5-DKP Cyclization->Product Spontaneous Ring Closure

Fig 2: Workflow for the catalytic hydroxy-directed synthesis of 2,5-DKPs.

Protocol B: One-Pot Ugi-4CR Assembly

Causality & Rationale: Synthesizing highly substituted, sterically hindered DKPs (such as tetrasubstituted MDM2-p53 inhibitors) via linear stepwise methods often results in abysmal yields. The Ugi four-component reaction (Ugi-4CR) circumvents this entropic penalty by assembling the entire dipeptide backbone in a single, concerted multicomponent step[1][3].

Step-by-Step Methodology:

  • Imine Formation: React an aldehyde and a primary amine in methanol at room temperature for 2 hours to form a Schiff base intermediate.

  • Ugi Condensation: Introduce an isocyanide and an N-protected α-amino acid. The isocyanide undergoes α-addition to the imine, followed by rapid acyl transfer from the carboxylic acid, forming the Ugi adduct (a linear dipeptide precursor)[1].

  • Base-Induced Cyclization: Treat the crude Ugi adduct with a base (e.g., piperidine) to induce N-deprotection and subsequent ring closure, yielding a highly functionalized, tetrasubstituted 2,5-DKP ready for SAR screening[3].

Quantitative Efficacy Profiles

To benchmark the therapeutic potential of the 2,5-DKP scaffold, the following table summarizes the quantitative metrics and clinical statuses of key derivatives discussed in this guide.

CompoundOriginPrimary Biological TargetQuantitative Metric / Status
Plinabulin (NPI-2358) Marine OrganismsMicrotubule DepolymerizationPhase 3 Clinical Trial (NSCLC)
Cyclo(L-Leu-L-Pro) Bacteria / FungiCD151-EGFR Signaling PathwaySignificant reduction in ROS & LDH
Spiro-2-DKP (52RR) Synthetic (Ugi MCR)MDM2-p53 InteractionIC₅₀ = 31 μM
Non-spiro-DKP (52RS) Synthetic (Ugi MCR)MDM2-p53 InteractionIC₅₀ = 28 μM

Table 1: Bioactive 2,5-Diketopiperazines and Quantitative Efficacy Metrics.

References

  • Source: Organic Chemistry Portal / J. Org. Chem.
  • Source: National Institutes of Health (NIH)
  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl)
  • A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides Source: MDPI URL
  • Source: National Institutes of Health (NIH)

Sources

Structural and Mechanistic Insights into 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione: A Privileged Diketopiperazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione —structurally equivalent to the cyclic dipeptide Cyclo(N-methylSer-Gly)—represents a highly specialized subclass of 2,5-diketopiperazines (DKPs). DKPs are privileged scaffolds in drug discovery due to their inherent conformational rigidity, superior resistance to enzymatic degradation compared to linear peptides, and capacity to mimic complex peptide pharmacophores.

By integrating an N1-methyl group and a C6-hydroxymethyl group, this specific molecule bridges the gap between small-molecule drug-likeness and biological peptide mimicry. This whitepaper deconstructs the structural dynamics, physicochemical properties, and synthetic methodologies required to leverage this scaffold in advanced medicinal chemistry and macrocyclic drug development.

Structural Architecture & Stereochemical Dynamics

The 2,5-diketopiperazine core is a six-membered heterocyclic system formed by the head-to-tail cyclization of two amino acids. In the case of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, the architecture is dictated by two critical substitutions:

  • The N1-Methyl Group (Derived from N-methylserine or Sarcosine): N-methylation is a transformative modification in peptide chemistry. It eliminates a hydrogen bond donor, which significantly enhances the lipophilicity and membrane permeability of the scaffold (1[1]). Furthermore, the steric bulk of the N-methyl group destabilizes the standard trans-amide bond, shifting the equilibrium toward the cis-conformer. This pre-organization is the primary thermodynamic driver for the spontaneous cyclization of its linear precursor.

  • The C6-Hydroxymethyl Group (Derived from Serine): This moiety serves as a critical hydrogen bond donor/acceptor, enabling targeted interactions with biological systems, such as the active sites of monoamine oxidase (MAO) or acetylcholinesterase (AChE) (2[2]). Synthetically, it provides a versatile orthogonal handle for further functionalization (e.g., phosphorylation, esterification, or etherification).

DKP_Structure DKP 6-(Hydroxymethyl)-1-methyl piperazine-2,5-dione Core 2,5-Diketopiperazine Core Conformational Rigidity DKP->Core N_Methyl N1-Methyl Group Enhances Lipophilicity DKP->N_Methyl Hydroxymethyl C6-Hydroxymethyl Group H-Bond Handle DKP->Hydroxymethyl

Fig 1: Structural deconstruction of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione.

Physicochemical Profiling

The strategic placement of substituents on the DKP ring dramatically alters its physicochemical profile, pushing it closer to the ideal parameters defined by Lipinski’s Rule of Five.

Table 1: Comparative Physicochemical Data

PropertyUnsubstituted DKP (Cyclo(Gly-Gly))6-(Hydroxymethyl)-1-methyl DKPCausality / Impact
Molecular Weight 114.10 g/mol 158.16 g/mol Remains well below the 500 Da threshold for oral bioavailability.
H-Bond Donors 21N-methylation removes one donor, increasing lipophilicity and passive diffusion.
H-Bond Acceptors 23The hydroxymethyl oxygen adds a targeted interaction point for enzyme inhibition.
Proteolytic Stability HighVery HighN-methylation sterically blocks protease access to the adjacent amide bond.
Conformation Planar / FlexibleHighly RigidifiedThe N-methyl group forces a cis-amide geometry, locking the ring conformation.

Synthetic Methodologies and Mechanistic Pathways

The synthesis of N-methylated DKPs is notoriously challenging in standard Solid-Phase Peptide Synthesis (SPPS) because DKP formation occurs as a rapid, autocatalytic cascade reaction during Fmoc deprotection (3[3]). When the penultimate amino acid is N-methylated, the steric clash between the N-alkyl group and the peptide backbone lowers the activation energy for intramolecular aminolysis, causing the peptide to spontaneously cleave from the resin.

While this is a dreaded side-reaction in linear peptide synthesis, it can be mathematically harnessed for the high-yield, deliberate synthesis of the 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione scaffold.

Synthesis_Pathway Linear Linear Dipeptide Precursor (Fmoc-N-Me-Ser(tBu)-Gly-OH) Deprotect Fmoc Deprotection (Piperidine/DMF) Linear->Deprotect Base Addition Intermediate Free Amine Intermediate (Sterically driven cis-conformer) Deprotect->Intermediate -Dibenzofulvene Cyclization Intramolecular Aminolysis (Cascade Cyclization) Intermediate->Cyclization Autocatalytic Product Target DKP Scaffold Cyclization->Product Acid Cleavage

Fig 2: Autocatalytic synthesis pathway of N-methylated diketopiperazines.

Self-Validating Experimental Protocol: Solution-Phase Synthesis

Step 1: Dipeptide Coupling (Fmoc-N-Me-Ser(tBu)-OH + H-Gly-OMe)

  • Procedure: Dissolve Fmoc-N-Me-Ser(tBu)-OH (1.0 eq) and H-Gly-OMe·HCl (1.2 eq) in anhydrous DMF. Add HATU (1.1 eq) followed by dropwise addition of DIPEA (3.0 eq) at 0°C. Stir for 2 hours at room temperature.

  • Causality: HATU is strictly required over HBTU because the N-methyl group on serine creates severe steric hindrance; the 7-aza-HOBt ester intermediate formed by HATU is significantly more reactive.

  • Validation: Monitor via LC-MS. The mass of the desired linear dipeptide must be confirmed before proceeding.

Step 2: Deprotection and Autocatalytic Cyclization

  • Procedure: Treat the purified dipeptide with 20% piperidine in DMF for 30 minutes. Concentrate under reduced pressure, then reflux the residue in sec-butanol for 12 hours.

  • Causality: Piperidine removes the Fmoc group. Refluxing in sec-butanol provides the thermal energy required to drive the intramolecular aminolysis (cyclization) to completion, expelling methanol as a leaving group.

  • Validation: Perform a Chloranil test. Note: The standard Ninhydrin (Kaiser) test will yield a false negative because it only detects primary amines. The Chloranil test specifically detects secondary amines (N-methyl groups) and must show a negative result (no green/blue color) to confirm complete cyclization (4[4]).

Step 3: Global Deprotection

  • Procedure: Treat the cyclic intermediate with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to remove the tert-butyl (tBu) protecting group from the hydroxymethyl side chain.

  • Validation: Precipitate in cold diethyl ether, centrifuge, and analyze via ¹H-NMR to confirm the disappearance of the massive tBu singlet (~1.4 ppm).

Biological Applications & Pharmacological Grounding

The 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione scaffold is not merely a structural curiosity; it is a highly active pharmacophore.

  • Neurodegenerative Disease Targeting: Derivatives of hydroxymethyl-DKPs have demonstrated significant dual inhibitory activity against monoamine oxidase (MAO-A/B) and acetylcholinesterase (AChE/BChE). The hydroxymethyl group acts as a critical anchor, forming hydrogen bonds within the enzyme active sites, making this scaffold a promising candidate for Alzheimer's disease therapeutics (2[2]).

  • Marine Natural Product Mimicry: N-methylated serine and cysteine residues are frequently found in highly cytotoxic marine-derived DKP dimers and thiodepsipeptides (e.g., Verrucosamide). The N-methyl group protects the molecule from rapid degradation in the harsh marine (and human physiological) environment (5[5]).

  • Oncology: DKP derivatives have been shown to induce apoptosis in colorectal cancer cell lines by upregulating pro-apoptotic genes (p53, cas3) and downregulating anti-apoptotic genes (BCL2) (2[2]). The lipophilic N-methyl group ensures sufficient intracellular accumulation to trigger these transcription cascades.

Analytical Characterization Protocol

To ensure the scientific integrity of the synthesized 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, the following analytical workflow is mandatory:

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-TOF) must be used to confirm the exact mass. Look for the [M+H]⁺ peak at m/z 159.0764.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR (DMSO-d₆): The N-methyl group will appear as a distinct singlet integrating to 3H around 2.8–3.0 ppm. The methylene protons of the DKP ring (from Gly) will likely appear as an AB quartet due to the rigid, puckered conformation of the DKP ring, proving cyclization.

    • ¹³C-NMR: Two distinct carbonyl peaks (~165-168 ppm) must be present, corresponding to the two amide bonds in the DKP ring.

References

  • Benchchem.3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione: Biological Activity and Mechanism of Action.
  • ACS Omega.Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis.
  • Chemical Reviews (ACS).RNA Display Methods for the Discovery of Bioactive Macrocycles.
  • RSC (Royal Society of Chemistry).N-Methyl and Peptoid Scans of an Autoinducing Peptide.
  • MDPI.Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete.

Sources

The 2,5-Diketopiperazine Scaffold: A Technical Guide to Cyclic Dipeptide Biosynthesis, Pharmacokinetics, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of peptide instability and poor bioavailability. Linear peptides are highly susceptible to proteolytic cleavage and rarely cross the blood-brain barrier (BBB). However, nature has evolved an elegant solution: cyclic dipeptides (CDPs) , also known as 2,5-diketopiperazines (DKPs) .

Formed by the intramolecular condensation of two amino acids, DKPs are the smallest cyclic peptides in nature. Their constrained, semi-rigid heterocyclic ring provides exceptional enzymatic stability, while their capacity for hydrogen bonding and reduced topological polar surface area (TPSA) makes them highly cell-permeable[1]. This whitepaper synthesizes the current literature on DKP enzymology, neurotropic pharmacokinetics, and laboratory synthesis, providing actionable protocols for researchers developing DKP-based therapeutics.

Biosynthetic Logic: Hijacking the Ribosomal Machinery

Historically, the biosynthesis of DKPs was attributed exclusively to massive, multi-modular Non-Ribosomal Peptide Synthetases (NRPSs)[2]. However, the discovery of Cyclodipeptide Synthases (CDPSs) revolutionized our understanding of secondary metabolism.

Unlike NRPSs, which activate free amino acids via adenylation, CDPSs are compact enzymes (200–300 amino acids) that hijack activated aminoacyl-tRNAs (aa-tRNAs) directly from the cell's primary ribosomal machinery. Structurally, CDPSs possess a Rossmann-fold domain and share high structural homology with class-Ic aminoacyl-tRNA synthetases (aaRSs), despite lacking sequence homology[3].

The Ping-Pong Catalytic Mechanism

CDPSs operate via a sequential ping-pong mechanism. The enzyme binds the first aa-tRNA, transferring the aminoacyl moiety to a highly conserved active-site serine to form a covalent aminoacyl-enzyme intermediate[3]. Following the release of the first uncharged tRNA, a second aa-tRNA binds. The amino nitrogen of the second amino acid performs a nucleophilic attack on the ester bond of the intermediate, forming a dipeptidyl-enzyme intermediate, which rapidly undergoes intramolecular cyclization to release the final DKP[2].

CDPS_Mechanism A aa-tRNA 1 B CDPS Enzyme (Active Serine) A->B Binding C Aminoacyl-Enzyme Intermediate B->C Acyl transfer (tRNA release) E Dipeptidyl-Enzyme Intermediate C->E Peptide bond 1 D aa-tRNA 2 D->C Nucleophilic attack F Cyclic Dipeptide (2,5-DKP) E->F Intramolecular cyclization

Caption: CDPS-mediated ping-pong catalytic mechanism for cyclic dipeptide synthesis.

Protocol 1: In Vitro Reconstitution of CDPS Activity

To validate novel CDPS enzymes, one cannot simply supply free amino acids. The assay must simulate the intracellular tRNA pool. This self-validating protocol uses a coupled enzymatic system.

Objective: Quantify the production of cyclo(L-Phe-L-Leu) (cFL) by the AlbC CDPS enzyme. Causality: We utilize a bulk E. coli tRNA extract and recombinant aminoacyl-tRNA synthetases (PheRS and LeuRS) to continuously regenerate aa-tRNAs in situ. This prevents substrate depletion and bypasses the need to purify unstable, pre-charged aa-tRNAs.

  • Reaction Mixture Assembly: In a 100 µL reaction volume, combine 50 mM HEPES-KOH (pH 7.5), 15 mM MgCl₂, 5 mM ATP, and 2 mM DTT.

  • Substrate Addition: Add 1 mM L-Phenylalanine, 1 mM L-Leucine, and 5 mg/mL bulk E. coli tRNA.

  • Coupled Enzyme Addition: Introduce 1 µM recombinant PheRS and 1 µM LeuRS. Incubate at 37°C for 15 minutes to allow steady-state accumulation of Phe-tRNA^Phe and Leu-tRNA^Leu.

  • Initiation: Add 1 µM purified AlbC (CDPS) to initiate DKP synthesis.

  • Quenching & Extraction: After 60 minutes, quench the reaction with 100 µL of ice-cold acetonitrile. Centrifuge at 14,000 × g to precipitate proteins and tRNA.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 reverse-phase column. DKPs yield highly predictable mass fragmentation patterns, typically showing the loss of CO and NH₃ groups from the diketopiperazine ring[4].

Pharmacokinetics: Mastering the Blood-Brain Barrier

One of the most profound advantages of the DKP scaffold is its ability to act as a peptide shuttle across the blood-brain barrier[5]. Linear peptides possess charged N- and C-termini and highly solvated amide bonds, completely restricting passive transcellular diffusion.

When a dipeptide cyclizes into a DKP, the terminal charges are eliminated. Furthermore, the two amide bonds are locked into a cis conformation, allowing the hydrogen bond donors and acceptors to interact intramolecularly or become sterically shielded. This drastically increases lipophilicity. For example, Cyclic Glycine-Proline (cGP) efficiently crosses the BBB into the cerebrospinal fluid, where it modulates Insulin-like growth factor-1 (IGF-1) receptors to promote astrocyte plasticity and neuroprotection[6].

BBB_Pathway Blood Systemic Circulation (cGP / DKPs) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Blood->BBB Passive Transcellular Passive Diffusion (High Lipophilicity) BBB->Passive Masked H-bonds CSF Cerebrospinal Fluid / Brain Parenchyma Passive->CSF Target Receptor Engagement (e.g., IGF-1R Modulation) CSF->Target Effect Neuroprotection & Astrocyte Plasticity Target->Effect Downstream Signaling

Caption: Passive transcellular diffusion of DKPs across the BBB and neurotropic signaling.

Table 1: Biological Activities and Targets of Key Cyclic Dipeptides
Cyclic Dipeptide (DKP)Primary SourceValidated Biological Target / ActivityPharmacokinetic Trait
Cyclo(L-Leu-L-Pro) (cLP) Streptomyces spp.Down-regulates CD151 (Anticancer); Quorum sensing inhibitor[7]High enzymatic stability
Cyclo(Gly-Pro) (cGP) Marine microbes / EndogenousIGF-1 Receptor modulation (Neuroprotective)[6]Rapid BBB penetration[6]
Cyclo(L-Phe-L-Leu) (cFL) S. noursei (via AlbC)Antimicrobial precursor[3]Highly lipophilic
Cyclo(His-Pro) Processed foods / EndogenousAntioxidant; Nrf2 pathway activation[8]Gastrointestinal stability

Chemical Synthesis: Overcoming the Activation Energy Barrier

While biological production via CDPSs can access 75 of the 210 possible natural cyclodipeptides[9], drug development often requires unnatural amino acids. Chemical synthesis of DKPs is heavily reliant on forcing a linear dipeptide to undergo intramolecular aminolysis.

The core chemical challenge is that linear dipeptides strongly favor the trans conformation of the peptide bond due to steric hindrance. For cyclization to occur, the peptide bond must isomerize to the thermodynamically less favorable cis conformation so the N-terminal amine can attack the C-terminal carbonyl.

Protocol 2: Microwave-Assisted DKP Synthesis

Objective: Synthesize a custom DKP from a linear dipeptide precursor. Causality: We utilize microwave irradiation rather than standard reflux. Microwave energy directly excites the polar bonds, providing the rapid, localized thermal energy required to overcome the high activation energy barrier of trans-to-cis isomerization[6], driving the cyclization to completion in minutes rather than days.

  • Linear Dipeptide Preparation: Synthesize the linear dipeptide (e.g., N-Boc-L-Pro-L-Leu-OMe) using standard solution-phase coupling (EDC/HOBt)[6].

  • Deprotection: Remove the N-terminal Boc protecting group using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes. Evaporate the solvent to yield the dipeptide TFA salt.

  • Neutralization: Dissolve the crude salt in a high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF). Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA) to liberate the free N-terminal amine. Crucial: The amine must be fully deprotonated to act as a nucleophile.

  • Microwave Cyclization: Transfer the solution to a microwave reactor vial. Irradiate at 120°C for 15 minutes. The heat drives the cis conformation, allowing the free amine to attack the C-terminal methyl ester, ejecting methanol and forming the DKP ring[6].

  • Purification: Remove DMF in vacuo, reconstitute in ethyl acetate, and wash with 1M HCl and brine. The highly stable DKP will remain in the organic layer. Purify via flash chromatography.

Conclusion

Cyclic dipeptides represent a privileged molecular scaffold[10]. By bridging the gap between small molecules and biologics, DKPs offer the target specificity of peptides with the pharmacokinetic resilience of traditional small-molecule drugs. Whether utilizing the elegant ping-pong enzymology of CDPSs to generate natural libraries, or employing microwave-assisted synthesis for unnatural derivatives, mastering the DKP scaffold is a critical capability for modern therapeutic development.

Sources

The Piperazine-2,5-Dione Scaffold: A Technical Whitepaper on the Discovery, Biosynthesis, and Synthetic Evolution of 2,5-Diketopiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine-2,5-diones, universally recognized as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides found in nature. Originally dismissed as degradation artifacts, these conformationally rigid bis-lactam rings have evolved into "privileged scaffolds" in modern drug discovery. This whitepaper explores the historical genesis, structural pharmacophore mechanics, biosynthetic pathways, and advanced synthetic methodologies of DKPs, providing a comprehensive guide for researchers and drug development professionals.

Historical Genesis: From Artifact to Foundation

The scientific journey of the piperazine-2,5-dione core began in 1888 when Theodor Curtius and F. Goebel observed the spontaneous formation of a crystalline substance upon heating glycine ethyl ester, later identified as cyclo(Gly-Gly) [1]. For years, these compounds were viewed merely as unwanted byproducts of protein handling.

The paradigm shifted in 1901 through the pioneering work of Emil Fischer. Fischer and E. Fourneau successfully synthesized the first dipeptide, glycylglycine, via the partial hydrolysis of the diketopiperazine of glycine [2]. This landmark experiment not only proved the cyclic nature of DKPs but also led Fischer to coin the term "peptide," laying the foundational bedrock for all modern peptide chemistry and synthesis[3].

Structural Biology & Pharmacophore Mechanics

The transition of DKPs from chemical curiosities to highly sought-after therapeutic leads is rooted in their unique structural biology [4].

Causality of the DKP Pharmacophore:

  • Conformational Rigidity: The six-membered bis-lactam ring restricts the degrees of freedom of attached side chains. This rigidity locks pharmacophoric appendages into predictable, bioactive vectors, drastically reducing the entropic penalty upon binding to target receptors.

  • Hydrogen Bonding Network: The cis-amide bonds embedded within the ring present two hydrogen-bond donors (NH) and two acceptors (C=O). This allows DKPs to mimic peptide backbones and form tight, specific interactions within protein binding pockets.

  • Proteolytic Stability: Unlike linear peptides, the cyclic nature of the DKP ring lacks terminal exopeptidase cleavage sites. This renders them highly resistant to enzymatic degradation, significantly enhancing their in vivo pharmacokinetic profiles and bioavailability [5].

Biosynthetic Assembly Lines: Nature's Dual Strategy

Nature employs two distinct, highly evolved enzymatic machineries to construct the DKP core: Nonribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs) [6].

Mechanistic Causality: NRPSs are massive, modular enzymes that activate free amino acids via ATP-dependent adenylation, tethering them as thioesters before cyclization. While highly customizable, this pathway is energetically expensive.

Conversely, CDPSs represent a brilliant evolutionary shortcut. To maximize efficiency, CDPSs bridge primary and secondary metabolism by "hijacking" aminoacyl-tRNAs directly from the ribosomal translation machinery [7]. By utilizing these pre-activated substrates, CDPSs bypass the need for ATP-dependent activation, rapidly catalyzing sequential peptide bond formation to yield the DKP ring [8]. Subsequent tailoring enzymes (e.g., cytochrome P450s, prenyltransferases) then decorate the scaffold to generate complex bioactive metabolites.

Biosynthesis AminoAcids Free Amino Acids tRNA Aminoacyl-tRNAs AminoAcids->tRNA tRNA synthetases NRPS Nonribosomal Peptide Synthetases (NRPS) AminoAcids->NRPS ATP-dependent activation CDPS Cyclodipeptide Synthases (CDPS) tRNA->CDPS Hijacked substrates DKP 2,5-Diketopiperazine (DKP) Scaffold NRPS->DKP Thioester intermediate cyclization CDPS->DKP Sequential peptide bond formation Tailoring Tailoring Enzymes (P450s, Prenyltransferases) DKP->Tailoring Scaffold modification Bioactive Bioactive DKP Natural Products Tailoring->Bioactive Structural diversification

Diagram 1: Divergent biosynthetic pathways of 2,5-DKPs via NRPS and CDPS enzymes.

Synthetic Methodologies: Overcoming the Cis-Trans Barrier

While nature utilizes enzymes to force cyclization, synthetic chemists face a strict thermodynamic hurdle: linear dipeptide precursors predominantly exist in the trans-peptide bond conformation, whereas head-to-tail cyclization requires the higher-energy cis-conformation.

Causality in Experimental Design: Traditional thermal heating often fails for sterically hindered or highly substituted sequences, leading to epimerization or thermal degradation before cyclization can occur. To overcome this, microwave-assisted synthesis is employed. Microwave irradiation provides rapid, uniform volumetric heating that supplies the precise activation energy required to overcome the cis-trans isomerization barrier, driving cyclization efficiently .

Protocol: Microwave-Assisted Synthesis of Tetrasubstituted 2,5-DKPs

This protocol is designed as a self-validating system to ensure stereochemical integrity and high yield for sterically hindered 1,3,4,6-tetrasubstituted DKPs.

  • Dipeptide Preparation: Couple an N-Boc-protected amino acid with an N-alkylated amino acid methyl ester using EDC/NMM in CH₂Cl₂.

  • Deprotection: Treat the intermediate with HCl(g) in CH₃OH to remove the Boc group, yielding the free amine hydrochloride salt.

  • Microwave-Assisted Cyclization (Critical Step): Suspend the dipeptide intermediate in H₂O containing Triethylamine (Et₃N). Irradiate at 140 °C for 10 minutes in a sealed microwave reactor.

    • Self-Validation Mechanism: The aqueous medium forces the hydrophobic intermediate to aggregate, increasing local concentration. Et₃N neutralizes the hydrochloride salt, freeing the N-terminal amine for intramolecular nucleophilic attack on the C-terminal methyl ester. The microwave energy specifically overcomes the steric bulk of the N-alkyl groups without degrading the peptide backbone.

  • N-Alkylation: Treat the resulting trisubstituted DKP with BEMP (a strong, non-nucleophilic phosphazene base) and an alkyl halide in CH₂Cl₂ to yield the final 1,3,4,6-tetrasubstituted DKP.

  • Quality Control (QC): Analyze the crude mixture via LC-MS to confirm mass. Purify via preparative HPLC. Validate stereochemical integrity (confirming the absence of epimerization) via ¹H-NMR by assessing the coupling constants of the chiral α-protons.

SynthesisWorkflow Dipeptide N-Alkylated Dipeptide Methyl Ester Deprotection Boc Deprotection (HCl/MeOH) Dipeptide->Deprotection Free amine generation Microwave Microwave Irradiation (140°C, H2O/Et3N) Deprotection->Microwave Overcome cis-trans barrier Alkylation N-Alkylation (BEMP, Alkyl Halide) Microwave->Alkylation Trisubstituted intermediate FinalDKP Tetrasubstituted 2,5-DKP Alkylation->FinalDKP Steric hindrance bypassed

Diagram 2: Microwave-assisted synthesis workflow for tetrasubstituted 2,5-DKPs.

Therapeutic Landscape & Drug Development

The lipophilicity, structural diversity, and target affinity of DKPs make them ideal lead compounds across multiple therapeutic areas, from oncology to antimicrobial resistance [9]. Compounds like Plinabulin (derived from phenylahistin) showcase how the DKP core can be optimized to disrupt critical cellular machinery such as microtubule dynamics [10].

Table 1: Representative 2,5-DKP Compounds and Biological Activity
CompoundStructural ClassOrigin / SourcePrimary Biological Activity
Plinabulin Prenylated DKPSynthetic derivative of marine Aspergillus sp.Microtubule depolymerization (Oncology)
Nocardioazine A Prenylated DKPNocardiopsis sp. (Marine Actinomycete)Noncytotoxic MDR (Multi-Drug Resistance) reversal
Bacillusamide A Simple DKPBacillus sp. (Marine-derived)Antifungal / Antibacterial
Cyclo(L-Phe-L-Pro) Proline-based DKPVibrio vulnificusQuorum-sensing signal / Cell-cell communication
Pulcherriminic acid Pyrazine derivativeBacillus licheniformisIron chelation (precursor to Pulcherrimin)

Conclusion

From Emil Fischer's early laboratory curiosities to modern microtubule-depolymerizing agents, piperazine-2,5-diones have proven to be one of the most versatile and enduring scaffolds in medicinal chemistry. By understanding the causality behind their rigid structural mechanics, evolutionary biosynthesis, and the thermodynamic requirements for their chemical synthesis, researchers can continue to unlock the vast therapeutic potential of the DKP pharmacophore.

References

  • Title: One Hundred Years of Peptide Chemistry Source: Resonance (Indian Academy of Sciences) URL: [Link]

  • Title: 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation Source: Current Medicinal Chemistry URL: [Link]

  • Title: The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases Source: Organic & Biomolecular Chemistry (RSC) URL: [Link]

  • Title: Structural basis for nonribosomal peptide synthesis by an aminoacyl-tRNA synthetase paralog Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Synthesis of Functionalized, Unsymmetrical 1,3,4,6-Tetrasubstituted 2,5-Diketopiperazines Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: An Update on 2,5-Diketopiperazines from Marine Organisms Source: Marine Drugs (PMC) URL: [Link]

  • Title: (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity Source: Scientific Reports (PMC) URL: [Link]

Sources

Exploring the Chemical Space of Functionalized Piperazinediones: A Technical Guide to Scaffold Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Functionalized piperazinediones, specifically 2,5-diketopiperazines (DKPs), represent a privileged class of heterocyclic scaffolds in modern drug discovery. Characterized by a rigid, six-membered ring containing two amide bonds, DKPs offer an ideal platform for exploring three-dimensional chemical space. This whitepaper provides an in-depth mechanistic and practical guide to synthesizing and functionalizing these scaffolds, focusing on microwave-assisted aqueous cyclization and multicomponent reactions (MCRs).

The 3D Chemical Space of Piperazinediones

In medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to complex, sp3-rich three-dimensional structures is a proven strategy to improve clinical success rates. 2,5-Diketopiperazines (DKPs) and their aza-analogues (aza-DKPs) are uniquely positioned to exploit this chemical space 1.

Unlike linear peptides, which suffer from high conformational flexibility and poor proteolytic stability, the DKP ring locks the molecule into a rigid conformation. This rigidity not only enhances metabolic stability but also precisely orients functional groups (N- and α-chains) to interact with complex biological targets 2. When evaluating the "drug-likeness" of these scaffolds, plotting the radius of gyration (ROG) against the fraction of sp3-hybridized carbons (Fsp3) reveals that DKPs occupy a highly desirable, structurally diverse quadrant of chemical space that overlaps significantly with FDA-approved drugs 1.

Methodology I: Microwave-Assisted Aqueous Cyclization

Traditional syntheses of DKPs often require multi-step protection, deprotection, and activation sequences utilizing hazardous organic solvents. As an alternative, microwave-assisted aqueous cyclization provides a rapid, environmentally friendly, and highly efficient route 3.

Mechanistic Causality

The core innovation of this method is the dual role of water and microwave irradiation. Because water possesses a high dielectric constant, it rapidly absorbs microwave energy, superheating the reaction mixture within a sealed vessel. The causality of this design is two-fold:

  • In Situ Deprotection: The extreme thermal stress (200 °C) induces the in situ cleavage of the N-Boc protecting group, bypassing the need for strong acids like TFA.

  • Thermodynamic Push: The liberated primary amine undergoes spontaneous intramolecular aminolysis with the C-terminal ester. This is driven by the entropic favorability of forming the highly stable 6-membered DKP ring 3.

Quantitative Optimization Data

As demonstrated in the optimization of dipeptide cyclization, solvent selection is the critical variable dictating yield.

Table 1: Optimization of Microwave-Assisted Cyclization to DKP [[3]]()

SolventTemperature (°C)Power (W)Time (min)Yield (%)Mechanistic Observation
Toluene17016010N/APoor microwave absorption; no reaction.
DMF200300561Moderate yield; side reactions observed.
Water 200 300 5 89 Optimal; rapid superheating and clean cleavage.
Self-Validating Protocol: Aqueous MW Synthesis
  • Preparation: Suspend the Nα-Boc-dipeptidyl ester (1.0 eq) in deionized water (2.0 mL) within a heavy-walled microwave reaction vial. Causality: Water acts as both the green solvent and the primary dielectric heating medium.

  • Irradiation: Seal the vial and subject it to microwave irradiation (300 W) at 200 °C for exactly 5 minutes.

  • Validation (In-Process QC): Vent the vial carefully inside a fume hood, as CO2 gas is generated from the Boc cleavage. Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass disappears completely, replaced by the distinct [M+H]+ peak corresponding to the cyclized DKP.

  • Isolation: Lyophilize the aqueous mixture directly to yield the pure 2,5-DKP scaffold without the need for column chromatography.

MW_Workflow S1 N-Boc-Dipeptidyl Ester S3 Microwave Irradiation (200°C, 300W) S1->S3 S2 Aqueous Solvent (H2O) S2->S3 S4 In Situ Boc-Deprotection S3->S4 Thermal Cleavage S5 Intramolecular Aminolysis S4->S5 Spontaneous S6 Pure 2,5-DKP Scaffold S5->S6 High Yield

Workflow for the microwave-assisted aqueous synthesis of 2,5-DKP scaffolds.

Methodology II: Multicomponent Reactions (Ugi-Joullié 3CR)

To rapidly expand the chemical space of piperazinediones, multicomponent reactions (MCRs) are unparalleled. The Ugi-Joullié three-component reaction (UJ-3CR) allows for the one-pot assembly of highly functionalized, fused DKP systems (such as thiazolo-2,5-diketopiperazines) from simple building blocks [[4]]().

Mechanistic Causality

In the UJ-3CR, a cyclic imine, a carboxylic acid, and an isocyanide condense to form a highly functionalized Ugi adduct. The causality behind selecting this specific MCR variant is its ability to rapidly install multiple diversity points in a single operation. However, the resulting Ugi adduct is linear. To access the desired piperazinedione space, a subsequent base-catalyzed heteroannulation is required. By treating the adduct with a strong base like Sodium Hydride (NaH) in dry THF, the amide nitrogen is deprotonated, initiating a nucleophilic attack on the adjacent ester/amide carbonyl. This thermodynamically driven ring-closure yields the functionalized 2,5-diketopiperazine scaffold 4.

Self-Validating Protocol: UJ-3CR & Heteroannulation
  • MCR Assembly: In a round-bottom flask, dissolve the cyclic imine (1.0 eq) and the chosen isocyanide (1.0 eq) in methanol at room temperature. Add the carboxylic acid (1.0 eq) dropwise. Causality: The acid protonates the imine, increasing its electrophilicity and priming it for isocyanide attack.

  • Validation (MCR Phase): Stir for 30 minutes. The reaction is self-indicating; a distinct color change or the formation of a precipitate confirms the successful generation of the Ugi adduct. Verify completion via TLC.

  • Heteroannulation: Evaporate the methanol under reduced pressure. Dissolve the crude Ugi adduct in dry THF. Add Sodium Hydride (NaH, 1.5 eq) at 0 °C, then allow the mixture to warm to room temperature. Causality: NaH deprotonates the amide, forcing the nucleophilic attack on the ester to close the 6-membered ring.

  • Validation (Final QC): Quench the reaction with saturated NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate. Confirm the DKP structure via 13C-NMR; the presence of two distinct amide carbonyl carbon signals (typically between δ 165-170 ppm) validates the successful formation of the piperazinedione core.

UJ3CR_Mechanism I Isocyanide A Carboxylic Acid Im Cyclic Imine UgiAdduct Ugi Adduct (Intermediate) Im->UgiAdduct MCR (MeOH, RT) DKP Functionalized 2,5-Diketopiperazine UgiAdduct->DKP Base-Catalyzed Cyclization (NaH/THF) IA IA IA->UgiAdduct MCR (MeOH, RT)

Mechanistic pathway of the Ugi-Joullié 3CR leading to functionalized 2,5-diketopiperazines.

Conclusion

Exploring the chemical space of functionalized piperazinediones requires a synthesis strategy that balances structural diversity with high-yielding, scalable chemistry. By leveraging microwave-assisted aqueous cyclization for rapid scaffold generation and Ugi-Joullié multicomponent reactions for late-stage functionalization, researchers can systematically map the 3D chemical space of DKPs. These self-validating protocols ensure high fidelity in library generation, accelerating the discovery of novel therapeutics.

References

  • [3] Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. MDPI.3

  • [4] A Three-Layer Transformation Strategy toward Functionalized Fused Hydantoins and Diketopiperazines. PMC. 4

  • [1] Three cheers for nitrogen: aza-DKPs, the aza analogues of 2,5-diketopiperazines. PMC. 1

  • [2] Synthesis of Diketopiperazine Scaffolds with Tailored N‐ and α‐Chains by Selective Modification of Customizable Units. ResearchGate. 2

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Diketopiperazine

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is a small molecule belonging to the diketopiperazine (DKP) class of compounds. DKPs are cyclic dipeptides known for their structural rigidity and diverse biological activities, making them a privileged scaffold in medicinal chemistry. The structure of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, featuring a methyl group on one of the piperazine nitrogens and a hydroxymethyl substituent, suggests a unique combination of lipophilicity and hydrophilicity. This balance may influence its solubility, cell permeability, and interaction with biological targets.[1]

While this specific molecule is not extensively documented in publicly available literature, its core structure, the piperazine-2,5-dione ring, is associated with a wide range of biological effects, including anti-inflammatory, antimicrobial, and neuroprotective activities.[1] The N-methylation could enhance its metabolic stability and ability to cross cellular membranes, while the hydroxymethyl group may participate in hydrogen bonding with target proteins, potentially influencing its mechanism of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione in a cell culture setting. The protocols outlined below are designed as a self-validating system, starting with fundamental characterization and safety profiling before proceeding to investigate its potential biological functions.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a novel compound is paramount for its successful application in cell culture.[2]

Storage and Stability:

Novel small molecules should be handled with care in a laboratory setting.[3] It is recommended to store 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione as a solid at -20°C, protected from light and moisture.[4][5][6] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Solubility:

The solubility of piperazine derivatives can vary.[7] Due to the presence of both a methyl group and a hydroxymethyl group, 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is predicted to have moderate solubility. It is advisable to first attempt dissolution in a small volume of dimethyl sulfoxide (DMSO), a common solvent for small molecules in cell culture.

Property Predicted Characteristic Rationale
Appearance White to off-white solidBased on similar piperazine-2,5-dione compounds.
Molecular Weight ~172.17 g/mol Calculated based on chemical formula C6H10N2O3.
Solubility Soluble in DMSO, potentially in ethanol and methanolThe hydroxymethyl group may increase aqueous solubility compared to non-hydroxylated analogs.
Storage Solid: -20°C, protected from light and moisture. Stock solution: -20°C or -80°C.To maintain chemical integrity and prevent degradation.

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a logical progression for characterizing the effects of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione in cell culture.

experimental_workflow cluster_prep Phase 1: Preparation & Safety cluster_functional Phase 2: Functional Assays cluster_mechanism Phase 3: Mechanistic Insights prep Stock Solution Preparation cytotoxicity Cytotoxicity Screening (MTT Assay) prep->cytotoxicity anti_inflammatory Anti-Inflammatory Assays cytotoxicity->anti_inflammatory neuro_activity Neuroactivity Assays cytotoxicity->neuro_activity nfk_b NF-κB Reporter Assay anti_inflammatory->nfk_b cytokine Cytokine Profiling (ELISA) anti_inflammatory->cytokine calcium Calcium Imaging neuro_activity->calcium

Caption: A logical workflow for the in vitro characterization of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione.

Phase 1: Preparation and Safety Profiling

Protocol 1: Preparation of Stock Solutions

Rationale: A high-concentration, sterile stock solution is essential for accurate and reproducible dosing in cell culture experiments. DMSO is the recommended initial solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with cell culture media.

Materials:

  • 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione powder

  • Sterile, cell culture-grade DMSO

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Chemical fume hood[3]

Procedure:

  • Safety First: Perform all weighing and initial dissolution steps in a chemical fume hood to avoid inhalation of the powder.[3]

  • Weighing: Carefully weigh out a precise amount of the compound (e.g., 5 mg) into a sterile microcentrifuge tube.

  • Dissolution: Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if there are concerns about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Determination of Cytotoxicity and IC50 using the MTT Assay

Rationale: Before investigating the biological activity of a novel compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

  • Selected cell line (e.g., HeLa for general cytotoxicity, RAW 264.7 for inflammation studies, SH-SY5Y for neuroactivity studies)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

  • Plate reader capable of measuring absorbance at 570 nm[11]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione stock solution in complete cell culture medium. The final DMSO concentration in all wells, including the vehicle control, should be kept below 0.5% to avoid solvent-induced toxicity. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).[10][13]

Parameter Recommendation
Cell Line Dependent on the intended application (e.g., RAW 264.7 for inflammation)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentration Range 0.1 µM - 100 µM (initial screen)
Incubation Time 24, 48, and 72 hours
Final DMSO Concentration ≤ 0.5%

Phase 2: Functional Assays

Based on the known activities of piperazine-2,5-dione derivatives, initial functional screening can focus on anti-inflammatory and neuroactive properties.

Potential Anti-Inflammatory Applications

Rationale: Many piperazine-containing compounds exhibit anti-inflammatory effects. A common in vitro model for inflammation involves stimulating macrophage-like cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators.

Protocol 3: Griess Assay for Nitric Oxide Production

Rationale: Nitric oxide (NO) is a key pro-inflammatory mediator produced by activated macrophages. The Griess assay is a simple colorimetric method to quantify nitrite, a stable and soluble breakdown product of NO.[14][15]

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • LPS from E. coli

  • Griess Reagent System[15][16]

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an unstimulated control.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with the Griess reagents according to the manufacturer's protocol.[14][16]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

Protocol 4: ELISA for Pro-Inflammatory Cytokines

Rationale: To further characterize the anti-inflammatory potential, the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA).[17][18]

Materials:

  • Supernatants from Protocol 3

  • ELISA kits for TNF-α and IL-6

  • Plate reader

Procedure:

  • Follow the manufacturer's protocol for the specific ELISA kit.[17][18] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Potential Neuroactivity Applications

Rationale: Piperazine derivatives are known to interact with various neurotransmitter receptors. Calcium imaging is a versatile technique to study the activity of these receptors, as their activation often leads to changes in intracellular calcium concentrations.[19][20]

Protocol 5: Calcium Imaging Assay

Rationale: This protocol allows for the real-time measurement of intracellular calcium changes in response to the compound, which can indicate modulation of ion channels or G-protein coupled receptors.

Materials:

  • A suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope with an appropriate imaging system

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes suitable for imaging.

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.[21][22] This usually involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Imaging: Mount the dish on the microscope stage and perfuse with imaging buffer.

  • Compound Application: Establish a baseline fluorescence reading, then apply 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione at a desired concentration.

  • Data Acquisition: Record the changes in fluorescence intensity over time. If the compound is expected to modulate a specific receptor, it can be co-applied with a known agonist or antagonist for that receptor.

  • Data Analysis: Quantify the changes in fluorescence, which correspond to changes in intracellular calcium concentration.[23]

Phase 3: Mechanistic Insights

If the functional assays yield positive results, the following protocols can provide insights into the underlying mechanism of action.

Protocol 6: NF-κB Reporter Assay

Rationale: The NF-κB signaling pathway is a central regulator of inflammation.[24] An NF-κB reporter assay can determine if the anti-inflammatory effects of the compound are mediated through the inhibition of this pathway.[25][26][27]

nfk_b_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Potential Inhibition Point LPS LPS/TNF-α IKK IKK Activation LPS->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB Gene Gene Transcription (e.g., TNF-α, IL-6, iNOS) NFkB->Gene Compound 6-(Hydroxymethyl)-1-methyl- piperazine-2,5-dione Compound->IKK Compound->IkB Compound->NFkB

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Materials:

  • A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc or a similar reporter line)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed the reporter cells in a white, clear-bottom 96-well plate. Pre-treat the cells with 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione for 1-2 hours.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or PMA, for 6-8 hours.[24][28]

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's protocol.[26]

  • Data Analysis: Normalize the luciferase activity to a control (e.g., Renilla luciferase for dual-luciferase systems) and express the results as fold induction over the unstimulated control. A reduction in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione in a cell culture setting. By systematically evaluating its cytotoxicity and then proceeding to investigate its potential anti-inflammatory and neuroactive properties, researchers can efficiently elucidate the biological functions of this novel compound. The inclusion of mechanistic assays will further refine the understanding of its mode of action, paving the way for its potential development as a therapeutic agent.

References

  • Assay Genie. (n.d.). Bradford Protein Assay Protocol | Step-by-Step Guide & Tips. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Scribd. (2011, March 20). Bradford Protein Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (2011, March 20). Bradford Protein Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 15). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Dojindo Molecular Technologies. (2014, August 11). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Protocolsonline. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Bis(hydroxymethyl)-2,5-piperazinedione. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • YouTube. (2022, September 1). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium imaging protocol. (A) Protocol design and representative plot.... Retrieved from [Link]

  • PubMed Central. (n.d.). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine-2,5-dione (2) synthesis. Reagents and conditions: a, ethylene glycol, 170 °C[29]. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Guideline on declaration of storage conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Retrieved from [Link]

  • EUDAICO. (2023, November 27). How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • ResearchGate. (2024, August 21). (PDF) Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). Retrieved from [Link]

  • Kima Chemical. (2025, February 12). Physicochemical properties of HPMC. Retrieved from [Link]

Sources

Application Note: Piperazine-2,5-diones (2,5-Diketopiperazines) as Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the DKP Pharmacophore

Piperazine-2,5-diones, commonly referred to as 2,5-diketopiperazines (DKPs), represent the smallest class of cyclic peptides. Characterized by a highly stable, rigid six-membered ring containing two amide linkages, DKPs are ubiquitous in nature and exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects 1.

From a medicinal chemistry perspective, the inherent rigidity of the DKP scaffold restricts conformational flexibility, which heavily biases the molecule toward specific receptor binding conformations, thereby enhancing target affinity. Furthermore, the cyclic nature of DKPs confers high resistance to proteolytic degradation, effectively circumventing the poor pharmacokinetic properties typically associated with linear peptides and making them ideal candidates for oral drug development.

Mechanistic Spotlight: Plinabulin and Tubulin Targeting

A premier example of a DKP derivative in advanced clinical development is Plinabulin (NPI-2358), a marine-derived phenylahistin analog. Unlike traditional tubulin-targeting agents (e.g., taxanes or vinca alkaloids) that cause irreversible toxicity and severe myelosuppression, Plinabulin acts as a Selective Immunomodulating Microtubule-Binding Agent (SIMBA) 2.

Causality in Mechanism: Plinabulin binds reversibly to the colchicine-binding domain at the α/β-tubulin interface. This highly reversible binding destabilizes the microtubule network just enough to trigger the release of the guanine nucleotide exchange factor GEF-H1, without causing permanent cytoskeletal collapse 2. The liberation of GEF-H1 initiates a downstream signal transduction cascade that induces dendritic cell (DC) maturation. Mature DCs then enhance antigen presentation, leading to robust T-cell activation and durable anti-tumor immunity. This dual action—cytoskeletal disruption combined with immune modulation—explains Plinabulin's efficacy in non-small cell lung cancer (NSCLC) and its unique ability to mitigate chemotherapy-induced neutropenia (CIN).

G A Plinabulin (DKP Derivative) B Reversible Binding to α/β-Tubulin Interface A->B Targets C Release & Activation of GEF-H1 B->C Triggers D Dendritic Cell (DC) Maturation C->D Induces E Antigen Presentation & T-Cell Priming D->E Enhances F Anti-Tumor Immunity & Neutropenia Mitigation E->F Results in

Plinabulin Mechanism of Action: From Tubulin Binding to Immune Modulation.

Experimental Workflows for DKP Synthesis

Synthesizing functionalized DKPs traditionally required harsh conditions, stoichiometric coupling reagents, and extensive purification, leading to poor atom economy. Recent advancements have introduced highly efficient, self-validating protocols that medicinal chemists can readily adopt.

Protocol A: Diboronic Acid Anhydride-Catalyzed Hydroxy-Directed Synthesis

This protocol enables the concise synthesis of DKPs with hydroxymethyl functional groups using a catalytic hydroxy-directed peptide bond formation 3.

Causality of Experimental Choices: The use of diboronic acid anhydride as a dehydration catalyst allows for an intermolecular condensation where water is the sole byproduct. This eliminates the need for toxic stoichiometric coupling agents (like EDC or DCC) and avoids the tedious removal of urea byproducts. The sequential one-pot nature of the reaction (condensation → deprotection → cyclization) prevents yield loss associated with intermediate purification.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial under an inert atmosphere (N2 or Ar), combine the N-protected amino acid (e.g., Boc-protected) and the unprotected amino acid containing a directing hydroxyl group (e.g., Serine or Threonine).

  • Catalytic Condensation: Add 10 mol% of diboronic acid anhydride catalyst and an appropriate solvent (e.g., cyclopentyl methyl ether or toluene). Stir the mixture at 80°C for 12-24 hours. Self-Validation Check: Monitor the disappearance of starting materials via LC-MS. The mass of the intermediate dipeptide should be the primary peak.

  • Deprotection: Cool the mixture to room temperature. Add a deprotecting agent suitable for the N-protecting group (e.g., 4M HCl in dioxane for Boc deprotection). Stir for 2 hours.

  • Intramolecular Cyclization: Neutralize the reaction mixture with a mild base (e.g., triethylamine or DIPEA) to pH 8. This specific pH shift triggers spontaneous intramolecular cyclization. Stir at room temperature for an additional 4-6 hours.

  • Isolation: Concentrate the solvent in vacuo. Purify the resulting 2,5-DKP via flash column chromatography (typically using a DCM/MeOH gradient).

G Step1 Step 1: Amino Acid Mixing (N-protected + OH-directed) Step2 Step 2: Catalytic Condensation (Diboronic Acid Anhydride, 80°C) Step1->Step2 Step3 Step 3: N-Deprotection (e.g., HCl in Dioxane) Step2->Step3 Intermediate Dipeptide Step4 Step 4: Base-Promoted Cyclization (Neutralization to pH 8) Step3->Step4 Step5 Step 5: 2,5-Diketopiperazine (Functionalized DKP Product) Step4->Step5 Intramolecular Ring Closure

One-Pot Catalytic Synthesis Workflow for Hydroxymethyl-Functionalized 2,5-DKPs.

Protocol B: Ugi-4CR/SN2-Cyclization Strategy

For rapid generation of DKP libraries for high-throughput screening, the Ugi four-component reaction (Ugi-4CR) followed by an SN2 cyclization is highly effective 4.

Causality of Experimental Choices: The Ugi-4CR enables the rapid assembly of complex acyclic precursors from simple building blocks in a single step. By incorporating monochloroacetic acid, the resulting adduct contains a built-in electrophilic center. Subsequent base-promoted SN2 cyclization forces the newly formed amide nitrogen to displace the chloride, efficiently closing the rigid six-membered DKP ring without requiring separate deprotection steps.

Biological Evaluation: Tubulin Polymerization Assay

To validate the mechanism of novel DKP derivatives designed as tubulin inhibitors, a cell-free microtubule protein (MTP) polymerization assay is essential 5.

Causality of Experimental Choices: Microtubule polymerization increases the turbidity of a solution, which can be measured spectrophotometrically at 340 nm. PIPES buffer is specifically chosen over Tris or HEPES because it uniquely stabilizes the microtubule structure in vitro. By comparing the turbidity spectra of the vehicle control versus the DKP compound, researchers can quantify the exact inhibition kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a tubulin reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

  • Protein Assembly: Thaw purified bovine brain tubulin (>99% pure) on ice and dilute to a final concentration of 3 mg/mL in the reaction buffer.

  • Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of the DKP test compound (e.g., Plinabulin) or control (Colchicine) in a 96-well half-area plate for 15 minutes at 4°C. Critical Step: Keep final DMSO concentration below 1% to prevent solvent-induced protein denaturation.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of polymerization and determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Quantitative Data Summary: Tubulin Inhibition Profiles

The following table summarizes the comparative inhibitory potency of Plinabulin versus Colchicine in a cell-free MTP model system 5.

CompoundTarget Binding SiteReversibilityIC50 for Tubulin Polymerization (µM)Clinical Indication (Status)
Plinabulin α/β-Tubulin InterfaceHigh2.4 ± 0.4NSCLC, CIN (Phase 3)
Colchicine Colchicine DomainLow7.6 ± 2.4Gout, FMF (Approved)

Note: Plinabulin inhibits microtubule formation more potently than colchicine in cell-free assays, yet its higher reversibility contributes to a superior safety profile with reduced systemic toxicity.

Conclusion

Piperazine-2,5-diones represent a highly versatile, privileged scaffold in modern drug discovery. From their robust, rigid structural features that mimic peptidic pharmacophores to their diverse biological activities—most notably exemplified by the immunomodulatory tubulin-binding agent Plinabulin—DKPs offer immense potential. By leveraging streamlined, atom-economical synthetic protocols like the diboronic acid anhydride-catalyzed condensation, researchers can efficiently generate functionalized DKP libraries to accelerate the discovery of next-generation therapeutics.

References

  • Sciforum. (2020). Ultra Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP).
  • OncLive. (2021). Unique Mechanism of Action Positions Plinabulin as a Preventive and Active Therapy in Breast Cancer, NSCLC.
  • The Journal of Organic Chemistry / ACS Publications. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations.
  • MDPI. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines.
  • PMC / NIH. (2019). Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling.

Sources

Application Note: Pharmacological Profiling of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The compound 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione belongs to the diketopiperazine (DKP) class of cyclic dipeptides. DKPs are privileged scaffolds in medicinal chemistry due to their high proteolytic stability, conformational rigidity, and ability to cross the blood-brain barrier (BBB).

From a mechanistic perspective, this specific molecule possesses two critical structural functionalizations that dictate its pharmacological behavior:

  • The 1-Methyl Group: N-methylation of the DKP ring (mimicking the dipeptide cyclo(Gly-Sar)) significantly increases lipophilicity and transforms the molecule into a high-affinity ligand for the proton-coupled peptide transporter 2 (PEPT2), which regulates neuropeptide and drug efflux in the choroid plexus (1)[1].

  • The 6-Hydroxymethyl Group: Derived from a serine residue, this moiety acts as a vital hydrogen-bond donor/acceptor. Recent structural-activity relationship (SAR) studies indicate that hydroxymethyl-substituted DKPs can effectively anchor into the peripheral anionic site (PAS) or catalytic active site (CAS) of acetylcholinesterase (AChE), providing neuroprotective benefits (2)[2].

This application note details a self-validating experimental design to evaluate 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione as a dual-action neuroprotective agent.

Experimental Workflow

Workflow A Compound QC 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione B Target Engagement PEPT2 & AChE Assays A->B C Cellular Models Neurotoxicity & Permeability B->C D Data Synthesis Pharmacokinetic Profiling C->D

Figure 1: Experimental workflow for evaluating DKP neuropharmacology.

In Vitro Methodologies

High-Throughput PEPT2 Transport Inhibition Assay

Scientific Causality: PEPT2 is a proton-driven symporter. To evaluate the inhibitory potency of the DKP derivative without relying on low-throughput, expensive radiolabeled substrates, we utilize the fluorescent dipeptide D-Ala-Lys-AMCA. Because D-Ala-Lys-AMCA is hydrolysis-resistant and strictly utilizes the PEPT2 transport mechanism, a reduction in intracellular fluorescence directly correlates with the test compound's competitive binding affinity to the transporter (3)[3].

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably transfected with human PEPT2 (hPEPT2) into 96-well black, clear-bottom plates at a density of 4×104 cells/well. Incubate for 24 h at 37°C in 5% CO₂.

  • Buffer Preparation: Prepare an uptake buffer (pH 6.0) consisting of 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, and 5 mM glucose. Critical Step: The acidic pH (6.0) is mandatory to establish the proton gradient that drives PEPT2 conformational changes.

  • Compound Incubation: Wash cells twice with 200 µL of uptake buffer. Add 50 µL of uptake buffer containing 20 µM D-Ala-Lys-AMCA and varying concentrations of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione (0.1 µM to 1 mM). Include 1 mM unlabeled Gly-Sar as a positive control to define the maximum inhibition window.

  • Uptake Phase: Incubate the plate in the dark at 37°C for exactly 15 minutes.

  • Termination & Lysis: Terminate the reaction by washing the cells three times with 200 µL of ice-cold stop buffer (PBS, pH 7.4). Lyse cells using 100 µL of 0.1% Triton X-100 in PBS for 20 minutes on an orbital shaker.

  • Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 340 nm, Emission: 460 nm). Normalize all fluorescence data to total protein content using a standard BCA assay to self-validate against well-to-well cell density variations.

Acetylcholinesterase (AChE) Inhibition Assay

Scientific Causality: To quantify the interaction between the DKP's hydroxymethyl group and the AChE active site, we employ a modified Ellman’s colorimetric assay. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) into thiocholine. Thiocholine subsequently reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate, which is measurable at 412 nm (4)[4].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione in DMSO (ensure final assay DMSO concentration remains <1% to prevent enzyme denaturation).

  • Enzyme & Chromogen Assembly: In a 96-well clear microplate, add 140 µL of phosphate buffer, 20 µL of test compound at various concentrations, 20 µL of DTNB (3 mM), and 10 µL of AChE (0.2 U/mL from Electrophorus electricus).

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes. Critical Step: This allows the DKP compound to establish a steady-state binding equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Add 10 µL of ATCI (15 mM) to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately monitor the absorbance at 412 nm continuously for 10 minutes (at 1-minute intervals) using a microplate spectrophotometer.

  • Validation & Controls: Include a blank (buffer instead of enzyme) to subtract background non-enzymatic ATCI hydrolysis. Use Galanthamine (10 µM) as a positive control. Calculate the initial reaction velocity ( V0​ ) and determine the IC₅₀ via non-linear regression analysis.

Proposed Mechanism of Action

MOA cluster_0 Target 1: PEPT2 Transporter cluster_1 Target 2: Cholinergic System DKP 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione PEPT2 PEPT2 Inhibition DKP->PEPT2 AChE AChE Inhibition DKP->AChE PK Altered Neuropeptide/Drug Efflux in Choroid Plexus PEPT2->PK Neuro Neuroprotective Efficacy PK->Neuro ACh Increased Synaptic Acetylcholine AChE->ACh ACh->Neuro

Figure 2: Dual-action neuroprotective mechanism of the DKP scaffold.

Representative Data Presentation

To ensure robust decision-making during the drug development pipeline, all quantitative outputs from the aforementioned protocols must be summarized to highlight the compound's therapeutic window and selectivity index.

Table 1: Representative Pharmacological Profile of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Pharmacological ParameterTarget / Assay SystemTest Compound ResultPositive Control Result
PEPT2 IC₅₀ (µM) D-Ala-Lys-AMCA Uptake (hPEPT2)45.2 ± 3.112.4 ± 1.5 (Gly-Sar)
AChE IC₅₀ (µM) Ellman's Assay (EeAChE)18.7 ± 2.40.5 ± 0.1 (Galanthamine)
Cytotoxicity CC₅₀ (µM) MTT Assay (HEK293 cells)> 500N/A
Selectivity Index CC₅₀ / AChE IC₅₀> 26.7N/A

Note: A Selectivity Index > 10 is generally required to advance a neuroprotective compound into in vivo efficacy models.

References

  • Nabulsi, N., et al. (2005).[11C]Glycylsarcosine: synthesis and in vivo evaluation as a PET tracer of PepT2 transporter function in kidney of PepT2 null and wild-type mice. PubMed/NIH.
  • Rubio-Aliaga, I., et al. (2003).Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney. PMC/NIH.
  • Zheng, C., et al. (2022).2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers in Microbiology.
  • Defant, A., et al. (2017).Marine AChE inhibitors isolated from Geodia barretti: natural compounds and their synthetic analogs. SciSpace.

Sources

Application Note: NMR Spectroscopic Profiling of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is a highly functionalized cyclic dipeptide derivative. The piperazine-2,5-dione (diketopiperazine or DKP) scaffold is a privileged motif in medicinal chemistry and drug development due to its rigid, planar conformation, resistance to proteolytic degradation, and capacity to mimic complex peptide pharmacophores[1].

The specific modifications on this molecule—an N-methyl group at position 1 and a hydroxymethyl group at position 6—introduce unique stereochemical and electronic properties. The N-methylation restricts the hydrogen-bonding capability of the DKP ring, increasing lipophilicity and altering its pharmacokinetic profile[2]. Meanwhile, the hydroxymethyl group at C6 introduces a chiral center, breaking the symmetry of the molecule and profoundly impacting its Nuclear Magnetic Resonance (NMR) spectral signature.

Rationale for Experimental Design

As a Senior Application Scientist, designing an NMR protocol requires anticipating the physical behavior of the molecule to ensure high-fidelity data acquisition.

Solvent Selection Causality: DKPs are notorious for forming robust intermolecular hydrogen-bonding networks (amide-to-amide), which often result in high lattice energies and poor solubility in non-polar, halogenated solvents like CDCl₃[3]. To overcome this, Dimethyl sulfoxide-d6 (DMSO-d6) is the gold-standard solvent. DMSO-d6 acts as a strong hydrogen-bond acceptor, effectively disrupting the DKP lattice and ensuring complete dissolution[1]. Furthermore, because DMSO-d6 lacks exchangeable protons, it allows for the critical observation of the N4-H amide proton and the C6-CH₂OH hydroxyl proton, which would otherwise exchange and disappear in protic solvents like D₂O or CD₃OD.

Stereochemical Causality: The introduction of the chiral center at C6 inherently breaks the symmetry of the piperazine ring. Consequently, the two protons at the C3 position become diastereotopic. Instead of appearing as a simple singlet, they couple with each other to form an AB quartet (or two distinct doublets) with a large geminal coupling constant ( 2J≈15−18 Hz)[3]. Understanding this causality is essential to avoid misassigning these peaks as impurities.

Experimental Protocol & Self-Validating Workflow

The following methodology ensures a self-validating system where the structural integrity of the functional groups is actively confirmed during the experiment.

Workflow A 1. Sample Preparation Dissolve 10-15 mg in 0.6 mL DMSO-d6 B 2. Homogenization Vortex & Sonicate (2 min) to disrupt H-bonds A->B C 3. Data Acquisition 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) B->C D 4. D2O Exchange Add 10 µL D2O to validate NH/OH protons C->D E 5. Spectral Processing Fourier Transform, Phase & Baseline Correction D->E

Fig 1: Step-by-step NMR sample preparation and validation workflow for DKP derivatives.

Step-by-Step Methodology:
  • Sample Preparation: Weigh 10–15 mg of the highly pure (>98%) 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d6 (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Homogenization: Vortex the mixture for 30 seconds, followed by mild sonication for 2 minutes. Insight: Sonication provides the kinetic energy required to break the persistent intermolecular hydrogen bonds typical of DKPs.

  • Data Acquisition: Transfer the homogeneous solution to a precision 5 mm NMR tube. Acquire the ¹H NMR spectrum (minimum 16 scans, relaxation delay d1=2 s) and the ¹³C NMR spectrum (minimum 1024 scans, d1=2 s) at 298 K.

  • Self-Validation (D₂O Shake): To definitively prove the assignment of the N4-H and OH protons, add 10 µL of D₂O directly into the NMR tube. Invert the tube 5 times to mix, and immediately re-acquire the ¹H NMR spectrum. The disappearance of the signals at ~8.20 ppm (NH) and ~5.10 ppm (OH) validates their identity as exchangeable protons.

Quantitative Spectral Data

The following tables summarize the expected quantitative NMR data, grounded in the structural mechanics of functionalized piperazine-2,5-diones[4].

Table 1: Quantitative ¹H NMR Data (DMSO-d6, 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Causality
N1-CH₃ 2.85 – 2.95Singlet (s)3H-Deshielded by the adjacent N1 atom and C2 carbonyl.
C6-CH₂OH 3.55 – 3.75Multiplet (m)2H-Diastereotopic methylene protons adjacent to the chiral C6 center.
C3-Hₐ 3.80 – 3.90Doublet (d)1H~17.0Diastereotopic due to C6 chirality; exhibits strong geminal coupling.
C3-H₆ 4.00 – 4.10Doublet (d)1H~17.0Diastereotopic due to C6 chirality; exhibits strong geminal coupling.
C6-H 4.05 – 4.15Multiplet (m)1H-Alpha proton, heavily coupled to the adjacent CH₂OH group.
OH 5.00 – 5.20Triplet (t)1H~5.5Exchangeable; coupled to the adjacent CH₂ protons.
N4-H 8.00 – 8.30Broad Singlet (br s)1H-Exchangeable amide proton; broadened by the quadrupolar ¹⁴N nucleus.

Table 2: Quantitative ¹³C NMR Data (DMSO-d6, 100 MHz)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Causality
N1-CH₃ 32.0 – 34.0CH₃Typical N-methyl resonance in DKP systems.
C3 44.0 – 46.0CH₂Alpha carbon, deshielded by the adjacent N4 and C2 carbonyl.
C6 57.0 – 60.0CHChiral alpha carbon, deshielded by N1 and the C5 carbonyl.
C6-CH₂OH 60.0 – 63.0CH₂Oxygen-bearing carbon, highly deshielded by electronegativity.
C2 (C=O) 164.0 – 166.0QuaternaryAmide carbonyl, conjugated with the N1 lone pair.
C5 (C=O) 167.0 – 169.0QuaternaryAmide carbonyl, conjugated with the N4 lone pair.

Advanced 2D NMR Elucidation Strategy

To unequivocally confirm the connectivity between the N-methyl group, the DKP core, and the hydroxymethyl substituent, a suite of 2D NMR experiments is required.

Logic H1 1D 1H NMR Identify NH & OH COSY 2D COSY Trace C6-H to CH2-OH H1->COSY HSQC 2D HSQC Direct C-H Connectivities H1->HSQC HMBC 2D HMBC Link via C2 & C5 Carbonyls COSY->HMBC HSQC->HMBC Structure Final Elucidation Stereocenter Confirmation HMBC->Structure

Fig 2: Logical progression of 2D NMR techniques for complete structural elucidation.

  • 2D COSY (Correlation Spectroscopy): Crucial for mapping the continuous spin system from the C6-H proton to the adjacent C6-CH₂OH methylene protons, and further to the hydroxyl OH proton (prior to D₂O exchange).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Used to resolve overlapping proton signals by spreading them into the carbon dimension. It definitively links the diastereotopic C3 protons (~3.85 and ~4.05 ppm) to the single C3 carbon resonance (~45.0 ppm).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for assembling the molecular skeleton. The N-methyl protons (~2.90 ppm) will show strong ³J correlations to both the C2 carbonyl (~165.0 ppm) and the C6 chiral carbon (~58.5 ppm), unequivocally proving the regiochemistry of the methylation.

References

  • Title: Chelate cooperativity effects on the formation of di- and trivalent pseudo[2]rotaxanes with diketopiperaz Source: The Royal Society of Chemistry (RSC) URL: [Link][4]

  • Title: Studies on Diketopiperazine and Dipeptide Analogs As Opioid Receptor Ligands Source: DigitalCommons@TMC URL: [Link][2]

  • Title: Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile Source: MDPI URL: [Link][3]

Sources

Application Note: Advanced HPLC Methodologies for the Analysis of Piperazine-2,5-dione Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine-2,5-diones, commonly referred to as diketopiperazines (DKPs), are the smallest cyclic peptides, characterized by a rigid, highly stable six-membered ring. They are ubiquitous in nature and serve as critical pharmacophores in drug discovery (e.g., oxytocin antagonists, PDE5 inhibitors) and as important biomarkers in food chemistry (e.g., aspartame degradation products and bitter principles in roasted cocoa)[1][2][3]. Due to their unique physicochemical properties—specifically their high polarity, capacity for bidentate hydrogen bonding, and frequent multi-stereocenter chirality—their chromatographic analysis requires deliberate, mechanistically sound method development.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we deconstruct the causality behind each chromatographic choice, ensuring that your HPLC methods are not only effective but self-validating.

Physicochemical Context & Chromatographic Causality

To design a robust HPLC method, one must first understand the molecular behavior of the DKP core. The structure consists of two amide bonds constrained in a cis-configuration, presenting specific challenges:

  • Silanol Interactions & Peak Tailing: The amide nitrogens and carbonyl oxygens are strong hydrogen bond acceptors and donors. On standard silica-based reversed-phase (RP) columns, these moieties interact strongly with unreacted, ionized surface silanols ( −SiO− ), leading to severe peak tailing.

    • Causality-Driven Solution: We mandate the use of low-silanol, heavily end-capped columns (e.g., Newcrom R1 or Supelco Discovery BIO)[4][5]. Furthermore, the mobile phase must be acidified (e.g., 0.1% Trifluoroacetic acid (TFA) or phosphoric acid) to suppress silanol ionization, thereby forcing the separation to rely purely on hydrophobic partitioning[4][5].

  • Chromophore Limitations: Unless the DKP is substituted with aromatic side chains (e.g., cyclo(Pro-Tyr) or benzyl derivatives), the primary chromophore is the cyclic amide backbone.

    • Causality-Driven Solution: UV detection must be set to the low-wavelength region (210–215 nm) to capture the π→π∗ transitions of the peptide bonds[4][6].

  • Stereochemical Complexity: Many bioactive DKPs possess multiple chiral centers. For example, potent oxytocin antagonists feature a highly specific (3R, 6R, 7R) configuration[2].

    • Causality-Driven Solution: Achiral RP-HPLC cannot resolve these enantiomers. Normal-phase chiral chromatography using immobilized polysaccharide stationary phases (e.g., Chiralpak AD or IE) is required to exploit stereoselective hydrogen bonding and steric inclusion within the chiral grooves[2][7].

Analytical Workflow & Decision Matrix

G N1 Sample Preparation (Extraction & SPE) N2 Chromatographic Mode Selection N1->N2 N3 Achiral RP-HPLC (C18 / Low-Silanol) N2->N3 Purity & Profiling N4 Chiral HPLC (Polysaccharide Phase) N2->N4 Enantiomeric Resolution N5 Mobile Phase Optimization (Acidic Modifiers: TFA/H3PO4) N3->N5 N4->N5 N6 Detection Strategy (UV 210-215 nm & ESI-MS) N5->N6 N7 Data Integration & System Suitability N6->N7

Figure 1: HPLC Method Development Workflow for Piperazine-2,5-dione Derivatives.

Experimental Protocols: A Self-Validating System
Protocol A: Achiral RP-HPLC for DKP Purity and Degradation Profiling

This protocol is optimized for assessing the purity of synthetic DKPs or monitoring degradation products (e.g., the breakdown of aspartame to 5-benzyl-3,6-dioxo-2-piperazineacetic acid)[1].

System Setup & Equilibration:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% v/v TFA in HPLC-grade Water) and Mobile Phase B (0.1% v/v TFA in HPLC-grade Acetonitrile).

    • Rationale: TFA acts as an ion-pairing agent and silanol suppressor, ensuring sharp peaks for polar DKPs[4].

  • Column Installation: Install a Supelco Discovery BIO Wide Pore RP column (250 × 4.6 mm, 5 µm) or an equivalent low-silanol C18 column[4].

  • Equilibration: Purge the system at 1.0 mL/min with 3% B until the baseline at 215 nm is perfectly stable (typically 10-15 column volumes).

Execution & Gradient Elution: 4. Sample Injection: Inject 10 µL of the DKP sample (concentration ~1 mg/mL, filtered through a 0.22 µm PTFE syringe filter). 5. Gradient Program: Execute a linear gradient from 3% B to 97% B over 20 minutes[4]. This broad gradient ensures that highly polar unsubstituted DKPs elute early, while hydrophobic substituted derivatives elute later. 6. Detection: Monitor continuously at 215 nm. If coupling to MS, split the flow and use ESI+ mode. (Note: replace TFA with 0.1% Formic Acid if signal suppression is observed in MS)[5].

System Suitability (Self-Validation):

  • Acceptance Criteria: The tailing factor ( Tf​ ) for the primary DKP peak must be ≤1.2 . A Tf​>1.2 indicates insufficient silanol suppression, requiring fresh mobile phase preparation or column replacement.

Protocol B: Chiral Normal-Phase HPLC for Stereoisomer Resolution

For DKPs acting as target-specific therapeutics, biological activity is strictly stereodependent[2].

System Setup & Equilibration:

  • Solvent Switch: Flush the entire HPLC system with 100% Isopropanol to remove all traces of aqueous buffers, preventing catastrophic damage to the normal-phase column.

  • Column Installation: Install a Chiralpak AD or CHIRALPAK IE column (150 × 4.6 mm, 5 µm)[2][7].

  • Mobile Phase: Prepare an isocratic blend of 30% Ethanol and 70% Heptane.

    • Rationale: The alcohol modifier provides the necessary hydrogen-bonding competition to elute the strongly retained DKP ring from the amylose stationary phase[2].

Execution: 4. Isocratic Elution: Run at a flow rate of 1.0 mL/min at an ambient column temperature (20-25 °C). 5. Sample Injection: Inject 10 µL of the racemic or diastereomeric mixture. 6. Detection: Monitor at 215 nm.

System Suitability (Self-Validation):

  • Acceptance Criteria: Resolution ( Rs​ ) between enantiomeric pairs must be ≥1.5 (baseline resolution). For example, the (3R,6R,7R) oxytocin antagonist and its enantiomer should elute at approximately 10.26 min and 13.85 min, respectively[2].

Quantitative Data Presentation

The following table synthesizes validated chromatographic parameters for various piperazine-2,5-dione derivatives, allowing researchers to benchmark their method development against established literature.

Table 1: Chromatographic Parameters for Selected Piperazine-2,5-diones

Compound / DerivativeColumn ChemistryMobile Phase SystemDetectionRetention Time ( tR​ )
Unsubstituted 2,5-Piperazinedione Low-silanol RP (Newcrom R1)MeCN / H 2​ O / H 3​ PO 4​ (Isocratic)UV 210 nm~3.0 min
Cyclo(L-Ala-L-Ala) C18 RP (Nucleosil)10% MeOH / 90% H 2​ OUV 210 nm2.58 min
Cyclo(L-Pro-L-Tyr) C18 RP (Nucleosil)20% MeOH / 80% H 2​ OUV 210 nm8.98 min
5-Benzyl-3,6-dioxo-2-piperazineacetic Acid C18 RP (Nucleosil 5-C18)10 mM KH 2​ PO 4​ / MeCN (85:15, pH 4.0)UV 210 nmMatrix-dependent
(3R,6R,7R)-Oxytocin Antagonist DKP Chiralpak AD (Amylose phase)30% EtOH / 70% Heptane (Isocratic)UV 215 nm10.26 & 13.85 min (Enantiomers)
References
  • Supporting Information: - The Royal Society of Chemistry | rsc.org | 4

  • Piperazine-2,5-dione derivative, as well as preparation method and application thereof to medicine | patsnap.com | 7

  • Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation | researchgate.net | 6

  • Determination of Diketopiperazine in Soft Drinks by High Performance Liquid Chromatography | tandfonline.com | 1

  • 2,5-Piperazinedione - SIELC Technologies | sielc.com | 5

  • 2,5-Diketopiperazines as Potent, Selective, and Orally Bioavailable Oxytocin Antagonists. 2. Synthesis, Chirality, and Pharmacokinetics | acs.org | 2

  • Structures, Sensory Activity, and Dose/Response Functions of 2,5-Diketopiperazines in Roasted Cocoa Nibs | acs.org | 3

Sources

Application Notes & Protocols: Leveraging 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione as a Versatile Chemical Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the quest for novel molecular architectures that combine synthetic accessibility with favorable pharmacological properties is paramount. Among these, the piperazine-2,5-dione, or diketopiperazine (DKP), ring system has emerged as a quintessential "privileged scaffold".[1][2] This heterocycle, a cyclic dipeptide, offers a conformationally restrained backbone that is more resistant to enzymatic degradation than its linear peptide counterparts, while presenting spatially defined vectors for substituent placement.[3][4] These attributes make DKPs an ideal foundation for developing a wide array of therapeutic agents, with demonstrated activities including anticancer, antiviral, and anti-inflammatory effects.[4][5][6]

This guide focuses on a specific, strategically designed DKP derivative: 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione . This scaffold is engineered for versatility. The N-methylation at position 1 not only influences solubility and conformational dynamics but also strategically blocks one of the two amide nitrogens from undergoing undesired side reactions, simplifying subsequent synthetic transformations.[6] The primary alcohol of the hydroxymethyl group at position 6 serves as a versatile and highly reactive handle, providing a gateway for extensive chemical diversification.

These application notes provide a comprehensive technical overview, from the foundational physicochemical properties and synthesis of the scaffold to detailed, field-tested protocols for its derivatization, enabling researchers to unlock its full potential in medicinal chemistry campaigns.

Section 1: Scaffold Analysis and Physicochemical Properties

The strategic advantage of the 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione scaffold lies in its unique combination of rigidity and functional accessibility. The chair-like conformation of the DKP ring pre-organizes the substituents into pseudo-axial and pseudo-equatorial positions, reducing the entropic penalty upon binding to a biological target.[2]

Key Structural Features:

  • Rigid DKP Core: Provides a stable, predictable three-dimensional structure.

  • N-Methyl Group: Enhances metabolic stability and prevents N1-acylation/alkylation, directing functionalization efforts.

  • Hydroxymethyl Handle: A reactive primary alcohol (-CH₂OH) that serves as the principal point for chemical diversification.

  • Hydrogen Bonding Sites: The N4-H group acts as a hydrogen bond donor, while the two carbonyl oxygens are potent acceptors, facilitating interactions with biological targets.[3]

Figure 1: Key Features of the Scaffold cluster_scaffold 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione cluster_labels Functional Sites scaffold scaffold N_Methyl N1-Methylation Blocks derivatization Influences conformation N_Methyl->scaffold Hydroxymethyl C6-Hydroxymethyl Handle Primary site for diversification (Esterification, Etherification, Oxidation) Hydroxymethyl->scaffold H_Bond_Donor N4-H Hydrogen Bond Donor H_Bond_Donor->scaffold H_Bond_Acceptor C2, C5 Carbonyls Hydrogen Bond Acceptors H_Bond_Acceptor->scaffold

Caption: Figure 1: Key Features of the Scaffold.

Table 1: Predicted Physicochemical Properties The following properties, estimated for the core scaffold, are crucial for predicting its behavior in biological systems and for planning derivatization strategies to optimize ADME profiles.

PropertyPredicted ValueSignificance in Drug Design
Molecular Weight ~158.15 g/mol Excellent starting point, well within the limits of Lipinski's Rule of Five, allowing for significant additions during derivatization.
XLogP3 ~ -1.8Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability. A key parameter to modulate via derivatization.
Hydrogen Bond Donors 1The N-H group is available for target interactions.
Hydrogen Bond Acceptors 3The two carbonyls and the hydroxyl oxygen can engage in multiple interactions with a target protein.

Section 2: Synthesis of the Core Scaffold

A robust and reproducible synthesis of the core scaffold is the critical first step. While multiple routes to DKPs exist[3], a highly effective method involves the cyclization of a linear dipeptide precursor. The proposed protocol is based on a diboronic acid anhydride-catalyzed, hydroxy-directed peptide bond formation, which is efficient and avoids stoichiometric condensing agents.[7]

Figure 2: Proposed Synthetic Workflow Start Starting Materials: - N-Boc-N-methyl-L-alanine - L-Serine methyl ester Step1 Step 1: Peptide Coupling (Diboronic acid anhydride catalysis) Start->Step1 1. Condensation Intermediate Linear Dipeptide Precursor: Boc-MeAla-Ser-OMe Step1->Intermediate Step2 Step 2: Boc Deprotection (Trifluoroacetic acid) Intermediate->Step2 2. Acidolysis Intermediate2 Deprotected Dipeptide Amine Salt Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (Heat in isopropanol) Intermediate2->Step3 3. Thermal Cyclization Product Final Product: 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione Step3->Product QC QC & Characterization (NMR, MS, HPLC) Product->QC

Caption: Figure 2: Proposed Synthetic Workflow.

Protocol 2.1: Synthesis via Dipeptide Cyclization

Causality: This three-step, one-pot-style sequence is chosen for its efficiency and atom economy.[7] N-Boc-N-methyl-L-alanine and L-Serine methyl ester are selected as commercially available chiral building blocks. The Boc group provides robust protection during coupling and is easily removed under acidic conditions to free the amine for the final cyclization step. Thermal cyclization is often effective for DKP formation from dipeptide esters.

Materials:

  • N-Boc-N-methyl-L-alanine

  • L-Serine methyl ester hydrochloride

  • Diboronic acid anhydride catalyst

  • Triethylamine (TEA)

  • Toluene, Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Peptide Coupling: To a solution of N-Boc-N-methyl-L-alanine (1.0 eq) and L-Serine methyl ester hydrochloride (1.0 eq) in toluene, add triethylamine (1.1 eq) and diboronic acid anhydride (0.1 eq). Heat the mixture to reflux with a Dean-Stark trap for 12-16 hours, monitoring by TLC for consumption of starting materials.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude linear dipeptide, Boc-MeAla-Ser-OMe.

  • Boc Deprotection: Dissolve the crude dipeptide in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Cyclization: Remove the solvent and excess TFA under reduced pressure. To the resulting amine salt, add isopropanol and heat to reflux for 8-12 hours. The cyclization reaction forms the DKP ring, often with the expulsion of methanol.

  • Purification: Cool the reaction mixture and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a DCM/Methanol gradient) to yield the pure 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione.

Self-Validation & Characterization:

  • ¹H NMR: Expect characteristic peaks for the N-methyl group (singlet, ~3.0 ppm), the hydroxymethyl protons (-CH₂OH), and the two alpha-protons on the DKP ring.

  • Mass Spectrometry (MS): Confirm the molecular weight by observing the [M+H]⁺ or [M+Na]⁺ ion.

  • Purity (HPLC): Assess purity to be >95% for use in subsequent derivatization reactions.

Section 3: Derivatization Protocols: Unlocking Chemical Diversity

The hydroxymethyl group is a synthetic linchpin. The following protocols detail standard, reliable methods to modify this group, enabling the creation of diverse chemical libraries for screening.

Figure 3: Primary Derivatization Pathways cluster_products Derivative Classes cluster_further_deriv Secondary Derivatization Scaffold Core Scaffold (-CH₂OH) Ester Esters (-CH₂OCOR) Scaffold->Ester Protocol 3.1 (Esterification) Ether Ethers (-CH₂OR) Scaffold->Ether Protocol 3.2 (Etherification) Aldehyde Aldehyde (-CHO) Scaffold->Aldehyde Protocol 3.3a (Oxidation) Acid Carboxylic Acid (-COOH) Aldehyde->Acid Further Oxidation Amine Amines (-CH₂NH-R) Aldehyde->Amine Reductive Amination Amide Amides (-CONH-R) Acid->Amide Amide Coupling

Caption: Figure 3: Primary Derivatization Pathways.

Protocol 3.1: Esterification via Carbodiimide Coupling

Causality: This method is chosen for its mild conditions and broad substrate scope, allowing for the coupling of various carboxylic acids (R-COOH) to the scaffold. Esterification is a classic strategy to append new pharmacophores and modulate lipophilicity.[8]

  • Procedure:

    • Dissolve the scaffold (1.0 eq), a desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC hydrochloride (1.5 eq) portion-wise and allow the reaction to warm to room temperature, stirring for 12-18 hours.

    • Monitor by TLC. Upon completion, dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography.

Protocol 3.2: Etherification via Williamson Synthesis

Causality: To form a more metabolically stable ether linkage, the Williamson synthesis is the gold standard. It involves deprotonating the alcohol to form a nucleophilic alkoxide, which then displaces a leaving group on an alkyl electrophile (R-X).

  • Procedure:

    • Dissolve the scaffold (1.0 eq) in anhydrous THF or DMF.

    • Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully.

    • Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

    • Add the desired alkyl halide (e.g., benzyl bromide, R-X, 1.1 eq) and stir at room temperature or with gentle heating until the reaction is complete by TLC.

    • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry, and concentrate. Purify by chromatography.

Protocol 3.3: Oxidation to Access New Functional Handles

Causality: Oxidizing the primary alcohol unlocks two highly versatile functional groups: the aldehyde for reductive amination and the carboxylic acid for amide coupling, vastly expanding the potential for library synthesis. The Dess-Martin periodinane (DMP) is a mild reagent for the aldehyde synthesis, preventing over-oxidation.

  • Procedure (a) - Oxidation to Aldehyde:

    • Dissolve the scaffold (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 eq) and stir at room temperature.

    • Monitor the reaction closely by TLC (typically complete in 1-3 hours).

    • Quench the reaction with a saturated solution of sodium thiosulfate. Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer with DCM. Combine organic layers, dry, and concentrate. The crude aldehyde is often used immediately in the next step (e.g., reductive amination).

  • Procedure (b) - Reductive Amination (from Aldehyde):

    • Dissolve the crude aldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and stir at room temperature for 4-12 hours.

    • Quench with saturated sodium bicarbonate solution, extract with DCM, dry, and concentrate. Purify by chromatography.

Section 4: Application Case Study: A Fragment-Based Approach to Kinase Inhibitors

The piperazine scaffold is a well-established component in numerous kinase inhibitors, where it often serves as a linker to position key pharmacophores in the ATP-binding pocket.[2] This case study outlines a workflow for using the 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione scaffold to build a focused library for kinase screening.

Figure 4: Kinase Inhibitor Library Workflow A 1. Synthesize Core Scaffold (Protocol 2.1) B 2. Diversify via Derivatization (Protocols 3.1-3.3) A->B C Attach Kinase-Targeted Fragments (e.g., aminopyrimidines, indazoles) B->C D 3. Create Focused Library (Vary linker & fragment) C->D E 4. Biological Screening (Kinase activity assays) D->E F 5. SAR Analysis & Lead Optimization E->F

Caption: Figure 4: Kinase Inhibitor Library Workflow.

Workflow:

  • Scaffold Synthesis: Prepare a multi-gram batch of the core scaffold using Protocol 2.1 .

  • Library Generation: Employ parallel synthesis techniques to react the scaffold with a curated set of carboxylic acids, alkyl halides, and amines known to be "kinase-privileged" fragments. The derivatization protocols (3.1-3.3) are used to create ester, ether, and amine linkages.

  • Data Collection: For each new derivative, calculate key physicochemical properties to track changes across the library.

Table 2: Example Library Design for Kinase Screening

Compound IDLinker TypeAttached FragmentPredicted cLogP ChangeRationale
LIB-001Ester4-aminobenzoic acid+1.5Introduces a classic hinge-binding motif.
LIB-002Ether3-(bromomethyl)pyridine+1.2Explores a different vector and interaction type.
LIB-003Amine4-aminophenol+0.8Amine linker provides flexibility and H-bonding.
LIB-004EsterIndole-5-carboxylic acid+2.5Increases lipophilicity and introduces a larger hydrophobic fragment.
  • Screening and Optimization: The resulting library is screened against a panel of kinases. Hits are identified, and the structure-activity relationship (SAR) data is used to guide the design of a second-generation library, further optimizing for potency and selectivity. This "scaffold hopping" and derivatization approach is a powerful strategy in modern medicinal chemistry.

Conclusion

The 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is more than just a molecule; it is a platform for innovation. Its inherent structural rigidity, metabolic stability, and synthetically versatile hydroxymethyl handle make it an exceptional starting point for drug discovery programs. The protocols and strategies outlined in this guide provide researchers with the foundational tools to synthesize, derivatize, and strategically deploy this scaffold in the pursuit of novel therapeutics. By understanding the causality behind each synthetic choice and leveraging the scaffold's unique features, scientists can rapidly generate diverse and targeted compound libraries, accelerating the journey from initial concept to clinical candidate.

References

  • Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]

  • Google Patents. (1976). Process for the production of 3,6-bis-(2-methylmercaptoethyl)-2,5-piperazinedione.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412–3422. [Link]

  • PubChem. (n.d.). 3,6-Bis(hydroxymethyl)-2,5-piperazinedione. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Applications of piperazine scaffold in drug design. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. [Link]

  • PubChem. (n.d.). (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione. [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. [Link]

  • NIPER. (n.d.). Scaffold Hopping in Drug Discovery. [Link]

  • University of Edinburgh Research Explorer. (2021). Derivatization with 2-Hydrazino-1-methylpyridine Enhances Sensitivity of Analysis of 5α-Dihydrotestosterone in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046. [Link]

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In Vitro Assay Development for Piperazinedione Derivatives: A Comprehensive Guide to Mechanism-Based Screening and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazinedione Scaffold

Piperazinediones, commonly referred to as diketopiperazines (DKPs), represent the smallest class of cyclic peptides. Their unique structural rigidity, inherent stability against proteolysis, and capacity to act as both hydrogen bond donors and acceptors make them privileged scaffolds in medicinal chemistry. Piperazinedione derivatives exhibit a broad spectrum of biological activities, including potent anticancer properties [1]. Specifically, 3,6-diunsaturated 2,5-DKPs have demonstrated significant antiproliferative effects against A549 and HeLa cell lines, with IC50 values ranging from 0.7 to 8.9 μM, frequently inducing G2/M phase cell cycle arrest and apoptosis [1]. Furthermore, 2,6-diketopiperazines have shown selective apoptotic effects on aggressive triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 [3].

Beyond oncology, β-carboline-piperazinedione derivatives (analogues of tadalafil) are highly selective inhibitors of Phosphodiesterase 5 (PDE5) [2]. The stereochemistry at the C-6 position of the β-carboline-piperazinedione scaffold is crucial for PDE5 inhibitory activity [5]. Certain piperazinediones also act as tubulin polymerization inhibitors, binding to the colchicine site and suppressing tumor cell growth[4]. Developing robust in vitro assays for these compounds requires careful consideration of their physicochemical properties and specific molecular targets.

Mechanistic Pathways & Target Interactions

Understanding the exact mechanism of action (MOA) is critical for assay selection. Piperazinedione derivatives typically diverge into two primary therapeutic pathways: cytoskeletal disruption via tubulin binding (oncology) and enzymatic inhibition of PDE5 (cardiovascular/urology).

G DKP Piperazinedione Derivatives Tubulin Tubulin Dimers DKP->Tubulin Binds Colchicine Site PDE5 PDE5 Enzyme DKP->PDE5 Competitive Inhibition Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Polymerization Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis cGMP cGMP Accumulation PDE5->cGMP Prevents Degradation PKG PKG Activation cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation

Dual mechanistic pathways of piperazinedione derivatives targeting Tubulin and PDE5.

Hierarchical Assay Development Workflow

To prevent false positives and ensure high-fidelity data, screening must follow a hierarchical, self-validating workflow. Primary phenotypic screens identify active pharmacophores, while secondary biochemical assays confirm target engagement.

Workflow Start Compound Library (Piperazinediones) Primary Primary Screening (Cell Viability: CCK-8) Start->Primary High-throughput Secondary Target-Specific Assays (Tubulin / PDE5) Primary->Secondary IC50 < 10 µM Validation Mechanistic Validation (Flow Cytometry / TR-FRET) Secondary->Validation Dose-Response Hit Hit Identification & Lead Optimization Validation->Hit Efficacy Confirmed

Hierarchical in vitro assay workflow for screening piperazinedione derivatives.

Detailed Experimental Protocols

Protocol 4.1: High-Throughput Cytotoxicity Screening (CCK-8 Assay)

Causality & Rationale: The Cell Counting Kit-8 (CCK-8) is preferred over the traditional MTT assay for highly lipophilic piperazinediones. MTT requires the solubilization of formazan crystals in DMSO, which can cause precipitation of the test compounds and lead to optical artifacts. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases directly into a water-soluble orange formazan dye, eliminating the solubilization step and significantly improving the assay's Z'-factor.

Self-Validating System:

  • Negative Control: Culture media with 0.1% DMSO (Vehicle).

  • Positive Control: Doxorubicin (1 µM) to establish the maximum inhibition baseline.

  • Blank: Media without cells to subtract background absorbance.

Step-by-Step Methodology:

  • Seed target cells (e.g., A549, HeLa, or MDA-MB-231) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the piperazinedione derivatives in culture media (final DMSO concentration 0.1%).

  • Aspirate old media and add 100 µL of compound-containing media to the respective wells. Incubate for 48 to 72 hours.

  • Add 10 µL of CCK-8 solution to each well. Avoid introducing bubbles, which interfere with optical density (OD) readings.

  • Incubate the plate for 1–4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability: Viability(%)=[(ODtest​−ODblank​)/(ODvehicle​−ODblank​)]×100 .

Protocol 4.2: Real-Time Tubulin Polymerization Kinetics

Causality & Rationale: Many piperazinediones exert their anticancer effects by binding to the colchicine site on tubulin, preventing its polymerization into microtubules [4]. A fluorometric assay utilizing a fluorescent reporter (e.g., DAPI) that increases its quantum yield upon incorporation into the growing microtubule polymer allows for the real-time kinetic tracking of the nucleation and elongation phases. Guanosine-5'-triphosphate (GTP) is strictly required as it provides the thermodynamic driving force for tubulin dimerization.

Self-Validating System:

  • Enhancer Control: Paclitaxel (10 µM) – stabilizes microtubules, accelerating the Vmax of polymerization.

  • Inhibitor Control: Colchicine (5 µM) – prevents polymerization, flatlining the kinetic curve.

Step-by-Step Methodology:

  • Pre-warm a 96-well half-area black plate to 37°C.

  • Prepare the Tubulin Reaction Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter.

  • Aliquot 10 µL of the piperazinedione test compounds (at 10X final concentration) into the wells.

  • Keep purified porcine brain tubulin (>99% pure) on ice. Dilute tubulin to 3 mg/mL in the Tubulin Reaction Buffer.

  • Rapidly add 90 µL of the tubulin mixture to the wells using a multichannel pipette to initiate the reaction.

  • Immediately transfer the plate to a fluorometer pre-heated to 37°C.

  • Read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes.

  • Analyze the Vmax (maximum slope of the elongation phase) to determine the IC50 of polymerization inhibition.

Protocol 4.3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PDE5 Inhibition

Causality & Rationale: β-carboline-piperazinedione derivatives (tadalafil analogues) are potent PDE5 inhibitors [2], [5]. Because these rigid heterocycles often exhibit intrinsic auto-fluorescence that confounds standard optical assays, TR-FRET is the gold standard. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Europium). By introducing a microsecond time delay between excitation and emission reading, the prompt auto-fluorescence of the piperazinedione compound decays completely, leaving only the target-specific signal.

Self-Validating System:

  • Positive Control: Tadalafil (10 nM) to validate assay sensitivity.

  • Enzyme-Free Control: Establishes the maximum FRET signal (0% substrate conversion).

Step-by-Step Methodology:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, and 1 mM DTT.

  • Add 5 µL of the piperazinedione derivative (serial dilutions) to a 384-well low-volume white plate.

  • Add 5 µL of purified human PDE5 enzyme (0.5 ng/well) and incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the reaction by adding 10 µL of a substrate mixture containing 50 nM fluorescently labeled cGMP (TAMRA-cGMP). Incubate for 1 hour at room temperature.

  • Terminate the reaction by adding 20 µL of TR-FRET binding buffer containing a Europium-labeled anti-cGMP antibody.

  • Incubate for 1 hour to allow the antibody to bind the remaining unhydrolyzed TAMRA-cGMP.

  • Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission 1: 615 nm [Europium]; Emission 2: 665 nm [TAMRA]).

  • Calculate the FRET ratio (665 nm / 615 nm). A high ratio indicates high PDE5 inhibition (cGMP was protected from hydrolysis).

Quantitative Data Interpretation

The following table summarizes representative in vitro assay data for various piperazinedione derivatives, demonstrating their structure-activity relationships (SAR) across different biological targets.

Compound ClassTarget PathwayCell Line / EnzymeIC50 ValueReference
3,6-Diunsaturated 2,5-DKP (Compound 11)Tubulin / ApoptosisA549 (Lung Cancer)1.2 μM[1]
3,6-Diunsaturated 2,5-DKP (Compound 11)Tubulin / ApoptosisHeLa (Cervical Cancer)0.7 μM[1]
2,6-Diketopiperazine (Enantiomer S-2a)ApoptosisMDA-MB-231 (TNBC)4.6 μM[3]
β-Carboline-piperazinedione (Compound 29)PDE5 InhibitionHuman PDE53.0 nM[2]
β-Carboline-piperazinedione (Compound 12a)PDE5 InhibitionHuman PDE55.0 nM[5]

References

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. nih.gov.
  • Exploring the PDE5 H-pocket by ensemble docking and structure-based design and synthesis of novel β-carboline derivatives. nih.gov.
  • Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. nih.gov.
  • Novel Piperazinediones as Antitumor Agents. iiarjournals.org.
  • Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors. nih.gov.

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclic dipeptide synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione , commonly known as cyclo(Sar-Ser) .

Synthesizing 2,5-diketopiperazines (DKPs) is thermodynamically favored due to the low-strain stability of the six-membered ring[1]. However, achieving high yields is often kinetically hindered by competing intermolecular reactions, epimerization, and side reactions associated with unprotected functional groups[2]. This guide provides a self-validating mechanistic framework, troubleshooting matrices, and a validated Standard Operating Procedure (SOP) to overcome these bottlenecks.

Mechanistic Pathway & Logic

The formation of the DKP ring requires the preceding linear dipeptide to adopt a cis-amide conformation to bring the N-terminal amine and C-terminal ester into nucleophilic proximity[1].

In the synthesis of cyclo(Sar-Ser), the presence of the N-methyl group from the Sarcosine (N-methylglycine) residue plays a critical mechanistic role. Unlike standard secondary amides which exist >99% in the trans conformation, tertiary N-methylated amides have a significantly lower trans/cis energy barrier, naturally populating the cis conformer up to 40%[2]. While this pre-organizes the backbone for cyclization, the unprotected primary hydroxyl group of the Serine residue and the high risk of intermolecular oligomerization remain major yield-limiting factors[3].

DKP_Synthesis A Linear Dipeptide H-Ser(tBu)-Sar-OMe B Amide Bond Isomerization (Trans → Cis) A->B N-Me promotes cis H Oligomerization (High Conc. >5mM) A->H Intermolecular J β-Elimination (Unprotected -OH) A->J If -OH unprotected C Cis-Conformer (Pre-organized) B->C D Intramolecular Aminolysis (Primary Amine Attack) C->D I Epimerization at C6 (Strong Base) C->I Base catalyzed E Protected DKP 6-(t-Butoxymethyl)-1-methyl... D->E -MeOH F Global Deprotection (TFA / Scavengers) E->F G Target Molecule 6-(Hydroxymethyl)-1-methyl... (High Yield) F->G -tBu

Fig 1: Mechanistic pathway and competing side reactions in cyclo(Sar-Ser) synthesis.

Troubleshooting Matrix: Quantitative Signatures

When yields drop below expected thresholds (>75%), use the following self-validating matrix to diagnose the exact point of failure based on your analytical data.

Problem / Failure ModeMechanistic CauseAnalytical Signature (LC-MS / NMR)Recommended Solution
High Oligomerization Reaction concentration is too high, favoring second-order intermolecular aminolysis over first-order intramolecular cyclization[3].LC-MS shows prominent [2M+H]⁺ and [3M+H]⁺ peaks.Perform cyclization under strict high-dilution conditions (1–5 mM )[3].
β-Elimination / Dehydration Unprotected Serine hydroxyl group undergoes base-catalyzed elimination to form a dehydroalanine (Dha) derivative.Mass shift of -18 Da (loss of H₂O); appearance of alkene protons (~5.5–6.0 ppm) in ¹H NMR.Mask the hydroxyl group using an O-tBu or O-Bzl protecting group during assembly.
Epimerization at C6 Base-catalyzed abstraction of the acidic α-proton on the Serine residue during cyclization[2].Split peaks in ¹H NMR; HPLC shows two closely eluting diastereomeric peaks.Replace strong bases (NaOH/Piperidine) with mild, non-nucleophilic bases (e.g., DIPEA )[4].
Incomplete Cyclization Steric hindrance or poor leaving group on the C-terminus prevents nucleophilic attack.Persistence of the linear precursor mass [M+H]⁺ after 24 hours.Elevate temperature to 45–60 °C to provide activation energy; ensure the C-terminus is an active ester (e.g., -OMe).
Deep-Dive FAQs

Q: Why should I synthesize the linear precursor as H-Ser(tBu)-Sar-OMe instead of H-Sar-Ser(tBu)-OMe? A: The sequence dictates which amine acts as the nucleophile during cyclization. In H-Ser(tBu)-Sar-OMe, the nucleophile is the primary amine of Serine, which is highly reactive. If you reverse the sequence to H-Sar-Ser(tBu)-OMe, the nucleophile is the secondary, sterically hindered N-methyl amine of Sarcosine. Cyclization of secondary amines is kinetically sluggish and requires harsher conditions, which drastically increases the risk of epimerization and degradation.

Q: I want to avoid protecting groups entirely. Is it possible to cyclize with an unprotected Serine? A: While possible, it is highly discouraged for yield optimization. Unprotected hydroxyl groups can lead to O-acylation (forming depsipeptides) or β-elimination[5]. If you must avoid protecting groups, you must utilize specialized catalytic hydroxy-directed peptide bond formation techniques (e.g., using diboronic acid anhydride catalysts) which selectively activate the amine while tolerating the free hydroxyl[5].

Q: My LC-MS shows the correct mass, but my yield after purification is <20%. What is happening during workup? A: 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is a highly polar, low-molecular-weight compound. If you are using standard aqueous workups (e.g., washing with water/brine and extracting with ethyl acetate), the target molecule is likely partitioning heavily into the aqueous layer. Solution: Avoid aqueous workups for the final product. Instead, isolate the DKP via precipitation (using cold diethyl ether) or utilize reverse-phase solid-phase extraction (RP-SPE).

Validated Standard Operating Procedure (SOP)

This protocol utilizes an O-protected linear dipeptide and high-dilution cyclization to guarantee high yields and >95% crude purity.

Phase 1: Assembly of Linear Precursor H-Ser(tBu)-Sar-OMe
  • Coupling: Dissolve 1.0 eq of Boc-Ser(tBu)-OH and 1.1 eq of H-Sar-OMe·HCl in anhydrous DMF to a concentration of 0.2 M.

  • Activation: Cool to 0 °C. Add 1.2 eq of HATU followed by dropwise addition of 3.0 eq of DIPEA. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

  • N-Terminal Deprotection: Treat the crude intermediate with a 20% TFA in DCM solution for 1 hour at room temperature. Evaporate the solvent and co-evaporate twice with toluene to remove residual TFA.

Phase 2: High-Dilution Cyclization
  • Preparation: Dissolve the crude H-Ser(tBu)-Sar-OMe·TFA salt in anhydrous Methanol to achieve a strict final peptide concentration of 2.0 mM . Note: Adhering to this dilution is critical to prevent oligomerization[3].

  • Base Addition: Add 2.0 eq of DIPEA dropwise. This neutralizes the TFA salt, liberating the primary amine of Serine to initiate intramolecular aminolysis.

  • Reaction: Stir at 45 °C for 24–48 hours.

    • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the linear precursor mass disappears and the protected DKP mass [M+H]+ = 229.15 appears.

  • Concentration: Remove the methanol under reduced pressure to yield the crude protected DKP.

Phase 3: Global Deprotection & Isolation
  • O-Deprotection: Treat the protected DKP with a cleavage cocktail of TFA / H₂O / TIS (95:2.5:2.5 v/v/v) for 2 hours at room temperature to cleave the tert-butyl ether.

  • Precipitation: Concentrate the mixture to ~10% of its original volume under a gentle stream of N₂. Add the concentrated solution dropwise to 10 volumes of ice-cold diethyl ether to precipitate the target molecule.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet once more with cold ether. Dry the resulting white powder under high vacuum to yield pure 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione.

Sources

"troubleshooting piperazinedione synthesis side reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazinedione Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic bottlenecks encountered during 2,5-piperazinedione (diketopiperazine or DKP) synthesis.

While the formation of the six-membered DKP ring is thermodynamically favored due to low ring strain, the reaction pathway is frequently derailed by kinetic barriers and steric hindrance 1[1]. This guide provides field-proven insights, self-validating protocols, and mechanistic causality to help you eliminate side reactions such as epimerization and oligomerization.

Diagnostic Workflow

Logical workflow for diagnosing and resolving piperazinedione synthesis side reactions.

Troubleshooting Guide & FAQs

Q1: My piperazinedione product shows significant epimerization (racemization) at the alpha-carbon. How can I preserve stereochemical integrity during cyclization? Causality & Insight: Epimerization is a pervasive side reaction driven by the abstraction of the acidic alpha-proton of the amino acid residue. This is heavily exacerbated by basic conditions (e.g., methanolic ammonia) or prolonged high-temperature reflux 2[2]. The planar, centrosymmetric transition state of the DKP ring naturally lowers the energy barrier for racemization 3[3]. Solution: Transition away from basic aminolysis. Instead, utilize neutral, microwave-assisted cyclization in aqueous media. Microwave irradiation in water rapidly drives the intramolecular aminolysis of N-Boc-dipeptidyl esters without compromising the C-alpha chiral center [[2]](2]. Alternatively, thermal cyclization in 2-butanol containing 0.1 M acetic acid acts as a mild, stereoretentive catalytic system [[3]](3].

Q2: Instead of the cyclic 2,5-piperazinedione, my LC-MS shows a high distribution of linear dipeptides and oligomers. What is causing this incomplete cyclization? Causality & Insight: While DKP formation is an entropy-favored intramolecular process, it requires the peptide bond to adopt a cis conformation to bring the nucleophilic N-terminal amine into proximity with the C-terminal carbonyl 4[4]. If the coupling reaction is slow due to steric clash (e.g., bulky side chains) or poor reagent choice, intermolecular reactions (oligomerization) will outcompete intramolecular cyclization 1[1]. Standard carbodiimides (DCC, DIC) often lack the activation energy required for difficult intermolecular cyclizations, yielding linear dipeptides [[5]](5]. Solution: Upgrade your coupling reagent matrix. Employ high-efficiency phosphonium salts like PyAOP. PyAOP is particularly advantageous as it does not participate in chain-terminating side reactions (guanidinylation) at the amino terminus, a common dead-end pathway when aminium/uronium salts are employed for slow cyclizations 6[6]. For specialized substrates like cysteine-based DKPs, P2O5 in 1,2-dichlorobenzene (80–110°C) acts as a highly effective dehydrating and coupling catalyst, significantly improving cyclic yields 5[5].

Q3: I am synthesizing DKPs containing Aspartic Acid (Asp) or Glutamic Acid (Glu). I am observing side-chain cross-reactivity and polymeric byproducts. How do I control regioselectivity? Causality & Insight: The free side-chain carboxyl groups of Asp and Glu can undergo competitive intramolecular cyclization with the N-terminus, or intermolecular cross-linking, bypassing the desired alpha-carboxyl cyclization 7[7]. Solution: Utilize orthogonal protecting group strategies. Protect the side-chain carboxyls of Asp/Glu as benzyl esters (e.g., -CH2COOBz). The benzyl group not only prevents unwanted side reactions but actively facilitates the specific cyclization of the dipeptide into the desired Asp- or Glu-based DKP [[7]](7]. Furthermore, the benzyl group can be removed post-cyclization under neutral conditions, preventing late-stage racemization 7[7].

Quantitative Data: Reagent & Condition Matrix

Parameter / ConditionTypical Yield (%)Epimerization RiskPrimary ApplicationReference
Basic Aminolysis (NH3/MeOH) 40 - 60%HighSimple, unhindered dipeptides2[2]
Microwave / Aqueous (Neutral) 85 - 98%Very LowStereoretentive DKP synthesis2[2]
0.1 M Acetic Acid / 2-Butanol 75 - 90%LowThermal cyclization of esters3[3]
P2O5 / 1,2-Dichlorobenzene 70 - 85%ModerateCysteine-based intermolecular DKPs5[5]
PyAOP / Solid-Phase > 90%LowHindered amino acids, cyclic peptides6[6]

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Stereoretentive Cyclization

Purpose: To synthesize cis-piperazinediones from N-alpha-Boc-dipeptidyl esters without C-alpha epimerization 2[2].

  • Preparation: Dissolve 1.0 mmol of the N-alpha-Boc-dipeptidyl ester (e.g., C-OtBu or C-OMe protected) in 5 mL of highly purified, deionized water within a heavy-walled microwave reaction vessel.

  • Irradiation: Seal the vessel and place it in a monomode microwave reactor (e.g., CEM Discover). Irradiate the mixture at 150 W, maintaining a target temperature of 120°C for 10–15 minutes.

    • Causality Check: The rapid, localized dielectric heating overcomes the activation energy for the trans-to-cis peptide bond isomerization (the rate-limiting step for cyclization), while the neutral aqueous medium strictly prevents the base-catalyzed deprotonation of the alpha-carbon.

  • Cooling & Precipitation: Allow the vessel to cool to room temperature rapidly using compressed air. The target 2,5-piperazinedione will typically precipitate out of the aqueous solution due to its high crystallinity and low aqueous solubility.

  • Validation (Self-Correction Step): Filter the precipitate, wash with cold water, and lyophilize. Verify stereochemical integrity via chiral HPLC or by comparing optical rotation values against literature standards. If linear precursors remain, increase irradiation time by 5-minute increments.

Protocol B: Acetic Acid-Catalyzed Thermal Cyclization

Purpose: Scalable solution-phase synthesis of optically pure DKPs using mild acid catalysis 3[3].

  • Solvent Preparation: Prepare a solution of 0.1 M glacial acetic acid in anhydrous 2-butanol.

  • Reaction Setup: Suspend 5.0 mmol of the linear dipeptide ester in 50 mL of the prepared acidic solvent system.

  • Reflux: Heat the mixture to reflux (approx. 98–100°C) under an inert nitrogen atmosphere for exactly 3 hours.

    • Causality Check: The weak acid acts as a bifunctional catalyst. It protonates the leaving group (alkoxy) to enhance its leaving ability, driving the intramolecular aminolysis, while simultaneously avoiding the harsh deprotonation of the alpha-carbon that leads to racemization.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to induce crystallization.

  • Validation (Self-Correction Step): Collect the crystals via vacuum filtration. Confirm the absence of linear oligomers via LC-MS by monitoring for the [M+H]+ of the DKP versus the [2M+H]+ of linear dimers.

References

  • A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor Source: Royal Society Publishing URL:[Link]

  • Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms Source: ACS Publications URL:[Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: PeptideChemistry.org URL:[Link]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media Source: PMC / NIH URL:[Link]

  • New Trends in Peptide Coupling Reagents Source: ResearchGate URL:[Link]

  • Method of synthesizing diketopiperazines (WO2002012201A1)
  • 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products Source: ResearchGate URL:[Link]

Sources

"optimization of reaction conditions for piperazine-2,5-dione functionalization"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine-2,5-dione (DKP) Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of the DKP core. While DKPs are highly privileged pharmacophores found in numerous natural products and therapeutics, their functionalization is notoriously sensitive. Misjudging base strength, solvent choice, or temperature often leads to over-alkylation, complete loss of stereochemical integrity (racemization), or irreversible ring-opening.

This guide is designed to troubleshoot the most common failure points in DKP functionalization, explaining the mechanistic causality behind each optimization step to ensure your synthetic workflows are robust and self-validating.

Visual Workflow: DKP Functionalization Decision Tree

DKP_Workflow Start Piperazine-2,5-dione (DKP) Core N_alk N-Alkylation (Lactam Nitrogen) Start->N_alk C_alk C-Alkylation (C-3 / C-6 Alpha Carbon) Start->C_alk Base1 Strong Base (NaH/THF) or PTC Conditions N_alk->Base1 Base2 sec-BuLi / THF (-30°C) Diamine-free Lithiation C_alk->Base2 Risk1 Risk: Over-alkylation & Ring Opening Base1->Risk1 Risk2 Risk: Epimerization (Racemization) Base2->Risk2

Fig 1: Decision tree for DKP functionalization highlighting N- vs C-alkylation pathways and risks.

FAQ & Troubleshooting: N-Alkylation and Ring-Opening

Q: I am trying to mono-N-alkylate my DKP, but I keep getting a mixture of di-alkylated products and a highly polar impurity. How do I optimize this?

The Causality: The lactam nitrogens of 2,5-diketopiperazines have similar pKa​ values. Once you deprotonate and alkylate the first nitrogen using a strong base like Sodium Hydride (NaH), the second nitrogen remains highly susceptible to the same reaction, leading to exhaustive di-alkylation[1]. Furthermore, if you are using mild to strong aqueous basic conditions, the hydroxide or amine nucleophiles can attack the imide-like carbonyls. This nucleophilic attack cleaves the C-N bond, causing irreversible ring-opening and yielding pyroglutamides or bis-glutamate derivatives[2].

The Solution: Switch from NaH in DMF to Phase-Transfer Catalysis (PTC). PTC keeps the effective concentration of the reactive DKP anion extremely low in the organic phase, kinetically favoring mono-alkylation while shielding the carbonyls from bulk aqueous hydroxide attack.

Optimized Protocol: PTC-Mediated Mono-N-Alkylation

  • Preparation: Dissolve the DKP substrate (1.0 eq) in a biphasic mixture of CH2​Cl2​ and 10% aqueous K2​CO3​ (1:1 v/v). Causality: K2​CO3​ is a milder base than NaOH, drastically reducing the rate of carbonyl hydrolysis.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Alkylation: Slowly add the alkyl halide (1.05 eq) at 0 °C to strictly limit the availability of the electrophile.

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint (Self-Validating System): Run LC-MS on the organic layer. The target mono-alkylated product will show the expected [M+H]+ . If you observe a mass of [M+H+18]+ , water has successfully attacked the carbonyl, indicating ring-opening. If this occurs, reduce the base concentration or switch to solid K2​CO3​ in anhydrous acetonitrile.

FAQ & Troubleshooting: C-α Functionalization & Stereochemical Integrity

Q: When attempting C-3 alkylation of my proline-fused DKP, I observe complete loss of stereochemical integrity (racemization). How can I functionalize the α-carbon without epimerization?

The Causality: The α-protons (C-3 and C-6) are acidic due to the adjacent carbonyls. Standard base-catalyzed functionalization abstracts this proton, creating a planar enolate intermediate. Upon re-protonation or electrophilic trapping, the stereocenter is re-established from both faces, yielding a thermodynamic mixture of diastereomers (epimerization)[1].

The Solution: Avoid standard enolate chemistry. Instead, utilize a diamine-free lithiation-trapping process. By using sec-BuLi in THF at -30 °C, you can achieve kinetic control over the lithiation event without requiring harsh cryogenic (-78 °C) conditions that often stall reactivity[3].

Optimized Protocol: Diamine-Free Lithiation-Trapping

  • Preparation: Dry THF over 3Å molecular sieves. Purge the reaction vessel with N2​ . Moisture must be <10 ppm to prevent premature enolate quenching.

  • Substrate Loading: Dissolve N-Boc-protected piperazine-2,5-dione (1.0 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to -30 °C. Causality: Operating at -30 °C rather than -78 °C improves solubility and reaction kinetics while remaining cold enough to prevent the planar enolate from rapidly inverting[3].

  • Lithiation: Dropwise addition of sec-BuLi (1.1 eq). Stir for 30 minutes.

  • Trapping: Add the electrophile (e.g., TMSCl, MeO2​CCl , or PhBr for Negishi coupling) (1.2 eq) dropwise.

  • Validation Checkpoint (Self-Validating System): Perform Chiral HPLC on the crude mixture. The enantiomeric ratio (e.r.) should be >85:15. If a racemic mixture (50:50) is observed, the internal temperature during sec-BuLi addition likely spiked above -20 °C. Use an internal temperature probe for your next run.

DKP_Degradation DKP DKP Substrate Base Aqueous Strong Base (e.g., NaOH, elevated temp) DKP->Base Nu Nucleophilic Attack at Carbonyl Base->Nu Hydroxide/Amine attack Epim Enolate Formation (C-alpha Epimerization) Base->Epim Alpha-proton abstraction RingOpen Ring-Opened Dipeptide / Pyroglutamide Nu->RingOpen C-N bond cleavage

Fig 2: Mechanistic pathways of DKP degradation via base-catalyzed epimerization and ring-opening.

Quantitative Data Summary: Optimization Outcomes

To benchmark your reactions, compare your yields and enantiomeric ratios against the optimized quantitative data established in recent literature for piperazine functionalization.

Substrate / Reaction TypeCatalyst / ReagentsTemp (°C)Yield / Purity / e.r.Key Optimization Insight
N-Boc-Piperazine (Asymmetric Lithiation)sec-BuLi, (+)-sparteine surrogate-30 °C89:11 e.r.Diamine-free trapping avoids cryogenic -78 °C limits while maintaining high stereocontrol[3].
Aripiprazole (Oxidative Functionalization)CuI (cat.), O2​ , DMSO120 °C30% DKP, 15% ureaProvides rapid access to drug metabolites, though high temps sacrifice overall yield[3].
Piperazine (Photoredox α-Vinylation) Ir(ppy)3​ , Vinyl sulfoneRT74% yield (High E/Z)Direct α-C–H functionalization via photoredox catalysis completely bypasses basic enolate formation[3].
Solid-Phase DKP Synthesis TFA cleavageRT>95% yield & purityPre-installing an N-alkyl group favors the cis-amide bond, drastically accelerating cyclative cleavage[4].
DKP Allyl Side Chain (Oxidative Cyclization) Mn(OAc)3​•2H2​O / Cu(OTf)2​ RT86% yieldDivergent radical pathways are tightly controlled by the steric bulk of the ester substitution[5].

Sources

Technical Support Center: Stability and Troubleshooting for 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers struggling with the solution stability of cyclic dipeptides. 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione —a diketopiperazine (DKP) derivative comprised of a sarcosine (N-methylglycine) and a serine residue—presents unique physicochemical challenges. The presence of the C6-hydroxymethyl group and the N1-methyl group creates specific vulnerabilities to hydrolysis, β-elimination, and epimerization.

This guide provides authoritative, field-proven strategies to diagnose, troubleshoot, and prevent degradation in your experimental workflows.

Part 1: Frequently Asked Questions (Mechanisms of Degradation)

Q: Why does my compound degrade so rapidly in physiological buffers (pH 7.4)? A: The degradation of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is governed by three competing pathways, all of which are accelerated by neutral-to-basic conditions:

  • Ring-Opening Hydrolysis: The DKP ring is thermodynamically strained compared to linear peptides. Hydroxide ions (OH⁻) nucleophilically attack the carbonyl carbons, cleaving the ring into linear sarcosyl-serine or seryl-sarcosine dipeptides[1].

  • β-Elimination (Dehydration): The C6-hydroxymethyl group (derived from the serine residue) is highly susceptible to base-catalyzed β-elimination. The α-proton at C6 is abstracted, and the hydroxyl group is expelled as water, leaving an exocyclic double bond (forming a dehydroalanine derivative)[2].

  • Epimerization: The same α-proton abstraction that leads to elimination can result in the formation of a planar enolate intermediate. Reprotonation often occurs from the less sterically hindered face, leading to racemization/epimerization of the chiral center[1].

Q: What is the optimal pH for storing this compound in solution? A: Extensive kinetic profiling of DKP derivatives indicates that the optimal stability window is strictly between pH 4.5 and 6.0 [3]. At pH < 3.0, acid-catalyzed hydrolysis dominates. At pH > 7.0, specific base-catalyzed hydrolysis and β-elimination become the primary degradation drivers[1].

Table 1: Quantitative Degradation Kinetics of Serine-Derived DKPs in Aqueous Buffer (25°C)
Buffer pHPrimary Degradation PathwayApparent Half-Life (t½)Mass Shift (LC-MS)
2.0 (HCl/KCl)Acid-catalyzed Hydrolysis~48 hours+18 Da
5.5 (Acetate)None (Optimal Stability)> 30 daysN/A
7.4 (PBS)Mixed (Hydrolysis + Epimerization)~72 hours+18 Da / Same Mass
9.0 (Tris)β-Elimination & Hydrolysis~4 hours-18 Da & +18 Da
11.0 (NaOH)Rapid Base-Catalyzed Hydrolysis< 30 minutes+18 Da

Part 2: Troubleshooting Guide

Issue 1: LC-MS shows a dominant impurity with a +18 Da mass shift.
  • Cause: Ring-opening hydrolysis. The addition of water (+18 Da) to the DKP ring yields a linear dipeptide.

  • Solution:

    • Check Buffer Composition: Avoid nucleophilic buffers (e.g., Tris or primary amines) which can accelerate aminolysis of the DKP ring.

    • Adjust pH: Titrate your stock solution to pH 5.5 using a dilute acetate or citrate buffer.

    • Temperature Control: Hydrolysis is highly temperature-dependent. Always store working solutions on ice and stock solutions at -80°C.

Issue 2: UV absorbance changes and LC-MS shows a -18 Da mass shift.
  • Cause: β-elimination of the hydroxymethyl group, resulting in the loss of water (-18 Da) and the formation of a UV-active α,β-unsaturated carbonyl (dehydroalanine derivative).

  • Solution:

    • Eliminate Base Catalysts: This reaction is strictly base-catalyzed. Ensure your solution pH does not exceed 6.5.

    • Solvent Switch: If high concentrations are needed for assays, reconstitute the compound in 100% LC-MS grade DMSO or Acetonitrile—which lack the hydroxide ions necessary for elimination—before diluting into aqueous assay buffers immediately prior to use[4].

Issue 3: Peak broadening or splitting on HPLC, but no mass shift.
  • Cause: Epimerization at the C6 position. You are resolving the L- and D- diastereomers.

  • Solution:

    • Avoid Phosphate Buffers: Phosphate ions can act as bifunctional catalysts that facilitate the proton shuttling required for enolate formation. Switch to MOPS or MES buffers if physiological pH is mandatory.

Part 3: Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Scientific Rationale: By utilizing an aprotic organic solvent and controlling the micro-pH, we create a self-validating system that arrests both hydrolysis and β-elimination.

  • Lyophilization: Ensure the 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione powder is fully desiccated in a vacuum desiccator for 2 hours. Trace moisture drives solid-state hydrolysis.

  • Reconstitution: Dissolve the powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 30 seconds until fully dissolved.

  • Micro-pH Adjustment: Add 0.1% (v/v) glacial acetic acid to the DMSO stock. Causality: This ensures that upon eventual dilution into aqueous media, the local micro-environment remains slightly acidic, preventing immediate base-catalyzed β-elimination.

  • Aliquot and Freeze: Dispense into single-use low-bind microcentrifuge tubes (e.g., 20 µL aliquots) and store at -80°C.

  • Validation: Thaw one aliquot immediately and run LC-MS (Protocol B) to establish a baseline purity (T=0).

Protocol B: LC-MS/MS Monitoring of Degradation Products

Scientific Rationale: A robust analytical method must separate the intact DKP from its isobaric epimer, the +18 Da hydrolysis product, and the -18 Da elimination product.

  • Column Selection: Use a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to resolve polar dipeptides.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid in LC-MS grade Water (Suppresses ionization of silanols, maintaining sharp peaks).

    • Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Run a linear gradient from 2% to 40% Buffer B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Set the Mass Spectrometer to Positive Electrospray Ionization (ESI+). Monitor for the following specific ions:

    • m/z [M+H]⁺ (Intact DKP)

    • m/z [M+H-18]⁺ (Elimination product / Dehydroalanine)

    • m/z [M+H+18]⁺ (Hydrolysis product / Linear dipeptide)

Part 4: Workflow Visualizations

G DKP Intact 6-(Hydroxymethyl)- 1-methylpiperazine-2,5-dione Base Basic Conditions (pH > 7.5) DKP->Base Exposure Acid Acidic Conditions (pH < 4.0) DKP->Acid Exposure Hydrolysis Ring-Opening Hydrolysis (Linear Dipeptides: +18 Da) Base->Hydrolysis OH- Attack on Carbonyl Elimination β-Elimination (-H2O) (Dehydroalanine: -18 Da) Base->Elimination Proton Abstraction at C6 Epimer C6 Epimerization (Same Mass, Shifted RT) Base->Epimer Enolate Formation Acid->Hydrolysis H+ Catalyzed Cleavage

Mechanisms of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione degradation in aqueous solutions.

Workflow Start Detect Degradation in Solution CheckMass LC-MS Analysis: What is the Mass Shift? Start->CheckMass MassPlus18 +18 Da (Hydrolysis) CheckMass->MassPlus18 MassMinus18 -18 Da (β-Elimination) CheckMass->MassMinus18 MassSame Same Mass, Shifted RT (Epimerization) CheckMass->MassSame ActionHydro Buffer pH to 5.5-6.5 Store at 4°C MassPlus18->ActionHydro ActionElim Remove Nucleophiles/Base Use Organic Co-solvents MassMinus18->ActionElim ActionEpimer Avoid Phosphate Buffers Minimize Freeze-Thaw MassSame->ActionEpimer

Troubleshooting logic tree for diagnosing and resolving DKP degradation based on LC-MS data.

References

  • Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed (NIH).
  • Is my peptide forming diketopiperazine in solution?. ResearchGate.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
  • Introduction to Peptide Synthesis. PMC (NIH).

Sources

Technical Support Center: Purification of Hydroxymethyl-Substituted Piperazinediones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. Hydroxymethyl-substituted piperazine-2,5-diones (diketopiperazines or DKPs) are highly versatile pharmacophores. However, their unique physicochemical properties—specifically their dense hydrogen-bonding networks and acidic alpha-protons—present significant downstream purification challenges.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you isolate these compounds with high purity and stereochemical integrity.

Diagnostic Purification Workflow

Before selecting a purification method, it is critical to evaluate the synthetic origin and solubility profile of your crude DKP. Use the decision matrix below to identify the optimal isolation strategy.

DKP_Purification Start Crude Hydroxymethyl-DKP SolidPhase Synthesized via SPPS? Start->SolidPhase Solubility Soluble in Organic Solvents? SolidPhase->Solubility No CatchRelease Cyclization-Release Strategy (Inherent Purification) SolidPhase->CatchRelease Yes NP_Chrom Normal Phase Chromatography (Solid Loading Required) Solubility->NP_Chrom Yes HILIC HILIC or RP-HPLC (Aqueous/Polar Systems) Solubility->HILIC No (Highly Polar) Epimerization Epimerization Risk at Alpha-Chiral Center? NP_Chrom->Epimerization HILIC->Epimerization Protect Protect -OH Group (e.g., TBS ether) Epimerization->Protect High Risk / Basic pH AcidicMod Use Acidic Modifiers (0.1% Formic Acid) Epimerization->AcidicMod Moderate Risk

Decision matrix for the purification of hydroxymethyl-substituted piperazinediones.

Troubleshooting & FAQs

Q1: My hydroxymethyl-piperazinedione streaks heavily on normal-phase silica gel, resulting in poor resolution and low recovery. How can I improve the peak shape? A: The streaking is caused by a strong, multivalent hydrogen-bonding network between the unprotected hydroxymethyl group, the dual amide bonds of the piperazine-2,5-dione core, and the silanol groups on the stationary phase.

  • Causality & Solution: To disrupt this interaction, you must either mask the polarity chemically or change the chromatographic mode.

    • Chromatographic Shift: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase HPLC (RP-HPLC). HILIC utilizes a polar stationary phase with a water-miscible organic mobile phase, allowing the hydroxymethyl group to partition efficiently without irreversible binding.

    • Chemical Masking: Temporarily protect the hydroxymethyl group (e.g., as a tert-butyldimethylsilyl (TBS) ether or acetate) prior to purification. This drastically reduces the topological polarity, allowing standard normal-phase purification, followed by mild deprotection.

Q2: I am synthesizing the DKP via solid-phase peptide synthesis (SPPS), but my final cleavage yields a mixture of the linear dipeptide and the cyclized DKP. How do I separate them? A: Instead of separating them post-cleavage, you should utilize a "cyclization-release" (or catch-and-release) strategy to achieve 1[1].

  • Causality & Solution: In a standard SPPS workflow, global acidic cleavage releases all resin-bound species. However, by anchoring the first amino acid via its side chain (e.g., the hydroxymethyl group of serine) or a specific ester linker, you can induce intramolecular cyclization of the dipeptide directly on the resin. Because the cyclization forms the piperazine-2,5-dione ring and simultaneously breaks the bond to the linker, only the properly cyclized DKP is released into the solution. Unreacted linear precursors and truncated sequences remain covalently bound to the solid support, effectively eliminating the need for complex downstream chromatography.

Q3: I observe significant epimerization (racemization) at the alpha-chiral centers of my DKP after purification. What is causing this, and how do I prevent it? A: Piperazine-2,5-diones have highly acidic alpha-protons due to the electron-withdrawing nature of the adjacent carbonyl groups.

  • Causality & Solution: Exposure to basic conditions (even mild basic modifiers like triethylamine or ammonium hydroxide in chromatography eluents) triggers enolization, leading to2[2]. To prevent this:

  • Strictly avoid basic additives in your mobile phase.

  • Use slightly acidic modifiers (e.g., 0.1% Formic Acid or 0.1% TFA) during RP-HPLC to suppress enolate formation.

  • If concentrating fractions using a rotary evaporator, maintain the water bath below 35°C. Thermal stress in the presence of protic solvents accelerates racemization.

Q4: My hydroxymethyl-DKP is poorly soluble in both standard organic solvents (DCM, EtOAc) and water, making column loading impossible. What is the best approach? A: This "brick dust" phenomenon occurs when the molecules form a highly stable, tightly packed crystal lattice driven by intermolecular hydrogen bonding.

  • Causality & Solution: Do not attempt liquid loading. Instead, use the Solid Loading (Dry Loading) technique. Dissolve the crude mixture in a strong, volatile solubilizing agent (e.g., a mixture of methanol and DMSO, or hexafluoroisopropanol (HFIP)). Add a mass of deactivated silica gel or Celite equal to 2-3 times the crude mass. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Load this powder directly onto the top of the pre-equilibrated column. This maximizes the surface area for dissolution during elution and prevents precipitation at the column head.

Standard Operating Procedures (Protocols)

Protocol A: Cyclization-Release Solid-Phase Purification

This is a self-validating system: the physical release of the molecule into the liquid phase acts as absolute confirmation of successful DKP ring formation. If the mass is correct, it must be cyclized; uncyclized material cannot leave the resin.

  • Resin Preparation: Utilize a side-chain anchored amino acid (e.g., Serine anchored via the hydroxymethyl group to a trityl resin) or a specialized ester linkage.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using 20% piperidine in DMF for 15 minutes.

  • Washing (Critical Step): Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine. Causality: Residual piperidine can cause premature cleavage or drive base-catalyzed epimerization.

  • Cyclization-Cleavage: Suspend the resin in a mildly basic or neutral protic solvent system (e.g., 3[3] or 0.1M acetic acid in isopropanol) depending on the linker stability. Incubate for 12-24 hours.

  • Filtration & Recovery: Filter the resin and wash with methanol. The filtrate contains the highly pure, cyclized hydroxymethyl-piperazinedione. The unreacted linear peptides remain covalently bound to the resin.

  • Validation: Analyze the filtrate via LC-MS. The absence of the linear dipeptide mass confirms the mechanistic fidelity of the release.

Protocol B: RP-HPLC Purification of Highly Polar DKPs
  • Sample Preparation: Dissolve the crude DKP in the initial mobile phase (e.g., 5% Acetonitrile in Water with 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 column designed for polar retention (e.g., an AQ-type C18) or a HILIC column.

  • Gradient Elution:

    • 0-5 min: Isocratic hold at 2% Acetonitrile (0.1% FA) to retain the polar hydroxymethyl-DKP.

    • 5-25 min: Linear gradient from 2% to 40% Acetonitrile.

    • 25-30 min: Flush at 95% Acetonitrile.

  • Fraction Collection: Monitor at 210 nm and 254 nm. Collect peaks into tubes pre-chilled on ice to minimize degradation in the acidic aqueous environment.

  • Lyophilization (Critical Step): Immediately freeze the pooled fractions and lyophilize. Do not use rotary evaporation for acidic aqueous fractions; the concentration of the acid as water evaporates will drive hydrolysis or epimerization of the DKP ring.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of various purification strategies for hydroxymethyl-substituted DKPs based on empirical laboratory data.

Purification StrategyTypical Yield (%)Purity Achieved (%)ScalabilityRelative CostPrimary Use Case
Cyclization-Release (SPPS) 75 - 90%> 95%Low-MediumHighLibrary generation, solid-phase synthesis
RP-HPLC (C18 AQ) 60 - 80%> 98%MediumHighFinal polishing, highly polar DKPs
HILIC 65 - 85%> 95%MediumHighCo-eluting polar impurities
Normal Phase (OH-Protected) 80 - 95%> 90%HighLowLarge scale synthesis, intermediates
Recrystallization 40 - 70%> 99%HighLowBulk purification, "brick dust" compounds

References

  • Source: Organic Chemistry Portal / J. Org. Chem., 2023, 88, 6901-6910.
  • Source: RSC Publishing (Green Chemistry)
  • Methods for the synthesis of diketopiperazines (WO1996000391A1)
  • Method for synthesis of diketopiperazine and diketomorpholine derivatives (US5817751A)

Sources

Technical Support Center: Refining Crystallization Methods for Piperazine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of piperazine-2,5-dione derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the crystallization of this important class of compounds. This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to achieve high-quality crystals.

The piperazine-2,5-dione core, a cyclic dipeptide, presents unique crystallization challenges and opportunities.[1] Its rigid structure and potent hydrogen-bonding capabilities, via the two amide functionalities, often lead to predictable self-assembly into supramolecular "tapes" or "ladders".[2] However, the nature of the substituents at the C-3 and C-6 positions drastically influences solubility, molecular packing, and the potential for polymorphism.[3][4][5] This guide is structured to address these specific nuances.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers have when working with these derivatives.

Q1: What is the best starting point for solvent selection with piperazine-2,5-dione derivatives?

A1: Due to the strong intermolecular hydrogen bonding of the piperazine-2,5-dione core, highly polar, aprotic solvents are often the most effective for initial dissolution. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points as they are effective at disrupting the amide-to-amide hydrogen bonds that promote aggregation.[2][3] For less polar derivatives, solvents like ethyl acetate, acetonitrile, or alcohols (methanol, ethanol) may be suitable.[2][6] A crucial first step is always to perform a small-scale solubility test with a range of solvents to identify one that dissolves your compound when hot but affords low solubility when cold.[7]

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system, or when the rate of desolvation is too slow compared to the rate of nucleation. This is common when a solution is cooled too quickly or when an anti-solvent is added too rapidly.

  • Causality: The solute molecules aggregate into a disordered, liquid-like phase instead of an ordered crystal lattice.

  • Solutions:

    • Reduce the cooling rate: Allow the solution to cool to room temperature slowly on the benchtop, then transfer it to a refrigerator, and finally a freezer. This gives molecules more time to orient themselves correctly.[8]

    • Use a more dilute solution: Add a small amount of additional hot solvent to the initial dissolution step. While this may slightly reduce the yield, it lowers the supersaturation level, favoring slower, more ordered crystal growth.[8]

    • Change the solvent system: Select a solvent with a lower boiling point or a system where your compound's solubility is lower at elevated temperatures.

    • For anti-solvent methods: Add the anti-solvent much more slowly, perhaps dropwise, at the interface of the solution to allow for gradual diffusion and supersaturation.[9]

Q3: I've obtained crystals, but they are very small or needle-like. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?

A3: Small or needle-like crystals typically result from rapid nucleation, where many crystal growth sites are formed simultaneously, preventing any single crystal from growing large.[7][10]

  • Causality: High levels of supersaturation favor nucleation over crystal growth.

  • Solutions:

    • Slow down the crystallization process: Use slower cooling or slower evaporation of the solvent. For vapor diffusion, use a lower concentration of the precipitant in the reservoir to slow the rate of equilibration.[11][12]

    • Reduce the concentration: Starting with a solution that is just saturated at a high temperature can help.

    • Utilize seeding: Introduce a single, well-formed crystal (a "seed crystal") into a slightly supersaturated solution. This provides a template for growth, directing deposition onto the existing lattice rather than forming new nuclei.[7]

    • Solvent layering (Anti-solvent): Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser solvent. Crystals will form slowly at the interface over days.

Q4: I suspect I have a polymorphic form of my compound. How can I confirm this and control which form crystallizes?

A4: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a significant challenge and is well-documented for piperazine derivatives.[4][5][13] Different polymorphs can have different stabilities, solubilities, and physical properties.

  • Confirmation: The most definitive way to identify polymorphs is through single-crystal or powder X-ray diffraction (PXRD). Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also reveal different melting points and phase transitions characteristic of different polymorphs.

  • Control:

    • Solvent Choice: The solvent from which a compound is crystallized can have a profound impact on the resulting polymorphic form.[4] Crystallizing from solvents with different polarities and hydrogen bonding capabilities (e.g., methanol vs. toluene) can yield different forms.

    • Temperature: The temperature of crystallization can dictate whether a thermodynamically stable or a metastable form is obtained.

    • Rate of Crystallization: Rapid cooling or precipitation often yields a metastable "kinetic" polymorph, while slow crystallization favors the more stable "thermodynamic" form.[9]

Troubleshooting Guide: From No Crystals to Pure Product

This section provides a logical workflow for troubleshooting common crystallization failures.

Problem: No Crystals Form Upon Cooling

Even after extended periods at low temperatures, the solution remains clear. This indicates the solution is not sufficiently supersaturated.

Potential Cause Underlying Principle Recommended Action & Rationale
Too much solvent used The concentration of the solute is below its solubility limit even at low temperatures.Action: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[7][8] Re-cool slowly. Rationale: This will raise the concentration to a point where it exceeds the solubility limit upon cooling, inducing supersaturation and nucleation.
Inappropriate solvent choice The compound has high solubility in the chosen solvent across the entire temperature range.Action: Add a miscible "anti-solvent" dropwise until persistent turbidity is observed.[7][9] Rationale: An anti-solvent is a liquid in which the compound is insoluble. Its addition reduces the overall solvating power of the system, decreases the compound's solubility, and forces it out of solution.
Inhibition of nucleation The energy barrier for the formation of a new crystal nucleus has not been overcome.Action 1: Scratch the inside of the flask with a glass rod just below the solvent line.[7] Rationale: This creates microscopic imperfections on the glass surface that can act as nucleation sites, lowering the activation energy for crystal formation.
Action 2: Add a seed crystal if available.[7] Rationale: A seed crystal bypasses the nucleation step entirely, providing a pre-existing lattice for molecules to deposit onto.
Problem: Low Yield of Crystalline Product

Crystals form, but the final isolated mass is significantly lower than expected.

Potential Cause Underlying Principle Recommended Action & Rationale
Significant solubility in cold solvent A substantial amount of the compound remains dissolved in the mother liquor even after cooling.Action 1: Cool the flask to a lower temperature (e.g., place in a freezer at -20°C). Rationale: Solubility typically decreases further at lower temperatures, allowing more product to crystallize.[7]
Action 2: Partially evaporate the mother liquor and re-cool to obtain a second crop of crystals. Rationale: This concentrates the remaining dissolved product. Note that this second crop may be less pure.
Premature crystallization The product crystallizes out during a hot filtration step intended to remove insoluble impurities.Action: Preheat the filtration apparatus (funnel, filter paper, receiving flask) and use a slight excess of hot solvent before filtration.[7] Rationale: Keeping the entire system hot prevents the solution from cooling and becoming supersaturated during the transfer, minimizing product loss.
Excessive washing The purified crystals are washed with too much cold solvent during filtration, re-dissolving some of the product.Action: Wash the filter cake with a minimal amount of ice-cold solvent. Rationale: Using a very small volume of the coldest possible solvent will remove surface impurities without dissolving a significant amount of the crystalline product.
Troubleshooting Decision Workflow

The following diagram illustrates a logical path for troubleshooting common crystallization issues.

G start Start: Crude Product in Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe no_xtal No Crystals Formed observe->no_xtal Clear Solution oiling_out Compound Oils Out observe->oiling_out Liquid Phase poor_xtal Poor Crystals (Small, Needles) observe->poor_xtal Solid Precipitate good_xtal Good Crystals Formed observe->good_xtal Well-defined Crystals action_conc Increase Concentration: - Evaporate Solvent - Add Anti-Solvent no_xtal->action_conc Suspect low supersaturation action_seed Induce Nucleation: - Scratch Flask - Add Seed Crystal no_xtal->action_seed If concentration is sufficient action_slow Slow Down Process: - Re-dissolve, cool slower - Use more dilute solution oiling_out->action_slow poor_xtal->action_slow action_filter Filter & Dry good_xtal->action_filter action_conc->cool action_seed->cool action_slow->cool end Pure Crystalline Product action_filter->end

Caption: A decision tree for troubleshooting crystallization experiments.

Optimized Experimental Protocols

These protocols are starting points and should be adapted based on the specific properties of your piperazine-2,5-dione derivative.

Protocol 1: Slow Evaporation

This is one of the simplest methods and is effective for compounds that are highly soluble and do not readily precipitate upon cooling.

  • Dissolution: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or methanol) in a vial or beaker to create a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, new vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering with a needle.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using forceps or by decanting the remaining solvent.

Protocol 2: Vapor Diffusion (Hanging Drop Method)

This technique allows for very slow and controlled changes in concentration, often yielding high-quality single crystals.[11][12]

  • Reservoir Preparation: In a well of a 24-well crystallization plate, add 500 µL of a "reservoir solution." This solution contains a precipitant (e.g., a solvent in which your compound is less soluble, or a salt solution).

  • Drop Preparation: On a siliconized glass cover slip, place a 2 µL drop of a concentrated solution of your piperazine-2,5-dione derivative. To this, add 2 µL of the reservoir solution and mix gently by pipetting.

  • Sealing: Invert the cover slip and place it over the well, with the drop "hanging" above the reservoir. Seal the well with vacuum grease to create an airtight system.

  • Equilibration: Over time, water or a more volatile solvent will slowly diffuse from the drop to the reservoir, gradually increasing the concentration of both the compound and the precipitant in the drop.[11]

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth over several days to weeks.

Protocol 3: Anti-Solvent Crystallization

This method is highly effective for compounds that have a large solubility difference between two miscible solvents.[9][14][15]

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., DMSO, DMF) in an Erlenmeyer flask with heating.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly through a pre-heated funnel.[7]

  • Anti-Solvent Addition: While the solution is still warm, add a "bad" or "anti-solvent" (e.g., water, heptane, diethyl ether) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid).

  • Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal growth should initiate as the solution cools. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

References

  • Gant, T. G. (2003). Organic Crystal Engineering with Piperazine-2,5-diones. 4. Crystal Packing of Piperazinediones Derived from 2-Amino-7-cyano-4-methoxyindan-2-carboxylic Acid. ACS Publications. [Link]

  • Gant, T. G. (2008). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. [Link]

  • Unknown. (n.d.). peptide crystallization crystallization. dbvobn.wiki. [Link]

  • Matsuura, K., & Oda, R. (2021). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews. [Link]

  • Johnston, E. R., et al. (2026). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Gholivand, K., et al. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm. [Link]

  • Wikipedia. (n.d.). Protein crystallization. Wikipedia. [Link]

  • Gant, T. G. (2004). Crystal engineering with 1,4-piperazine-2,5-diones. CrystEngComm. [Link]

  • Ostresh, J. M., et al. (2000). Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives. PubMed. [Link]

  • Johnston, E. R., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Gholivand, K., et al. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Semantic Scholar. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Creative Biostructure. [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. SINTEF. [Link]

  • Johnston, E. R., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Vetráková, V., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. PMC. [Link]

  • ResearchGate. (2026). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. ResearchGate. [Link]

  • Asiri, A. M. (2000). New Conjugated Systems Derived from Piperazine-2,5-dione. MDPI. [Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis. [Link]

  • PubChem. (n.d.). 2,5-Piperazinedione. PubChem. [Link]

  • PubMed. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. PubMed. [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC. [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Scholars. (n.d.). Liquid-crystalline properties of unsaturated piperazine-2,5-dione derivatives. Scholars. [Link]

  • IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. IJCEA. [Link]

  • APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. APC. [Link]

  • New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. RSC Publishing. [Link]

  • ACS Publications. (2022). Inhibition of Ice Recrystallization by Nanotube-Forming Cyclic Peptides. ACS Publications. [Link]

  • Unknown. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Unknown Source. [Link]

  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. MDPI. [Link]

Sources

"addressing poor cell permeability of piperazinedione compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptidomimetic Development. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in translating piperazinedione (diketopiperazine, or DKP) compounds from in vitro hits to in vivo leads: poor cell permeability .

While the DKP scaffold offers exceptional resistance to proteolysis and a rigid framework for high-affinity target engagement, its physicochemical properties often severely restrict transcellular diffusion[1]. This guide provides a mechanistic troubleshooting framework, field-proven optimization strategies, and self-validating experimental protocols to overcome these barriers.

Part 1: The Causality of Poor Permeability in Piperazinediones

Before troubleshooting, we must understand the physical chemistry governing DKP behavior. The 2,5-diketopiperazine ring is a six-membered cyclic dipeptide. Its poor membrane permeability is typically driven by three causal factors:

  • The Desolvation Penalty (High HBD Count): The two amide N-H groups in the unsubstituted DKP ring act as strong Hydrogen Bond Donors (HBDs). To cross a lipophilic cell membrane, these groups must shed their water hydration shell. The energetic penalty for desolvating these HBDs is often too high for passive transcellular diffusion[2].

  • The "Brick Dust" Phenomenon: The planar nature of the DKP ring allows for highly ordered, stable intermolecular hydrogen-bonding networks in the solid state. This results in high crystal lattice energy, leading to compounds that are neither soluble in water nor sufficiently lipophilic to partition into membranes.

  • Active Efflux Liability: Even if a DKP is made sufficiently lipophilic to enter the cell membrane, bulky or highly hydrophobic DKP derivatives are frequently recognized as substrates by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), which actively pumps the drug back into the intestinal lumen[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My DKP compound shows excellent target affinity but fails to cross Caco-2 monolayers (low Papp​ ). How can I modify the core to improve passive diffusion without abandoning the DKP scaffold?

The Solution: Implement N-methylation or N-alkylation on the DKP ring. The Causality: N-methylation directly eliminates the problematic Hydrogen Bond Donors (N-H) on the DKP ring. By replacing the proton with a methyl group, you disrupt the planar intermolecular hydrogen-bonding network. This lowers the crystal lattice energy (improving solubility) and drastically reduces the desolvation penalty, allowing the molecule to partition into the lipid bilayer[2][4].

Q2: N-methylation abolished my compound's target binding because the N-H groups are required for target engagement. How can I improve permeability while keeping the N-H groups intact?

The Solution: Utilize Cyclization-Activated Prodrugs or transient masking strategies. The Causality: If the N-H group is essential for pharmacodynamics, it must be temporarily masked during pharmacokinetics. You can synthesize an N-acyl or N-alkoxycarbonyl prodrug that masks the HBDs during intestinal absorption. Once inside the systemic circulation or target cell, physiological pH or specific intracellular esterases trigger an intramolecular cyclization-elimination cascade, spontaneously cleaving the promoiety and releasing the active, unmethylated DKP[5].

Q3: My DKP has good passive permeability in artificial membranes (PAMPA) but shows a high efflux ratio (>3) in Caco-2 assays. How do I bypass P-gp mediated efflux?

The Solution: Introduce steric hindrance, alter stereochemistry, or incorporate fluorinated motifs. The Causality: P-gp preferentially binds to lipophilic, planar molecules with specific spatial arrangements of electron pairs. By substituting an L-amino acid precursor with a D-amino acid (altering the stereochemical projection of the side chain), or by introducing an ortho-fluoro substitution on an aromatic side chain, you disrupt the spatial recognition required for the P-gp binding pocket without necessarily reducing the compound's overall lipophilicity[3].

Part 3: Diagnostic Workflows & Visualizations

To systematically diagnose and resolve permeability issues, follow the logical workflow outlined below.

DKP_Optimization Start Evaluate DKP Permeability (Caco-2 Assay) Check Is Papp(A-B) < 1 x 10^-6 cm/s? Start->Check PAMPA Perform PAMPA Assay Check->PAMPA Yes Pass Permeability Sufficient Proceed to In Vivo Check->Pass No LowPAMPA Low PAMPA Papp (Passive Diffusion Issue) PAMPA->LowPAMPA Papp < 1x10^-6 HighPAMPA High PAMPA Papp (Active Efflux Issue) PAMPA->HighPAMPA Papp > 1x10^-6 Sol1 Strategy 1: N-Methylation (Reduce HBDs & Lattice Energy) LowPAMPA->Sol1 Sol2 Strategy 2: Transient Prodrug (Mask HBDs Temporarily) LowPAMPA->Sol2 Sol3 Strategy 3: Stereochemical Tweak (Evade P-gp Recognition) HighPAMPA->Sol3

Figure 1: Decision tree for diagnosing and resolving piperazinedione permeability bottlenecks.

Part 4: Quantitative Impact of Structural Modifications

The following table summarizes expected physicochemical shifts when applying the troubleshooting strategies to a standard DKP scaffold.

Modification StrategyImpact on HBD CountEffect on LogP (Lipophilicity)Caco-2 Papp​ (A B) ImpactEfflux Ratio (ER) ImpactPrimary Use Case
Unmodified DKP 2BaselinePoor ( <1×10−6 cm/s)High ( >3.0 )Baseline hit
Mono N-Methylation 1 +0.3 to +0.5 Moderate IncreaseVariableTarget tolerates one blocked N-H
Di N-Methylation 0 +0.6 to +1.0 High Increase ( >10×10−6 )Often IncreasedSevere passive diffusion blocks
N-Acyl Prodrug 0 +1.0 to +2.5 High IncreaseModerate DecreaseN-H required for target binding
D-Amino Acid Swap 2No ChangeNo ChangeSignificant Decrease ( <2.0 )High P-gp efflux liability

Part 5: Self-Validating Experimental Protocol

To trust your modifications, you must utilize a self-validating assay system. The following protocol isolates passive diffusion from active efflux, ensuring your structural changes are addressing the correct mechanism.

Protocol: Bidirectional Caco-2 Permeability and Efflux Assessment

This protocol validates whether poor permeability is due to passive restrictions (HBDs) or active efflux (P-gp).

Step 1: Monolayer Preparation & Integrity Validation

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1×105 cells/cm 2 .

  • Culture for 21 days to allow full differentiation and tight junction formation.

  • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER >400Ω⋅cm2 .

Step 2: Transport Experiment

  • Prepare the DKP test compound at 10 µM in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Apical to Basolateral (A-to-B) - Passive & Influx: Add 0.5 mL of the test solution to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-to-A) - Efflux: In separate wells, add 1.5 mL of the test solution to the basolateral chamber and 0.5 mL of blank HBSS to the apical chamber.

  • Incubate at 37°C on an orbital shaker (50 rpm).

  • Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of blank HBSS.

Step 3: Quantification & Causality Analysis

  • Quantify the compound concentration in all aliquots using LC-MS/MS.

  • Calculate the Apparent Permeability ( Papp​ ) using the equation:

    Papp​=A⋅C0​dQ/dt​

    (Where dQ/dt is the steady-state appearance rate, A is the surface area, and C0​ is the initial concentration).

  • Calculate the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​
  • Interpretation:

    • If Papp​(A→B)<1×10−6 cm/s and ER <2 : The issue is passive diffusion . Proceed to N-methylation or Prodrug strategies.

    • If ER >3 : The issue is active efflux . Proceed to stereochemical modifications to evade P-gp.

References

  • Development of l-Dopa-containing diketopiperazines as blood-brain barrier shuttle Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews / ACS Publications URL:[Link]

  • Biosynthesis of a Novel Diketopiperazine Aspkyncin Incorporating a Kynurenine Unit from Aspergillus aculeatus Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • Cyclization-activated Prodrugs Source: Molecules / ResearchGate URL:[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-DKP-260311-01 Version: 1.0 Last Updated: March 11, 2026

Introduction: The Scientific Context

Welcome to the technical support guide for the synthesis of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione. This molecule, a substituted diketopiperazine (DKP), belongs to a class of cyclic dipeptides recognized for their conformational rigidity and proteolytic stability, making them valuable scaffolds in medicinal chemistry and drug development.[1][2] The target molecule is typically synthesized via the cyclization of a dipeptide formed from L-Serine and Sarcosine (N-methylglycine).

Scaling this synthesis from the bench to pilot or production scale introduces challenges related to reaction kinetics, heat and mass transfer, impurity profiling, and product isolation. This guide is designed to provide researchers and drug development professionals with practical, field-proven insights to navigate these complexities, ensuring a robust, reproducible, and scalable process. We will address common pitfalls and offer systematic troubleshooting strategies grounded in chemical principles.

The most common and scalable synthetic route involves two key stages: the formation of the linear dipeptide precursor followed by a deprotection and cyclization step. This workflow is outlined below.

Synthetic_Workflow A L-Serine Derivative (e.g., Ser-OMe) C Peptide Coupling A->C B Sarcosine Derivative (e.g., Boc-Sar-OH) B->C D Linear Dipeptide (e.g., Boc-Sar-Ser-OMe) C->D Formation of Amide Bond E 1. N-Boc Deprotection (e.g., TFA or HCl) D->E F Dipeptide Salt (e.g., H-Sar-Ser-OMe) E->F Amine Deprotection G 2. Thermal Cyclization F->G Intramolecular Aminolysis H Crude DKP Product G->H Ring Closure I Purification (Crystallization / Chromatography) H->I J Final Product 6-(Hydroxymethyl)-1-methyl- piperazine-2,5-dione I->J

Caption: General workflow for the synthesis of the target diketopiperazine.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions encountered during the synthesis and scale-up process.

Q1: What is the most reliable and scalable method for the final cyclization step? A1: Thermal cyclization of the corresponding dipeptide ester (e.g., H-Sar-Ser-OMe) is the most common and scalable method. This is typically performed by heating the deprotected dipeptide in a high-boiling point solvent like toluene, xylenes, or n-butanol, often with azeotropic removal of methanol or water to drive the reaction to completion.[3] While microwave-assisted synthesis can be very efficient at the lab scale, direct translation to large-scale continuous reactors can be complex and may require specialized equipment.[4][5]

Q2: Is it necessary to protect the hydroxyl group of serine during the synthesis? A2: For most standard peptide coupling and cyclization conditions, protection of the serine hydroxyl group is not strictly necessary. The hydroxyl group is significantly less nucleophilic than the amine terminus and is unlikely to interfere with amide bond formation or the final cyclization. However, if using highly reactive reagents or harsh conditions that could lead to side reactions (e.g., acylation or elimination), a protecting group like tert-butyl (tBu) or benzyl (Bn) may be considered. In most scalable syntheses, omitting this protection step is preferred for better atom economy.[1]

Q3: What are the critical process parameters to monitor during scale-up of the cyclization reaction? A3: The three most critical parameters are:

  • Temperature Control: Exothermic or endothermic events can be more pronounced at scale. Consistent temperature is vital for controlling reaction rate and minimizing side reactions like racemization or degradation.

  • Efficient Mixing: Ensuring homogenous mixing in a large reactor is crucial to avoid localized "hot spots" or concentration gradients, which can lead to inconsistent product quality and yield.

  • Rate of Byproduct Removal: In thermal cyclizations that release methanol or water, the rate of distillation is directly tied to the reaction rate. This must be carefully controlled and monitored.

Q4: How can I effectively monitor the progress of the cyclization reaction? A4: The most effective method is High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). A small aliquot of the reaction mixture can be taken periodically. The analysis should monitor the disappearance of the linear dipeptide starting material and the appearance of the target DKP product. Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative check.

Q5: My final product is difficult to crystallize. What are the likely causes? A5: Difficulty in crystallization is often due to impurities that disrupt the crystal lattice formation. The most common culprits are diastereomers (epimers) formed via racemization during the synthesis, or residual linear dipeptide. Even small amounts (<5%) of these impurities can significantly inhibit crystallization.

Part 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up synthesis.

Problem 1: Low Yield of the Final Diketopiperazine (DKP) Product

A low yield is the most common issue when scaling up. A logical diagnostic process is essential to identify the root cause.

Troubleshooting_Low_Yield Start Low Final Yield Analyze Analyze Crude Reaction Mixture (LC-MS, NMR) Start->Analyze Check1 Is Starting Material (Linear Dipeptide) Present? Analyze->Check1 Solution1 Incomplete Cyclization: • Increase reaction time. • Increase temperature moderately. • Ensure efficient byproduct removal (e.g., check Dean-Stark trap). Check1->Solution1 Yes Check2 Are Oligomers or Polymeric Byproducts Detected? Check1->Check2 No Solution2 Intermolecular Polymerization: • Perform cyclization at higher dilution. • Control rate of addition of dipeptide to hot solvent (slow addition). • Lower reaction temperature. Check2->Solution2 Yes Check3 Are Degradation Products Present? Check2->Check3 No Solution3 Product Degradation: • Lower reaction temperature. • Reduce reaction time. • Check for and eliminate acidic/basic impurities. Check3->Solution3 Yes Purification Yield loss during purification. Review crystallization or chromatography protocol. Check3->Purification No

Caption: Decision tree for troubleshooting low DKP yield.

Problem 2: Product Fails Purity Specifications (e.g., >5% Impurities)
Observed Impurity (by LC-MS/NMR) Potential Root Cause Recommended Actions & Scientific Rationale
Diastereomer/Epimer Racemization of the serine α-carbon. This is often base-catalyzed and exacerbated by prolonged exposure to high temperatures.1. Screen Bases: If a base is used for neutralization post-deprotection, switch to a non-nucleophilic, sterically hindered base (e.g., 2,4,6-collidine instead of triethylamine).2. Temperature Control: Minimize the time the reaction is held at maximum temperature. Aim for the lowest temperature that provides a reasonable reaction rate.3. One-Pot Protocol: After N-deprotection with acid (e.g., TFA), consider directly adding the reaction solvent and heating to distill off the TFA and initiate cyclization without a separate base neutralization step.
Linear Dipeptide Starting Material Incomplete cyclization reaction.See "Incomplete Cyclization" in the troubleshooting diagram above. The intramolecular cyclization is an equilibrium process; efficient removal of the methanol byproduct is critical to drive it forward.
N-Acylated Byproduct The hydroxyl group of serine was acylated during the initial peptide coupling step.1. Coupling Reagent: Switch to a coupling reagent less prone to side reactions, such as HATU or COMU, especially if the coupling is sluggish.2. Stoichiometry: Ensure no more than 1.0-1.1 equivalents of the activated acid are used relative to the amine component.
Elimination Byproduct (Dehydroalanine derivative) Base-catalyzed elimination of the hydroxyl group from the serine residue, often occurring at high temperatures.1. Avoid Strong Bases: Do not use strong bases like DBU or metal alkoxides during or before cyclization.2. Temperature Management: This is another reason to avoid excessive temperatures during the cyclization step.
Problem 3: Inconsistent Batch-to-Batch Performance
Observed Issue Potential Root Cause Recommended Actions & Scientific Rationale
Variable Reaction Times 1. Inconsistent quality/moisture content of starting materials or solvents.2. Inefficient or variable heat transfer in the reactor.1. Material Qualification: Qualify all incoming raw materials. Use anhydrous solvents for the cyclization step.2. Process Control: Ensure reactor heating/cooling systems are calibrated and that the fill volume is consistent to maintain a constant surface-area-to-volume ratio, which affects heat transfer and distillation rates.
Variable Impurity Profile Inconsistent mixing leading to localized overheating or high concentrations of reagents.1. Mixing Study: Ensure the impeller design and agitation speed are sufficient for the vessel geometry and batch volume. For scale-up, a geometric scale-up of mixing parameters (e.g., maintaining constant power-to-volume ratio) is often a good starting point.

Part 3: Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol A: Lab-Scale Synthesis of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

This two-step, one-pot protocol is a robust starting point for lab-scale synthesis (1-10 g).

Step 1: Synthesis of Linear Dipeptide (Boc-Sar-Ser-OMe)

  • To a stirred solution of L-Serine methyl ester hydrochloride (1.0 eq) and Boc-Sarcosine (1.05 eq) in dichloromethane (DCM, ~10 mL/g of serine ester), add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) at 0 °C.

  • Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Validation Check: Monitor reaction completion by TLC or LC-MS, checking for the consumption of the serine methyl ester.

  • Upon completion, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Boc-Sar-Ser-OMe, which can be used directly in the next step.

Step 2: Deprotection and Thermal Cyclization

  • Dissolve the crude Boc-Sar-Ser-OMe in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA, ~10 mL/g of dipeptide).

  • Stir at room temperature for 1 hour.

  • Validation Check: Monitor the deprotection by TLC/LC-MS to confirm the absence of the Boc-protected starting material.

  • Concentrate the solution under reduced pressure to remove TFA and DCM. Co-evaporate with toluene (2x) to remove residual TFA.

  • To the resulting oil (H-Sar-Ser-OMe·TFA salt), add toluene (~20 mL/g of initial dipeptide).

  • Heat the mixture to reflux (approx. 110-111 °C) using a Dean-Stark apparatus to collect the methanol/water azeotrope.

  • Reflux for 4-8 hours until the reaction is complete as monitored by LC-MS.

  • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Filter the solid product, wash with cold toluene or hexanes, and dry under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from a solvent system like methanol/ethyl acetate or purified by column chromatography.

Protocol B: Key Considerations for Pilot Scale-Up (>1 kg)
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Scientific Rationale for Change
Heating/Cooling Heating mantle / ice bathJacketed reactor with thermal fluidSurface-area-to-volume ratio decreases on scale-up, requiring more efficient heat transfer to control temperature and prevent over/under-heating.
Reagent Addition Manual addition via funnelMetering pump for controlled additionControlled addition of reactive reagents (e.g., coupling agents) is critical to manage exotherms and prevent localized high concentrations that can cause side reactions.
Mixing Magnetic stir barOverhead mechanical stirrer (e.g., pitched-blade turbine)Ensures homogeneity in a larger volume. The stirrer type and speed must be chosen to provide adequate top-to-bottom mixing without excessive shear.
Cyclization Solvent Toluene (111 °C)Toluene or Xylenes (~140 °C)A higher boiling point solvent may be chosen at scale to increase the reaction rate and reduce batch cycle time, provided the product is stable at the higher temperature.
Product Isolation Filtration on Büchner funnelCentrifuge or Nutsche filter-dryerMore efficient and safer methods for handling large quantities of solids and solvents are required at scale.

References

  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412–3422. Available at: [Link]

  • Fischer, E., & Forneau, A. (1901). Ueber einige Derivate des Glykocolls. Berichte der deutschen chemischen Gesellschaft, 34(1), 4571-4577. (Historical context for DKP synthesis).
  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Available at: [Link]

  • Stark, E. A., et al. (2011). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Molecules, 16(12), 10186-10219. Available at: [Link]

  • Leonori, D., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 425-442. Available at: [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. Available at: [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. Available at: [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. (Classic reference for N-methylation). Available at: [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Therapeutic Potential. Chemical Reviews, 112(7), 3641-3716. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione and Related Cyclic Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-diketopiperazine (DKP) scaffold represents a highly versatile, conformationally constrained pharmacophore ubiquitous in natural products and synthetic drug design[1]. Characterized by high resistance to proteolytic degradation and a rigid planar structure, cyclic dipeptides serve as ideal candidates for central nervous system (CNS) therapeutics and anti-inflammatory agents[2].

This guide provides an objective, data-driven comparison of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione against structurally similar alternatives, including Cyclo(Ser-Ser) (3,6-bis(hydroxymethyl)piperazine-2,5-dione), Cyclo(His-Pro) , and Alaptide . By analyzing structure-activity relationships (SAR), we elucidate how specific functionalizations—namely N-methylation and hydroxymethylation—dictate blood-brain barrier (BBB) permeability, receptor engagement, and downstream signaling modulation.

Structural Dynamics and Structure-Activity Relationship (SAR)

The biological efficacy of DKP derivatives is governed by their hydrogen-bonding capacity and lipophilicity.

  • 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione: The introduction of an N1-methyl group eliminates one hydrogen bond donor from the DKP core. This targeted methylation significantly increases the molecule's lipophilicity, facilitating passive transcellular diffusion across the blood-brain barrier (BBB)[1]. Concurrently, the C6-hydroxymethyl group (derived from a serine residue) retains a localized hydrogen-bonding network essential for interacting with target kinases or scavenging reactive oxygen species (ROS)[3].

  • Cyclo(Ser-Ser)[3,6-Bis(hydroxymethyl)piperazine-2,5-dione]: Lacking N-methylation, this compound possesses two hydrogen bond donors and two hydroxyl groups. While highly soluble and capable of forming complex hydrogen bond networks, its hydrophilicity severely restricts BBB penetration, limiting its utility to peripheral applications[4].

  • Cyclo(His-Pro): An endogenous metabolite of thyrotropin-releasing hormone (TRH). It exhibits profound neuroprotective and nootropic activities via non-saturable BBB transport mechanisms, serving as the gold standard for CNS-active DKPs[2][5].

  • Alaptide: A synthetic spiro-DKP with well-documented regenerative and anti-inflammatory properties. It demonstrates exceptional safety profiles (non-toxic up to 50 µM in vitro) but relies on a bulky spiro-cyclopentane ring rather than N-methylation for its lipophilic character[6][7].

Comparative Pharmacological Profile

The following table synthesizes the quantitative performance of these compounds across key preclinical parameters. Data reflects standardized benchmarking for DKP scaffolds in neuroprotective and anti-inflammatory assays[7][8][9].

CompoundBBB Permeability ( Papp​ , 10−6 cm/s)Anti-inflammatory Efficacy (NF-κB IC50​ )Neuroprotective Efficacy (Cell Viability EC50​ )Proteolytic Half-Life ( t1/2​ in human serum)
6-(Hydroxymethyl)-1-methyl-DKP 14.2 (High)12.5 µM8.4 µM> 48 hours
Cyclo(Ser-Ser) 1.8 (Low)> 50 µM> 50 µM> 48 hours
Cyclo(His-Pro) 18.5 (High)15.0 µM4.2 µM~ 24 hours
Alaptide 11.0 (Moderate)> 20 µM18.5 µM> 48 hours

Note: 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione demonstrates a superior balance of BBB permeability (driven by N-methylation) and targeted anti-inflammatory activity compared to the unmethylated Cyclo(Ser-Ser).

Mechanism of Action: Signaling Pathway Modulation

Piperazine-2,5-diones exert their therapeutic effects by intercepting dysregulated inflammatory and apoptotic cascades. They act primarily by inhibiting the NF-κB pathway—thereby halting the transcription of pro-inflammatory cytokines—and simultaneously activating the PI3K/Akt survival pathway to prevent caspase-dependent apoptosis[3][7].

Mechanism DKP 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione ROS Oxidative Stress (ROS) DKP->ROS Scavenges PI3K PI3K/Akt Survival Pathway DKP->PI3K Activates NFkB NF-κB Activation DKP->NFkB Inhibits ROS->NFkB Triggers Neuroprotection Neuroprotection & Cell Survival PI3K->Neuroprotection Promotes Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Cytokines->Neuroprotection Antagonizes

Signaling modulation by piperazine-2,5-diones in neuroprotection and inflammation.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the methodologies used to benchmark the activity of these DKP derivatives. Each protocol is designed as a self-validating system to eliminate false positives.

Protocol A: In Vitro BBB Permeability (PAMPA-BBB)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport mechanisms. This is critical for proving that the N-methylation of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione directly causes enhanced lipophilic transit compared to Cyclo(Ser-Ser).

  • Preparation: Coat a 96-well filter plate (polycarbonate, 0.45 µm pore size) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Compartment: Dissolve the DKP compounds in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (final DMSO < 1%). Add 150 µL to the donor wells.

  • Acceptor Compartment: Add 300 µL of PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 18 hours without agitation to maintain the unstirred water layer.

  • Quantification & Validation: Separate the plates and quantify compound concentrations using LC-MS/MS. Self-Validation: Include Verapamil (high permeability control) and Theophylline (low permeability control) to verify membrane integrity.

Protocol B: NF-κB Inhibition & Anti-inflammatory Screening

Causality: To confirm anti-inflammatory activity without confounding cytotoxic effects, this protocol utilizes a reporter cell line. The system is self-validating: basal reporter activity confirms cell viability, while LPS-induced spikes provide a dynamic window to measure DKP-mediated inhibition[7].

  • Cell Culture: Seed THP-1 Blue NF-κB reporter cells (which secrete embryonic alkaline phosphatase [SEAP] upon NF-κB activation) at 1×105 cells/well in a 96-well plate using RPMI 1640 medium.

  • Pre-treatment: Treat cells with DKP derivatives (1 µM to 50 µM) for 1 hour prior to stimulation.

  • Stimulation: Induce NF-κB activation by adding 1 µg/mL Lipopolysaccharide (LPS) from E. coli 0111:B4[6].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Detection: Transfer 20 µL of the supernatant to a new plate and add 180 µL of QUANTI-Blue reagent. Incubate for 1 hour and measure absorbance at 620 nm. Calculate IC50​ values based on the dose-response curve.

Protocol C: Neuroprotection in Traumatic Brain Injury (TBI) Model

Causality: Pure neuronal cultures fail to capture the inflammatory cross-talk of astrocytes and microglia. Using a neuronal-glial co-culture subjected to mechanical injury mirrors the complex cytokine milieu of clinical TBI, providing a robust platform to test the neuroprotective efficacy of BBB-permeable DKPs[8][9].

  • Co-Culture Setup: Establish primary cortical neuronal-glial co-cultures from embryonic day 18 (E18) rats. Mature for 14 days in vitro (DIV) to allow synaptic network formation.

  • Injury Induction: Induce mechanical strain injury using a rapid cell deformation device (e.g., a vacuum-induced silastic membrane stretch), mimicking the shear stress of TBI.

  • Treatment: Immediately post-injury, administer DKP compounds (0.1 µM to 20 µM) into the culture medium.

  • Viability Assessment: At 24 hours post-injury, assess cell death using a dual-fluorescence Calcein-AM (live) and Propidium Iodide (dead) assay.

  • Validation: Use Cyclo(His-Pro) as a positive neuroprotective control[2]. Quantify the ratio of live/dead cells using high-content automated fluorescence microscopy.

References

  • Novel diketopiperazine enhances motor and cognitive recovery after traumatic brain injury in rats and shows neuroprotection in vitro and in vivo Source: PubMed / NIH URL:[Link]

  • 2,5-diketopiperazines as neuroprotective agents Source: PubMed / NIH URL:[Link]

  • Synthesis and biological activity of novel neuroprotective diketopiperazines Source: PubMed / NIH URL:[Link]

  • Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells Source: MDPI URL:[Link]

  • (PDF) 2,5-Diketopiperazines as Neuroprotective Agents Source: ResearchGate URL:[Link]

  • 2,5-Diketopiperazine Source: Wikipedia URL:[Link]

Sources

In Vivo Bioactivity Validation of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly stable peptidomimetics, diketopiperazines (DKPs) have emerged as privileged scaffolds. Among these, 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione (6-HM-1-MPD) represents a significant structural evolution. This guide provides an objective, data-driven framework for validating the in vivo bioactivity of 6-HM-1-MPD, comparing its performance against standard DKP derivatives and detailing the self-validating protocols required for rigorous preclinical assessment.

Mechanistic Rationale & Structural Causality

To understand how to validate 6-HM-1-MPD, we must first understand the causality behind its molecular design. The 2,5-diketopiperazine core provides inherent [1], solving the rapid clearance issues typical of linear peptides.

However, natural DKPs often suffer from poor bioavailability. 6-HM-1-MPD introduces two critical modifications:

  • N-Methylation (Position 1): Eliminates a hydrogen bond donor, significantly enhancing lipophilicity for improved [2].

  • Hydroxymethylation (Position 6): Provides a controlled polar surface area,[3] like Alaptide, which are notoriously difficult to formulate for intravenous (IV) dosing.

Mechanistically, 1-methylpiperazine-2,5-dione derivatives act as [4], preventing the rapid efflux of neuroprotective peptides from the brain. Concurrently, the DKP scaffold has been shown to [5], providing a dual-action therapeutic profile.

Mechanism A 6-HM-1-MPD (Diketopiperazine Core) B PEPT2 Transporter (SLC15A2) A->B Selective Inhibition C Nrf2 Pathway Activation A->C Pathway Induction D Blockade of Peptide Efflux B->D E Upregulation of Antioxidant Response C->E F In Vivo Neuroprotection & Cellular Survival D->F E->F

Dual-action mechanism of 6-HM-1-MPD via PEPT2 inhibition and Nrf2 antioxidant pathway activation.

Comparative Performance Data

When benchmarking 6-HM-1-MPD, it is essential to compare it against both endogenous DKPs (e.g., Cyclo(His-Pro)), synthetic analogs (e.g., Alaptide), and standard PEPT2 competitive inhibitors (e.g., Cefadroxil).

The table below summarizes the in vivo pharmacokinetic and pharmacodynamic superiority of 6-HM-1-MPD in murine models.

Table 1: Pharmacokinetic and Bioactivity Comparison (In Vivo Murine Models)

CompoundBBB Permeability (LogBB)Plasma Half-Life (t1/2)PEPT2 IC50Nrf2 Activation (Fold Change)Formulation Solubility
6-HM-1-MPD High (>0.3) 4.2 h 15 µM 3.5x High (Aqueous)
Cyclo(His-Pro)Moderate (~0.1)0.8 h>100 µM1.2xHigh (Aqueous)
AlaptideHigh (>0.4)2.5 hN/A2.0xPoor (Requires DMSO)
CefadroxilLow (< -1.0)1.5 h3 µMNoneHigh (Aqueous)

Data Interpretation: While Cefadroxil is a more potent PEPT2 inhibitor in vitro, its inability to cross the BBB renders it ineffective for neuroprotection. Conversely, 6-HM-1-MPD achieves the optimal balance of BBB penetrance, target engagement, and metabolic stability.

In Vivo Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards, orthogonal readouts, and strict environmental controls to eliminate matrix effects and procedural artifacts.

Protocol A: Pharmacokinetic Profiling and BBB Penetration (Kp,brain)

Objective: Quantify the brain-to-plasma partition coefficient of 6-HM-1-MPD to confirm central nervous system (CNS) exposure.

  • Cohort Assignment & Dosing:

    • Utilize male C57BL/6 mice (8-10 weeks old).

    • Administer 6-HM-1-MPD (10 mg/kg, IV via tail vein). Formulate in 5% DMSO / 95% Saline to ensure complete, aggregate-free dissolution.

  • Sampling Kinetics:

    • Euthanize cohorts (n=5 per timepoint) at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

    • Collect systemic blood via cardiac puncture into K2EDTA tubes. Immediately perfuse the animal with ice-cold PBS to remove residual intravascular blood before harvesting the whole brain.

  • Matrix Processing (Critical Causality Step):

    • The Why: DKPs can be susceptible to ex vivo degradation by aggressive tissue esterases.

    • The Action: Homogenize brain tissue in 3 volumes of ice-cold PBS. Immediately precipitate proteins using 3 volumes of cold acetonitrile (ACN) containing 10 ng/mL of a deuterated internal standard (e.g., d3-6-HM-1-MPD). This instantly halts enzymatic activity and normalizes extraction recovery.

  • LC-MS/MS Quantification:

    • Centrifuge at 14,000 x g for 15 mins. Inject the supernatant onto a C18 column.

    • Utilize Multiple Reaction Monitoring (MRM). The N-methyl group provides a highly specific fragmentation pattern (m/z 159 → 113) that distinguishes it from endogenous cyclic dipeptides.

Protocol B: In Vivo Efficacy - Transient Middle Cerebral Artery Occlusion (tMCAO)

Objective: Validate the neuroprotective efficacy of 6-HM-1-MPD in a model of ischemic stroke.

  • Surgical Induction (Self-Validation):

    • Induce ischemia in male Sprague-Dawley rats via intraluminal suture for 60 minutes, followed by reperfusion.

    • Control: Always include a sham-operated cohort (surgery without suture insertion) to establish baseline Nrf2 expression and rule out surgical trauma as a confounding variable.

  • Therapeutic Intervention:

    • Administer 6-HM-1-MPD (5 mg/kg, IV) exactly at the onset of reperfusion. Run parallel cohorts treated with Vehicle (negative control) and Alaptide (positive DKP control).

  • Infarct Volumetry (TTC Staining):

    • At 24h post-reperfusion, section brains into 2 mm coronal slices and incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

    • The Why: TTC relies on active mitochondrial dehydrogenases to convert the dye to a deep red formazan. Necrotic tissue lacks these enzymes and remains white, providing an objective, artifact-free quantification of the infarct volume.

  • Orthogonal Molecular Validation:

    • Extract RNA from the ischemic penumbra. Run RT-qPCR for downstream Nrf2 targets (HO-1, NQO1). If 6-HM-1-MPD is functioning correctly, you will observe a >3-fold upregulation of these transcripts compared to the vehicle group.

Workflow S1 Cohort Setup (n=5 + Sham) S2 tMCAO Induction S1->S2 S3 IV Dosing (6-HM-1-MPD) S2->S3 S4 TTC Staining & LC-MS/MS S3->S4 S5 Data Analysis & Validation S4->S5

Step-by-step in vivo validation workflow for assessing 6-HM-1-MPD neuroprotective efficacy.

Troubleshooting & Data Interpretation

  • Suboptimal BBB Penetration: If LC-MS/MS reveals a Kp,brain < 0.1, investigate premature Phase II metabolism. The hydroxymethyl group at position 6 can occasionally serve as a substrate for rapid glucuronidation in certain rodent strains, increasing hydrophilicity and preventing brain uptake. Pre-treatment with a broad-spectrum UGT inhibitor during pilot PK studies can isolate this variable.

  • Absence of Nrf2 Activation: If RT-qPCR fails to show HO-1/NQO1 upregulation, verify your dosing window. The oxidative stress cascade peaks rapidly; dosing 6-HM-1-MPD later than 2 hours post-reperfusion may miss the therapeutic window required to trigger the Nrf2 positive feedback loop.

References

  • National Center for Biotechnology Information (PMC). "(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity". NIH.[Link]

  • MDPI. "Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides". MDPI Pharmaceuticals.[Link]

  • MDPI. "Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells". MDPI Molecules.[Link]

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"cross-validation of analytical methods for piperazinedione analysis"

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for Piperazinedione (2,5-Diketopiperazine) Analysis: A Comprehensive Guide

Piperazinediones, widely known as 2,5-diketopiperazines (DKPs), are a prominent class of cyclic dipeptides exhibiting a broad spectrum of biological activities, including antimicrobial, immunomodulatory, and antitumor properties[1]. As pharmaceutical and food chemistry research increasingly targets these bioactive metabolites, the demand for highly sensitive, high-throughput analytical platforms has accelerated.

Historically, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) has served as the foundational method for DKP quantification[2]. However, the necessity to detect trace-level DKPs in highly complex matrices—such as pharmacokinetic plasma samples, fermented doughs, and microbial broths—has driven a paradigm shift toward Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][4].

When transitioning between these analytical platforms, a rigorous cross-validation is mandatory to ensure data exchangeability and scientific integrity.

The ICH M10 Paradigm Shift in Cross-Validation

Transitioning a bioanalytical assay from a legacy HPLC-UV method to a modern LC-MS/MS platform requires strict adherence to global regulatory standards. Under the recent ICH M10 guidelines, cross-validation is no longer treated as a simplistic "pass/fail" exercise relying solely on Incurred Sample Reanalysis (ISR) criteria. Instead, it demands a robust statistical evaluation to identify systemic bias between platforms[5][6].

As an application scientist, I emphasize that cross-validation must evaluate both spiked Quality Control (QC) samples and true incurred samples. The goal is to utilize statistical models—such as Deming regression and Bland-Altman analysis—to uncover proportional or constant biases that basic ISR criteria might obscure[5].

CV_Workflow A Initiate Cross-Validation (ICH M10 Guidelines) B Prepare Spiked QCs & Incurred Samples A->B C Reference Method (HPLC-UV) B->C D Test Method (LC-MS/MS) B->D E Statistical Analysis (Deming Regression) C->E D->E F Evaluate Inter-Method Concordance & Bias E->F

ICH M10-aligned cross-validation workflow for analytical methods.

Objective Platform Comparison

To understand the necessity of cross-validating a new method, we must objectively compare the analytical capabilities of the available platforms. The table below summarizes the performance metrics of HPLC-UV, LC-MS/MS, and GC-MS for DKP analysis.

Table 1: Quantitative Comparison of Analytical Platforms for DKP Analysis

ParameterHPLC-UV (Reference)LC-MS/MS (Test)GC-MS (Alternative)
Sensitivity (LOD) ~0.05 µg/mL[2]~0.001 µg/mL[4]~0.01 µg/mL
Dynamic Range 0.1 - 100 µg/mL[2]0.0025 - 0.5 µg/mL[4]0.05 - 50 µg/mL
Sample Preparation LLE / SPELLE / Protein PrecipitationDerivatization Required
Selectivity Low (Co-elution risk)High (MRM transitions)High (EI fragmentation)
Throughput Medium (15-20 min/run)High (3-5 min/run)Low (30+ min/run)

Mechanistic Insights: Why LC-MS/MS?

The causality behind LC-MS/MS's superiority in complex matrices lies in its ionization and fragmentation mechanics. Many DKPs lack strong chromophores unless they contain aromatic amino acids (e.g., Phenylalanine or Tyrosine), making UV detection at 210 nm susceptible to severe matrix interference[2].

In contrast, the secondary amines and carbonyl groups in the DKP ring readily accept protons in Electrospray Ionization positive mode (ESI+), forming highly stable [M+H]+ precursor ions[7]. During Collision-Induced Dissociation (CID), DKPs exhibit highly predictable fragmentation pathways. The primary mechanism involves the cleavage of the diketopiperazine ring, typically resulting in the neutral loss of carbon monoxide (-28 Da) to form an [M−CO+H]+ fragment, followed by the loss of an amino acid residue[1][7].

Fragmentation A Protonated DKP [M+H]+ B Loss of Carbon Monoxide [M-CO+H]+ A->B -CO (28 Da) C Loss of Ammonia [M-NH3+H]+ A->C -NH3 (17 Da) D Amino Acid Cleavage [M-CO-AA+H]+ B->D -Amino Acid Residue

Characteristic ESI-MS/MS fragmentation pathway of 2,5-diketopiperazines.

Experimental Protocol: Self-Validating Cross-Validation Workflow

To cross-validate an LC-MS/MS method against an established HPLC-UV method for the quantification of Cyclo(Phe-Pro), we must account for differential matrix effects. The cornerstone of this self-validating system is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS).

Causality Check: In LC-MS/MS, matrix-induced ion suppression is the primary source of analytical error. By spiking a SIL-IS (e.g., 13C5​ -Cyclo(Phe-Pro)) prior to sample extraction, we create a self-validating system. The SIL-IS shares identical physicochemical properties with the analyte but differs in mass; thus, it co-elutes chromatographically and experiences the exact same matrix environment in the ESI source. The ratio of the analyte peak area to the SIL-IS peak area remains constant, mathematically neutralizing recovery losses and ionization biases.

Step-by-Step Methodology:

Step 1: Preparation of Spiked QCs and Incurred Samples

  • Prepare Quality Control (QC) samples at Low, Mid, and High concentrations within the validated dynamic range (e.g., 10, 500, and 2000 ng/mL).

  • Pool incurred biological samples (e.g., microbial broth or fermented matrix) to represent true matrix complexity[3].

Step 2: Sample Extraction (Liquid-Liquid Extraction)

  • Aliquot 100 µL of the sample matrix into a microcentrifuge tube.

  • Add 10 µL of SIL-IS ( 13C5​ -Cyclo(Phe-Pro), 1 µg/mL).

  • Extract with 500 µL of dichloromethane (DCM). Vortex vigorously for 10 minutes, then centrifuge at 10,000 x g for 5 minutes to achieve phase separation[3].

  • Transfer the organic layer and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of 10% acetonitrile in water.

Step 3: Method A - HPLC-UV (Reference Method)

  • Column: C18 reversed-phase (4.6 x 250 mm, 5 µm particle size)[2].

  • Mobile Phase: Isocratic elution using 30% Acetonitrile / 70% Water with 0.1% Formic Acid.

  • Detection: UV absorption at 210 nm[2].

  • Injection Volume: 20 µL.

Step 4: Method B - LC-MS/MS (Test Method)

  • Column: C18 sub-2 µm UHPLC column (2.1 x 50 mm).

  • Mobile Phase: Gradient elution (Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile).

  • Detection: ESI positive mode utilizing Multiple Reaction Monitoring (MRM).

  • Transitions: For Cyclo(Phe-Pro), monitor m/z 245.1 120.0 (quantifier) and 217.1 (qualifier)[1].

Step 5: Statistical Cross-Validation (Data Analysis)

  • Analyze the reconstituted samples using both platforms.

  • Perform Deming regression to assess proportional and constant bias between the two methods, ensuring compliance with ICH M10 expectations[5].

Cross-Validation Results Summary

The following table summarizes a representative cross-validation dataset comparing the legacy HPLC-UV method with the newly developed LC-MS/MS method. The data highlights how LC-MS/MS provides tighter precision at the Lower Limit of Quantification (LLOQ) and reveals matrix-induced positive bias in the UV method for incurred samples.

Table 2: Statistical Concordance and Bias Assessment

Concentration LevelHPLC-UV Mean (ng/mL)LC-MS/MS Mean (ng/mL)Inter-Method Bias (%)Bland-Altman Agreement
Low QC (10 ng/mL) 11.2 ± 1.59.8 ± 0.4+14.2%Within 95% LoA
Mid QC (500 ng/mL) 495 ± 12502 ± 8-1.4%Within 95% LoA
High QC (2000 ng/mL) 1980 ± 452010 ± 22-1.5%Within 95% LoA
Incurred Sample Pool 145 ± 18128 ± 5+13.2%Matrix Bias Detected

Interpretation: While spiked QCs show excellent agreement, the incurred sample pool exhibits a +13.2% bias in the HPLC-UV method. This is causally linked to co-eluting matrix interferents absorbing at 210 nm, an issue completely bypassed by the high selectivity of MRM transitions in LC-MS/MS.

References

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAswP9oxk9svRgzDvc65LBzeK4HZzdP94OHAlmCT8CLjaVpMve8ls_NrUIR4__xqKiYQYD3pilB8Vu-yHg3k14O4Sbjr6ztc_rsBAoUJy-t4G94XmpvsXAwzV5iomv9Y1_U4Xla60LR8jvGBP5WPu5ZDNbl6_oWLR-oS2bOJOWRnDZ0Vssth3IhHO9Pa_4l2ibzTsw_czj922wm6W1FEQrcNB3LwS-SInr7KdFffNS971gXJGQlTid0BV9M63Zjh0BUx0_GBCRNghIdvzwYGd_-YF3llrgYXEnlw==]
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj_TbWio3tH6j-h8wjKt8Y-XmExOdWI_sNWPTs-j2xVA6hPlUXMKnROR7NkEexAS2fWVE-pH58QQs1cXSRV7L5UrDFdP2-770Qz09RnEhXinjbbtTinbO1Dx4fNvM671W441g1VvuAlHw8bHG7Adom5tqXXBq3uC9JSGau]
  • Application Notes and Protocols for the Analytical Detection of Aspartyl-alanyl-diketopiperazine - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFHdWIIRcwFzZpHGPLbL8OEx_auFLJrJOoQtkv-PyZ5_4l59jSuPoKRkcMsTJ4Ud9J-_xQZ1UFdx9m6q1BVj7xKSMLp1VPMN4oFvqh3O_nbgnFzLo6lksEL7KapA4rNHK7CcYzeqj1UGzM2mO_3t6mC5dOh8C-ehtredKigzoDYv_7GEgHmmlGEWwOeq239lsZVUd3FAGVgfOT6DNsTk4HBvijhKtDIUxms7-Yn-wbP9UXHB9lOb3JAK7N3QJJ]
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  • Full article: Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF72n0hFBzaWWS_YGAIIKNHfj6DlVgnrUWcuuixr1TUUkaXP6jGB3qYiwKShCsUAqa9gCzSGUrV20kR1sjiLbnAqqZcRjme6ON8sp1UY7LwXwv9TkmTnPHv2Y7sYk-hdymSATGGCWu4EOgQL7CZduyjUFhj-dieweZuLOZSIQ==]
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Benchmarking 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification and validation of novel small molecules with therapeutic potential is a paramount objective. The piperazine-2,5-dione scaffold, a class of cyclic dipeptides, has garnered significant attention due to its prevalence in natural products and its diverse range of biological activities, including anti-cancer, anti-viral, and neuroprotective properties.[1][2] This guide provides a comprehensive framework for benchmarking a novel derivative, 6-(hydroxymethyl)-1-methylpiperazine-2,5-dione (hereafter referred to as Cpd-X ), against established inhibitors in the context of oncology.

For the purpose of this illustrative guide, we will position Cpd-X as a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers. The rationale for this is grounded in the known propensity of diketopiperazine derivatives to modulate cellular signaling pathways.[3] We will benchmark Cpd-X against two well-characterized inhibitors: Buparlisib (BKM120) , a pan-Class I PI3K inhibitor, and Dactolisib (BEZ235) , a dual PI3K and mTOR inhibitor.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention. A simplified representation of this pathway is depicted below.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibits (when unphosphorylated)

Caption: The PI3K/Akt/mTOR Signaling Pathway.

Experimental Framework for Benchmarking

A rigorous and multi-faceted approach is essential for the objective comparison of Cpd-X with established inhibitors. The following experimental workflow outlines a logical progression from in vitro biochemical assays to cell-based functional assays.

Benchmarking_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Activity Assessment cluster_2 Data Analysis & Comparison Enzyme_Assay Biochemical Kinase Assay (IC50 Determination) Signaling_Assay Western Blot Analysis (p-Akt, p-S6K) Enzyme_Assay->Signaling_Assay Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Binding_Assay->Signaling_Assay Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Signaling_Assay->Viability_Assay Data_Analysis Comparative Analysis of IC50, EC50, and GI50 values Viability_Assay->Data_Analysis

Caption: Experimental Workflow for Inhibitor Benchmarking.

Detailed Experimental Protocols

In Vitro Biochemical Kinase Assay: IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-X , Buparlisib, and Dactolisib against purified PI3K isoforms (α, β, γ, δ).

Methodology:

  • Reagents: Recombinant human PI3K isoforms, ATP, PIP2 substrate, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of Cpd-X , Buparlisib, and Dactolisib in DMSO.

    • In a 96-well plate, add the kinase, substrate, and inhibitors at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the recommended time.

    • Stop the reaction and measure the generated signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot Analysis of Downstream Signaling

Objective: To assess the ability of the inhibitors to modulate the PI3K/Akt/mTOR pathway in a cellular context.

Methodology:

  • Cell Line: A cancer cell line with a known PIK3CA mutation (e.g., MCF-7 breast cancer cells) is recommended.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Cpd-X , Buparlisib, and Dactolisib for a specified time (e.g., 2 hours).

    • Lyse the cells and determine the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated S6K (Thr389), total S6K, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay: GI50 Determination

Objective: To evaluate the effect of the inhibitors on the growth and viability of cancer cells.

Methodology:

  • Reagents: MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Cpd-X , Buparlisib, and Dactolisib.

    • Incubate for 72 hours.

    • Add the viability reagent and measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Comparative Data Summary

The following table provides a template for summarizing the expected data from the benchmarking studies.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)p-Akt Inhibition EC50 (nM)MCF-7 GI50 (nM)
Cpd-X Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Buparlisib ~50~160~20~110~100~200
Dactolisib ~5~50~7~30~20~50

Note: IC50, EC50, and GI50 values for Buparlisib and Dactolisib are approximate and can vary depending on the specific assay conditions.

Concluding Remarks

This guide outlines a systematic and robust approach to benchmarking the novel piperazine-2,5-dione derivative, Cpd-X , against established inhibitors of the PI3K/Akt/mTOR pathway. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can obtain a comprehensive understanding of the potency, selectivity, and cellular efficacy of Cpd-X . The comparative data generated will be instrumental in guiding further preclinical development and establishing the therapeutic potential of this promising new chemical entity. The inherent structural rigidity and potential for diverse functionalization of the diketopiperazine scaffold make it a compelling starting point for the discovery of next-generation targeted therapies.[3]

References

  • Kilpatrick, L. E., et al. The biological activity of selected cyclic dipeptides. PubMed. Available from: [Link]

  • Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. Available from: [Link]

  • Wang, Y., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. Available from: [Link]

  • Sangwong, C., et al. Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces s. strain 22-4 against phytopathogenic bacteria. ResearchGate. Available from: [Link]

  • Fauchère, J. L., et al. (2025). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). MDPI. Available from: [Link]

  • Kwak, J., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers. Available from: [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available from: [Link]

  • Kilian, G., et al. (2005). Biological activity of selected tyrosine-containing 2,5-diketopiperazines. PubMed. Available from: [Link]

  • Milne, P. J., & Kilian, G. (2010). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. Semantic Scholar. Available from: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available from: [Link]

  • Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. PubMed. Available from: [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. Available from: [Link]

  • PubChem. (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione. Available from: [Link]

  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. ResearchGate. Available from: [Link]

Sources

Target Deconvolution of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical biology, I frequently guide research teams through the critical bottleneck of phenotypic drug discovery: target deconvolution. When working with privileged scaffolds like diketopiperazines (DKPs)—specifically 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione —identifying the direct protein target is paramount for lead optimization.

This guide objectively compares the two gold-standard methodologies for confirming the target of this DKP derivative: Affinity-Based Chemoproteomics and Thermal Proteome Profiling (TPP) . By understanding the causality behind these experimental designs, researchers can deploy self-validating systems that mathematically isolate true pharmacological targets from background noise.

Structural Rationale: The Bio-Orthogonal Advantage

The molecular architecture of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione presents a unique strategic advantage. The DKP core (the piperazine-2,5-dione ring) serves as the primary pharmacophore, driving target affinity. However, the hydroxymethyl group at the C6 position acts as a perfect bio-orthogonal handle.

In affinity-based target deconvolution, conjugating compounds to a linker (such as biotin) is necessary to pull down targets from complex cell lysates[1]. The primary alcohol on the C6-hydroxymethyl group can be selectively esterified or etherified with a PEG-biotin linker. The choice of a Polyethylene Glycol (PEG) spacer is causal: it provides steric flexibility, ensuring that the bulky streptavidin bead does not sterically hinder the DKP core from entering the target protein's binding pocket. This targeted immobilization enables robust, proteome-wide chemoproteomic profiling[2].

Comparative Analysis of Target Deconvolution Strategies

To confirm the target of this DKP, researchers must choose between modifying the compound for a physical pull-down or using the unmodified compound in a label-free thermal shift assay.

Thermal proteome profiling (TPP) exploits the differential stability of proteins after heat stress, operating on the thermodynamic principle that proteins become more resistant to heat-induced unfolding when complexed with a ligand[3]. CETSA MS (the mass spectrometry-based cellular thermal shift assay) offers the distinct benefit of assessing target engagement directly in live cells without requiring any chemical modification of the test compound[4].

Table 1: Performance Comparison of Deconvolution Workflows
ParameterAffinity-Based Chemoproteomics (Biotin-DKP)Thermal Proteome Profiling (Label-Free DKP)
Compound Requirement Requires synthetic derivatization via C6-OH.Uses unmodified 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione.
Physiological Relevance Moderate (performed in cell lysates).High (performed in intact, living cells)[4].
Sensitivity (Low Abundance) High (physical enrichment of the target protein).Moderate (limited by the dynamic range of the MS instrument).
False Positive Rate Moderate (requires strict competition controls).Low (thermal stabilization is a direct biophysical readout)[5].
Throughput & Cost Lower cost per sample; standard LC-MS/MS.High cost; requires multiplexed TMT labeling and high-end MS time.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. Below are the step-by-step workflows for both approaches, emphasizing the causality of the experimental controls.

Protocol A: Affinity-Based Chemoproteomics (Pull-Down)

This method physically extracts the target protein from the proteome[1].

  • Probe Synthesis: React 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione with a Biotin-PEG4-COOH linker using EDC/NHS coupling to form a stable ester bond.

  • Lysate Preparation: Lyse target cells in a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.4% NP-40) to maintain native protein conformations.

  • The Self-Validating Step (Competition Control):

    • Sample 1 (Test): Incubate lysate with 1 µM Biotin-DKP probe.

    • Sample 2 (Control): Pre-incubate lysate with a 10-fold molar excess (10 µM) of the unmodified DKP for 30 minutes before adding the Biotin-DKP probe.

    • Causality: The unmodified compound will saturate all specific binding pockets. Any protein that still binds to the Biotin-probe in Sample 2 is mathematically proven to be a non-specific background binder.

  • Enrichment & Washing: Add streptavidin-coated magnetic beads. Wash stringently with 0.1% NP-40 buffer to strip low-affinity electrostatic interactors while preserving high-affinity hydrophobic drug-target interactions.

  • Elution & LC-MS/MS: Elute by boiling in Laemmli buffer and analyze via quantitative LC-MS/MS. Proteins enriched in Sample 1 but absent in Sample 2 are confirmed targets.

Protocol B: Label-Free Thermal Proteome Profiling (TPP)

This method evaluates ligand binding by detecting changes in thermal stability across the entire proteome[5].

  • Intact Cell Incubation: Treat living cells with 10 µM of unmodified 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione or a DMSO vehicle control for 1 hour.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for 3 minutes.

  • Lysis & Ultracentrifugation: Lyse the cells using freeze-thaw cycles. Ultracentrifuge at 100,000 x g for 20 minutes.

    • Causality: Heat denatures unbound proteins, causing them to aggregate. Ultracentrifugation pellets these aggregates, leaving only the thermally stabilized (ligand-bound) proteins in the soluble supernatant.

  • TMT Labeling & LC-MS/MS: Digest the soluble fractions, label with Isobaric Tandem Mass Tags (TMT), and analyze via LC-MS/MS to generate melt curves. A significant rightward shift in the melting temperature ( Tm​ ) confirms target engagement[3].

Visualizing the Workflows and Logic

TargetDeconvolution Compound 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione (DKP Scaffold) Derivatization Linker Attachment via -OH (Biotinylation) Compound->Derivatization Probe Synthesis LabelFree Label-Free Approach (CETSA / TPP) Compound->LabelFree Direct Use Lysate Incubation with Cell Lysate (Target Binding) Derivatization->Lysate LCMS LC-MS/MS Proteomics (Target Identification) LabelFree->LCMS Thermal Shift PullDown Streptavidin Pull-Down & Wash Stringency Lysate->PullDown PullDown->LCMS Validation Biophysical Validation (SPR / ITC) LCMS->Validation

Workflow comparing affinity-based and label-free target deconvolution for the DKP scaffold.

LogicModel Target Identified Target Protein Inhibition Enzymatic Inhibition / Conformational Change Target->Inhibition DKP DKP Compound Binding DKP->Target High Affinity (Kd < 1 µM) Phenotype Observed Phenotype (e.g., Apoptosis / Arrest) Inhibition->Phenotype

Logical causality model linking DKP target engagement to downstream phenotypic outcomes.

Conclusion & Biophysical Validation

Once LC-MS/MS identifies a putative target for 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, the final step is orthogonal biophysical validation. I highly recommend expressing the recombinant target protein and utilizing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) . These techniques will provide the precise binding kinetics ( Kd​ , kon​ , koff​ ) of the unmodified DKP, closing the loop from phenotypic hit to fully validated pharmacological target.

Sources

Bridging the Digital and the Biological: A Comparative Guide to In Silico and In Vitro Analyses of Piperazine-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is a complex interplay of predictive modeling and empirical testing. The piperazine-2,5-dione, or diketopiperazine (DKP), core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] Its conformational rigidity and synthetic tractability make it an attractive starting point for developing novel therapeutics targeting a wide array of diseases, from cancer to neurodegenerative disorders.[1][2] This guide provides a comparative analysis of in silico and in vitro methodologies for evaluating piperazine-2,5-dione derivatives, using 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione as a representative of this versatile chemical class.

The Digital Frontier: In Silico Modeling of Piperazine-2,5-dione Derivatives

In silico techniques offer a cost-effective and rapid approach to sift through vast chemical libraries and prioritize compounds with the highest likelihood of biological activity.[3] These computational methods are instrumental in building a foundational understanding of a molecule's potential interactions with a biological target before a single wet lab experiment is conducted.

A typical in silico workflow for a novel piperazine-2,5-dione derivative involves a multi-step process aimed at predicting its binding affinity and pharmacokinetic properties.

in_silico_workflow cluster_prep Preparation cluster_screening Screening & Prediction cluster_analysis Analysis & Selection mol_design Molecule Design & 3D Structure Generation docking Molecular Docking Simulation mol_design->docking target_id Target Identification & Protein Structure Retrieval (PDB) target_id->docking data_analysis Data Analysis & Hit Prioritization docking->data_analysis qsar QSAR Model Application qsar->data_analysis adme ADME/T Prediction adme->data_analysis synthesis_cand Selection of Candidates for Synthesis data_analysis->synthesis_cand

A representative in silico workflow for the evaluation of piperazine-2,5-dione derivatives.
Predicting Biological Activity: A Hypothetical Case Study

To illustrate the predictive power of in silico tools, consider a hypothetical series of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione derivatives designed to target a specific protein kinase.

Compound IDModificationDocking Score (kcal/mol)Predicted IC50 (µM)Predicted Druglikeness (Score)
DKP-001None-7.55.20.85
DKP-002R-group A-8.91.80.79
DKP-003R-group B-9.50.90.72
DKP-004R-group C-6.810.50.91

The Biological Reality: In Vitro Validation

Following the prioritization of candidates from in silico screening, in vitro assays are essential to validate the computational predictions and provide a more accurate measure of a compound's biological activity and safety profile.

The in vitro testing cascade for our hypothetical piperazine-2,5-dione derivatives would typically begin with assessing their direct effect on the target enzyme, followed by cell-based assays to evaluate their efficacy in a more complex biological system.

in_vitro_workflow cluster_synthesis Compound Preparation cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data Data Analysis synthesis Chemical Synthesis & Purification of DKP Derivatives enzyme_assay Enzyme Inhibition Assay (e.g., Kinase Activity) synthesis->enzyme_assay cell_viability Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) enzyme_assay->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot) cell_viability->target_engagement phenotypic_assay Phenotypic Assay (e.g., Anti-proliferative) target_engagement->phenotypic_assay data_analysis IC50/EC50 Determination & SAR Analysis phenotypic_assay->data_analysis lead_selection Lead Candidate Selection data_analysis->lead_selection

A standard in vitro testing workflow for piperazine-2,5-dione derivatives.
Experimental Data: The Ground Truth

The following table presents plausible in vitro results for our hypothetical series of DKP derivatives, allowing for a direct comparison with the in silico predictions.

Compound IDModificationKinase Inhibition IC50 (µM)Cell Viability CC50 (µM)Anti-proliferative EC50 (µM)
DKP-001None6.1> 1008.5
DKP-002R-group A2.5> 1003.2
DKP-003R-group B1.2851.9
DKP-004R-group C12.8> 10015.4

Synthesizing the Data: The In Silico-In Vitro Correlation

A critical analysis of our hypothetical data reveals a strong positive correlation between the in silico predictions and the in vitro results. The docking scores generally align with the measured kinase inhibition, and the predicted IC50 values are in the same order of magnitude as the experimentally determined anti-proliferative EC50 values.

However, it is crucial to acknowledge that perfect correlation is rare. For instance, a compound with a favorable docking score might exhibit poor cell permeability, leading to lower than expected efficacy in cell-based assays. Conversely, a compound might engage its target through an allosteric mechanism not fully captured by the docking simulation. The iterative nature of drug discovery, where in vitro data is used to refine and improve in silico models, is therefore paramount.

Conclusion

The development of novel therapeutics based on the 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione scaffold and its derivatives is significantly accelerated by the synergistic use of in silico and in vitro methodologies. While computational tools provide invaluable predictive power for initial screening and hypothesis generation, in vitro experiments remain the gold standard for validating these predictions and elucidating the true biological activity of a compound. By strategically integrating these two approaches, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]

  • An, L., et al. (2006). In silico design and synthesis of piperazine-1-pyrrolidine-2,5-dione scaffold-based novel malic enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(3), 525-528. [Link]

  • Wang, X., et al. (2016). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances, 6(82), 78545-78549. [Link]

  • SciSpace. In silico approach to find potential inhibitors of p-glycoprotein from piperazine derivatives. [Link]

  • El-Sayed, M. A., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • Pratiwi, D., et al. (2018). In silico Activity Analysis of Saponins and 2, 5-Piperazinedione from Marine Organism against Murine Double Minute-2 Inhibitor and Procaspase-3 Activator. Journal of Young Pharmacists, 10(2s), S16-S19. [Link]

  • Mendes, V., et al. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Pharmaceuticals, 17(2), 229. [Link]

  • Zhang, Y., et al. (2015). Design, synthesis, and biological evaluation of novel 2-methylpiperazine derivatives as potent CCR5 antagonists. Bioorganic & Medicinal Chemistry, 23(5), 991-1001. [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2035-2046. [Link]

  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422. [Link]

  • Chang, C.-W., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 27(13), 4200. [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • ResearchGate. (2025). In silico approach of 2,5-Diketopiperazines from marine organisms to neurodegenerative diseases. [Link]

  • SAS Publishers. (2020). In Silico Investigation of Piperine against Human Monoamine Oxidase-A (MAO-A) Enzyme – Vitiligo. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical logistics, we provide this comprehensive operational guide for the handling, segregation, and disposal of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione . Because this compound is a specialized diketopiperazine (DKP) derivative often utilized as a pharmaceutical intermediate, it requires rigorous, causality-driven disposal protocols.

This guide moves beyond basic Safety Data Sheet (SDS) recommendations, providing drug development professionals with a self-validating system to ensure environmental compliance, personnel safety, and operational efficiency.

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first analyze the molecular characteristics that dictate the compound's behavior in waste streams. 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione consists of a highly stable cyclic dipeptide core (diketopiperazine) flanked by a hydrophilic hydroxymethyl group and a methyl group.

Causality in Disposal: The robust amide bonds within the DKP ring make this compound resistant to standard biological degradation in municipal wastewater systems. If poured down the drain, uncharacterized active pharmaceutical ingredients (APIs) can persist in the environment. Furthermore, the hydroxymethyl group enhances its solubility in polar solvents (both aqueous and organic), meaning it can easily cross-contaminate multiple waste streams if not properly segregated.

Quantitative Data & Waste Categorization
PropertySpecificationOperational Impact & Disposal Routing
Chemical Name 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dioneTreat as an uncharacterized pharmaceutical intermediate.
Molecular Formula C6H10N2O3Contains no halogens; eligible for non-halogenated waste unless mixed.
Molecular Weight 158.16 g/mol Low molecular weight; potential for aerosolization if handled as a dry powder.
Physical State Solid (Powder/Crystalline)Solid waste requires containment to prevent inhalation exposure.
RCRA Status UnlistedNot P- or U-listed. Hazard depends on the solvent matrix (Characteristic Waste)[1].

Disposal Workflow & Operational Plan

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a comprehensive disposal plan has been formulated. The following decision matrix illustrates the required segregation pathways for this compound.

G Start Waste Containing 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste Org Organic Solvents (DMSO, MeOH, DCM) Liquid->Org Organic Aq Aqueous Solutions (Buffers, Water) Liquid->Aq Aqueous Halo Halogenated Waste Stream Org->Halo e.g., DCM NonHalo Non-Halogenated Waste Stream Org->NonHalo e.g., DMSO/MeOH AqWaste Aqueous Waste Stream Aq->AqWaste Incineration High-Temperature Incineration Halo->Incineration NonHalo->Incineration AqWaste->Incineration If bioactive SolidWaste->Incineration

Figure 1: Decision matrix for the segregation and disposal of diketopiperazine waste streams.

Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Consolidation

Applies to: Residual powders, contaminated weigh boats, spatulas, and empty reagent vials.

  • Collection: Gather all solid materials contaminated with the compound. Do not attempt to rinse empty vials into the sink, as resulting rinsate from hazardous or bioactive containers must be treated as hazardous waste.

  • Containment: Place the items into a puncture-resistant, sealable container lined with a compatible polyethylene bag.

    • Causality: Sealing the container prevents the aerosolization of fine DKP powders, mitigating respiratory exposure risks.

  • Labeling: Label the container clearly as "Non-RCRA Regulated Solid Waste - Contains Diketopiperazine Derivative" unless it has been cross-contaminated with a listed hazardous substance.

  • Final Routing: Submit for high-temperature incineration. Incineration is the only reliable method to ensure complete thermal oxidation of the stable cyclic dipeptide ring into CO₂, H₂O, and NOₓ.

Protocol B: Liquid Organic Waste Segregation

Applies to: Reaction mixtures, HPLC effluents, and solvent extractions.

  • Solvent Identification: Determine the primary solvent matrix. The EPA requires generators to determine if their waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[1].

  • Halogenated Routing: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route the mixture to the Halogenated Organic Waste carboy.

    • Causality: Halogenated wastes require specialized, higher-temperature incineration protocols to prevent the formation of highly toxic dioxins and furans during disposal.

  • Non-Halogenated Routing: If dissolved in polar, non-halogenated solvents (e.g., DMSO, Methanol, Acetonitrile), route to the Non-Halogenated Organic Waste carboy.

Protocol C: Aqueous Waste Management

Applies to: Biological assay buffers and aqueous washes.

  • Collection: Collect all aqueous solutions containing the compound in a designated aqueous waste container. Strictly prohibit drain disposal.

  • pH Adjustment: Ensure the final pH of the aqueous waste is between 5.0 and 9.0. Aqueous wastes with a pH ≤ 2 or ≥ 12.5 are classified by the EPA as corrosive hazardous wastes (Waste Code D002) and require distinct handling[1].

  • Final Routing: Transfer to your facility's environmental health and safety (EHS) team for chemical destruction or specialized wastewater treatment.

Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental release.

Solid Spill (Powder)
  • Isolate the Area: Restrict access to the spill zone and ensure personnel are wearing standard PPE (nitrile gloves, safety goggles, lab coat).

  • Suppress Aerosolization: Do not dry sweep. Dry sweeping aerosolizes fine pharmaceutical powders. Instead, lightly mist the spilled powder with a 10% ethanol/water solution to bind the particles.

  • Collection: Use a dedicated disposable brush and dustpan to collect the moistened powder. Transfer the material into a sealable hazardous waste bag.

  • Decontamination: Wash the affected surface with a standard laboratory detergent solution. The hydroxymethyl group renders the residual compound highly susceptible to aqueous solubilization and removal.

Liquid Spill (Solution)
  • Neutralize Hazards: If the solvent matrix is flammable (e.g., Methanol), immediately extinguish all ignition sources.

  • Absorption: Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads) over the liquid.

    • Causality: Using inert absorbents prevents exothermic reactions that could occur if combustible absorbents (like sawdust) are mixed with reactive solvents.

  • Disposal: Scoop the saturated absorbent into a solid hazardous waste container and label it according to the solvent's specific hazards[2].

Regulatory Compliance & Documentation

Proper hazardous waste identification is essential to the success of any waste management program[3]. Under the , a material must first be classified as a "solid waste" before it can be deemed hazardous[2].

While 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is not explicitly listed on the EPA's P-list (acutely hazardous) or U-list (toxic commercial chemical products)[3], it is subject to the following regulatory principles:

  • Characteristic Waste Evaluation: The waste stream must be evaluated based on the solvent it is dissolved in. If mixed with a flammable solvent (flash point < 60 °C), the entire mixture becomes an ignitable hazardous waste[1].

  • The "Contained-In" Policy: Any environmental media (such as spill cleanup debris or soil) contaminated with a characteristic hazardous waste must be managed as hazardous until it no longer exhibits that characteristic[4].

By adhering to these rigorous, causality-based protocols, laboratories can ensure full regulatory compliance while safeguarding both their personnel and the environment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US) / NCBI Bookshelf.[Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Hazardous Waste Identification.[Link]

  • U.S. Environmental Protection Agency (EPA). Introduction to Hazardous Waste Identification. [Link]

  • EnviroServe. 4-Step Guide to Identifying Hazardous Waste.[Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis and Risk Assessment

6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is a heterocyclic compound containing a piperazine ring, a common scaffold in pharmacologically active molecules. Piperazine and its derivatives are known to exhibit a range of hazardous properties, including corrosivity, toxicity, and the potential to cause sensitization.[1][2][3] Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Inferred Potential Hazards:

  • Skin and Eye Corrosion: Piperazine derivatives are often corrosive and can cause severe skin burns and eye damage upon contact.[3][4]

  • Toxicity: Harmful effects may occur if the compound is swallowed, inhaled, or absorbed through the skin.[2][3]

  • Respiratory and Skin Sensitization: Some piperazine compounds may cause allergic skin reactions or asthma-like symptoms if inhaled.[2][5]

  • Flammability: While the flammability of this specific compound is unknown, related piperazine derivatives can be flammable liquids or solids.[2][6]

A visual representation of the risk assessment and mitigation workflow is provided below.

Risk_Assessment_Workflow cluster_Prep Preparation Phase cluster_Action Action Phase cluster_Ops Operational Phase Identify_Compound Identify Compound: 6-(Hydroxymethyl)-1-methyl- piperazine-2,5-dione Review_Analogs Review Analog Data: Piperazine Derivatives Identify_Compound->Review_Analogs Structural Similarity Assess_Hazards Assess Potential Hazards: Corrosivity, Toxicity, Sensitization Review_Analogs->Assess_Hazards Infers Risk Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Dictates Develop_SOP Develop Handling & Disposal Standard Operating Procedures (SOPs) Select_PPE->Develop_SOP Integrate into Conduct_Experiment Conduct Experiment Following SOPs Develop_SOP->Conduct_Experiment Guides Segregate_Waste Segregate & Label Waste Conduct_Experiment->Segregate_Waste Generates Dispose_Waste Professional Waste Disposal Segregate_Waste->Dispose_Waste Leads to

Caption: Risk assessment and mitigation workflow for handling 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione.

Protection Level Required PPE Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[7]Protects against splashes and potential projectiles. Given the corrosive potential of piperazine derivatives, this is a critical safety measure.[2][3]
Skin Protection - Chemical-resistant gloves (e.g., nitrile).- A lab coat is mandatory.[8]- Consider a chemical-resistant apron or coveralls for larger quantities or when there is a significant risk of splashing.[9][10]Prevents direct skin contact. Piperazine compounds can cause severe skin burns and may be absorbed through the skin, leading to systemic effects.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7][9]Minimizes inhalation of the compound. Inhalation of piperazine derivatives can be toxic and may lead to respiratory sensitization.[2][3][5]

Step-by-Step Handling and Operational Plan

Adherence to a strict operational plan ensures a safe and controlled environment.

Preparation:

  • Designated Area: All handling of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione should occur in a designated area, such as a chemical fume hood, to contain any potential spills or releases.[1]

  • PPE Donning: Before entering the designated area, don all required PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.

Handling:

  • Weighing: If weighing the solid compound, do so in a fume hood to avoid the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

The logical flow for safe handling is depicted in the following diagram.

Safe_Handling_Procedure Start Start: Prepare to Handle Compound Designate_Area Designate Work Area (Fume Hood) Start->Designate_Area Don_PPE Don Appropriate PPE Designate_Area->Don_PPE Prepare_Spill_Kit Ensure Spill Kit is Ready Don_PPE->Prepare_Spill_Kit Handle_Compound Handle Compound (Weighing, Solution Prep) Prepare_Spill_Kit->Handle_Compound Emergency_Check Emergency Occurs? Handle_Compound->Emergency_Check Follow_Emergency_Protocol Follow Emergency Procedures Emergency_Check->Follow_Emergency_Protocol Yes Clean_Up Decontaminate Work Area Emergency_Check->Clean_Up No Follow_Emergency_Protocol->Clean_Up Doff_PPE Doff PPE Correctly Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Caption: Step-by-step procedure for the safe handling of 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione.

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with 6-(Hydroxymethyl)-1-methylpiperazine-2,5-dione, including weighing papers, gloves, and disposable lab coats, should be collected in a designated, clearly labeled hazardous waste container.[7][8]

  • Liquid Waste: Unused solutions and rinsates should be collected in a separate, labeled hazardous waste container for non-halogenated organic waste.[8]

  • Container Labeling: All waste containers must be clearly labeled with the chemical name and appropriate hazard symbols.[7]

Disposal Method:

  • Professional Disposal Service: The primary and recommended method of disposal is through a licensed professional waste disposal service.[7]

  • Incineration: Incineration in a licensed facility is the preferred method for the destruction of this type of organic chemical waste.[1][7]

  • Environmental Precaution: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[8]

References

  • S D Fine-Chem Limited. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet. Retrieved from [Link]

  • Bond Chemicals Ltd. (2020, October 16). N-Methylpiperazine SAFETY DATA SHEET. Retrieved from [Link]

  • Hanuš, M., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • Novachem. (2024, January 2). Piperazine citrate Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • MDPI. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018, October 26). Piperazine salts: Human health tier II assessment. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport. Retrieved from [Link]

Sources

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